p-Menth-1-en-9-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYHGIAOVUPAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864841 | |
| Record name | 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Fruity herbal aroma | |
| Record name | p-Menth-1-en-9-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
115.00 to 116.00 °C. @ 10.00 mm Hg | |
| Record name | p-Menth-1-en-9-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | p-Menth-1-en-9-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.936-0.946 | |
| Record name | p-Menth-1-en-9-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18479-68-0, 13835-30-8, 13835-75-1 | |
| Record name | p-Menth-1-en-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexene-1-ethanol, beta,4-dimethyl-, (R-(R*,R*))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013835308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Menth-1-ene-9-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013835751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Menth-1-en-9-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-menth-1-ene-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β,4-dimethylcyclohex-3-ene-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-MENTH-1-EN-9-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F602CF6QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Menth-1-en-9-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Topic: p-Menth-1-en-9-ol: Natural Sources, Biosynthesis, and Advanced Isolation Methodologies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
p-Menth-1-en-9-ol is a monocyclic monoterpenoid alcohol recognized for its characteristic fruity and herbal aroma.[1] As a constituent of various plant essential oils, it holds significant interest for the flavor, fragrance, and pharmaceutical industries.[2] This technical guide provides a comprehensive overview of the natural provenance of this compound, offers a conceptual framework for its biosynthesis, and details robust, field-proven methodologies for its extraction, isolation, and purification from complex natural matrices. The protocols described herein are designed to be self-validating, emphasizing the scientific rationale behind key experimental choices to ensure reproducibility and high-purity yields.
Introduction to this compound
This compound (C₁₀H₁₈O) belongs to the p-menthane class of monoterpenoids, which are characterized by a cyclohexane ring with a methyl group and an isopropyl-derived substituent.[3] Its structure, 2-(4-methylcyclohex-3-en-1-yl)propan-1-ol, gives rise to its distinct sensory properties, making it a valuable flavoring agent.[2][4] Beyond its organoleptic profile, the study of such compounds is critical for understanding plant secondary metabolism and for the discovery of novel bioactive molecules. This guide focuses exclusively on its natural occurrence and the technical workflows required for its isolation.
Natural Occurrence and Biosynthesis
Documented Natural Sources
This compound is not a ubiquitous monoterpenoid but has been identified in the essential oils of several plant species. The concentration can vary significantly based on geography, climate, and harvesting time. Documented sources include:
-
Citrus Species: Notably found in Citrus maxima (pummelo).[4][5] Many related terpenoids are characteristic of the Citrus genus.[5]
-
Mentha Species (Mint): Present in various mint species, which are well-known for their complex p-menthane monoterpene profiles.[4][6]
-
Agathosma betulina (Buchu): Reported as a constituent in this aromatic shrub.[4]
-
Dittrichia viscosa: Identified as a major component (29.93%) in the plant's hydrosol, a water-based product of steam distillation.[1]
-
Other Reported Sources: The compound has also been noted in Psidium guajava (guava), Curcuma amada (mango ginger), and Myrtus communis (common myrtle).[7]
| Plant Species | Common Name | Primary Matrix |
| Citrus maxima | Pummelo | Essential Oil |
| Mentha spp. | Mint | Essential Oil |
| Agathosma betulina | Buchu | Essential Oil |
| Dittrichia viscosa | False Yellowhead | Hydrosol / Essential Oil |
| Psidium guajava | Guava | Essential Oil |
| Curcuma amada | Mango Ginger | Essential Oil |
| Myrtus communis | Common Myrtle | Essential Oil |
Conceptual Biosynthetic Pathway
In plants like Mentha, p-menthane monoterpenes are synthesized within specialized secretory structures called peltate glandular trichomes.[6] The biosynthesis originates from the primary metabolites isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). While the direct enzymatic step to this compound is not as extensively characterized as the pathways for menthol or carvone, it follows the general p-menthane framework.
The diagram below illustrates a generalized pathway for context. Geranyl diphosphate (GPP) is cyclized to form a core intermediate like limonene, which then undergoes a series of enzymatic hydroxylations, oxidations, and reductions by cytochrome P450 monooxygenases and dehydrogenases to yield the diverse array of functionalized p-menthanes.[8][9]
Caption: Generalized p-menthane biosynthetic pathway in Mentha.
Isolation and Purification Workflow
The isolation of this compound is a multi-step process that begins with the extraction of the bulk essential oil from the plant matrix, followed by purification techniques to isolate the target compound.
Caption: Overall workflow for the isolation of this compound.
Step 1: Essential Oil Extraction via Steam Distillation
Principle: Steam distillation is the preferred method for extracting volatile, heat-sensitive compounds like terpenoids from plant material.[10][11] It operates on the principle that the boiling point of a mixture of immiscible liquids (water and essential oil) is lower than the boiling points of the individual components.[12] This allows for the volatilization of the essential oil at temperatures below 100°C, preventing thermal degradation.[12] The steam carries the volatile oil vapors to a condenser, where they are cooled and collected as a two-phase liquid (hydrosol and essential oil).[13][14]
Protocol: Laboratory-Scale Steam Distillation
-
Preparation: Air-dry the plant material to reduce water content, which can improve extraction efficiency.[15][16] Coarsely grind the material to increase the surface area for steam penetration.
-
Apparatus Setup: Assemble an all-glass steam distillation unit.[14] Place approximately 1.5 L of distilled water in the boiling flask and position it on a heating mantle.
-
Biomass Loading: Place 300-500 g of the prepared plant material into the biomass flask. Ensure all glass joints are properly sealed.[14]
-
Distillation: Heat the water to a steady boil. The generated steam will pass through the biomass, carrying the volatile essential oils.[17]
-
Condensation & Collection: The steam-oil vapor mixture travels to a water-cooled condenser. The condensate collects in a receiving vessel (e.g., a separatory funnel), where the less dense essential oil will form a distinct layer on top of the aqueous hydrosol.[12][13]
-
Separation: Continue the process until no more oil is observed in the condensate (typically 2-4 hours). Allow the collected liquid to cool, then carefully separate the essential oil layer from the hydrosol.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove residual water. Decant or filter to obtain the crude essential oil.
Step 2: Purification via Vacuum Fractional Distillation
Principle: Crude essential oils are complex mixtures. Fractional distillation separates components based on differences in their boiling points.[18] For thermolabile compounds, this process is performed under vacuum to reduce the boiling temperatures and prevent decomposition.[19][20] The vapor passes through a fractionating column, allowing for multiple successive distillations that enrich the most volatile components at the top of the column.[18] Oxygenated monoterpenes (alcohols, aldehydes, ketones) generally have higher boiling points than terpene hydrocarbons and will be concentrated in the later fractions or at the bottom of the column.[19]
Protocol: Vacuum Fractional Distillation
-
Apparatus: Assemble a fractional distillation apparatus equipped with a packed column (e.g., Raschig rings), a vacuum pump, a vacuum gauge, and a heating mantle with a magnetic stirrer.[19]
-
Charging the Flask: Place the crude essential oil into the reboiler flask along with a stir bar.
-
Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).
-
Heating: Gently heat the reboiler. The most volatile components (often monoterpene hydrocarbons like limonene) will vaporize first, ascend the column, and be collected as the initial fraction.
-
Fraction Collection: Monitor the temperature at the top of the column (the still head). Collect different fractions based on stable temperature plateaus. This compound, with a boiling point of ~115°C at 10 mmHg, will be in a higher-boiling fraction than limonene.[4]
-
Analysis: Analyze each collected fraction by GC-MS to identify the fraction most enriched with this compound.
Step 3: High-Purity Isolation via Column Chromatography
Principle: While fractional distillation provides enrichment, column chromatography is essential for achieving high purity by separating compounds based on their differential adsorption to a stationary phase.[21] For separating moderately polar compounds like this compound from a less polar hydrocarbon matrix, normal-phase chromatography using silica gel is highly effective.
Caption: Principle of normal-phase column chromatography.
Protocol: Preparative Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-200 mesh) in a non-polar solvent (e.g., hexane). Carefully pour the slurry into a glass column to create a uniform, packed bed without air bubbles.
-
Sample Loading: Dissolve the this compound-enriched fraction from the previous step in a minimal amount of the initial mobile phase solvent. Carefully apply this concentrated sample to the top of the silica bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). The least polar compounds will travel down the column fastest.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane. This is crucial for eluting the moderately polar this compound.
-
Fraction Collection: Collect small, sequential fractions as the solvent elutes from the column.
-
Monitoring: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) or GC-MS.
-
Pooling and Evaporation: Combine the fractions that contain pure this compound and remove the solvent using a rotary evaporator to yield the final, purified compound.
Analytical Characterization
Confirming the identity and purity of the isolated compound is a critical final step.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for both qualitative and quantitative analysis.[1][22] The retention time from the gas chromatogram provides a preliminary identification (when compared to a standard), while the mass spectrum provides a molecular fingerprint used for definitive identification by comparison with spectral libraries (e.g., NIST).[22][23] Purity is assessed by the relative area of the target peak in the chromatogram.[24]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural elucidation, ¹H and ¹³C NMR are indispensable. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide the complete connectivity of the molecule.[25]
Physicochemical and Spectral Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [4] |
| Molecular Weight | 154.25 g/mol | [4] |
| Appearance | Clear colourless liquid | [4] |
| Boiling Point | 115.0 - 116.0 °C @ 10.00 mm Hg | [4] |
| Refractive Index | 1.483 - 1.489 @ 20.00 °C | [26] |
| Specific Gravity | 0.936 - 0.946 @ 25.00 °C | [26] |
| GC-MS m/z Top Peak | 94 | [7] |
| Kovats RI (Std. non-polar) | ~1271 - 1285 | [4] |
Conclusion
The isolation of this compound from natural sources is a systematic process requiring a combination of classical and modern separation techniques. A successful workflow hinges on an initial efficient extraction of the essential oil via steam distillation, followed by enrichment through vacuum fractional distillation, and final purification to high homogeneity using column chromatography. Each step must be guided by rigorous analytical monitoring, primarily GC-MS, to ensure the identity and purity of the final product. The methodologies detailed in this guide provide a robust framework for researchers to isolate this and other valuable terpenoids for further study and application development.
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ResearchGate. (2017). (PDF) Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design. Retrieved from [Link]
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Batool, I., et al. (2018). Extraction, production and analysis techniques for menthol: A review. International Journal of Chemical and Biochemical Sciences. Retrieved from [Link]
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Lange, B. M. (2015). Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene. Advances in Biochemical Engineering/Biotechnology. Retrieved from [Link]
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biosynthesis of p-Menth-1-en-9-ol in plants
An In-depth Technical Guide to the Biosynthesis of p-Menth-1-en-9-ol in Plants
Abstract: this compound is a monocyclic monoterpenoid alcohol belonging to the p-menthane class of natural products.[1] These compounds are significant components of essential oils in various plant species, contributing to their distinct aromatic profiles and possessing potential applications in the flavor, fragrance, and pharmaceutical industries.[2][3] While the dedicated biosynthetic pathway for this compound has not been fully elucidated in a specific plant species, a robust hypothesis can be formulated based on the well-characterized biosynthesis of other p-menthane monoterpenoids.[3][4] This guide presents a proposed biosynthetic pathway, grounded in established principles of terpene biochemistry, and provides a comprehensive experimental framework for researchers to identify and characterize the enzymes involved. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor for professionals in plant science and drug development.
Part 1: The Proposed Biosynthetic Pathway
The biosynthesis of all plant terpenoids begins with the universal five-carbon (C5) precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[5] In plants, these precursors are primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids.[6] The condensation of one molecule of IPP with one molecule of DMAPP yields the C10 precursor for all monoterpenes: geranyl diphosphate (GPP).[7] From GPP, the pathway to this compound is proposed to proceed in two key enzymatic steps.
Step 1: Cyclization of Geranyl Diphosphate to form the p-Menthane Skeleton
The initial and often rate-limiting step in the formation of cyclic monoterpenes is the conversion of the linear GPP precursor into a cyclic olefin. This reaction is catalyzed by a class of enzymes known as monoterpene synthases (TPSs).[7] For the synthesis of the p-menthane backbone, an enzyme such as (+)-limonene synthase would catalyze the intramolecular cyclization of GPP. This complex reaction involves the ionization of the diphosphate group, followed by a series of carbocationic rearrangements and cyclizations, culminating in the deprotonation of an intermediate cation to yield the stable olefin, in this case, a p-menthene such as (+)-limonene.
Step 2: Regiospecific C9-Hydroxylation by a Cytochrome P450 Monooxygenase
Following the formation of the core hydrocarbon skeleton, the vast structural diversity of terpenoids is largely generated by subsequent modifications, most prominently through oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs).[8] These heme-containing enzymes are responsible for the regio- and stereospecific hydroxylation of terpene backbones.[8][9] We propose that a specific CYP enzyme catalyzes the hydroxylation of the p-menthene ring at the C9 position (one of the two methyl groups on the isopropyl side chain). This allylic hydroxylation transforms the hydrocarbon precursor (e.g., limonene) into the functionalized alcohol, this compound. The involvement of CYPs in such transformations is well-documented; for instance, limonene-3-hydroxylase and limonene-6-hydroxylase are CYPs that produce isopiperitenol and carveol, respectively.[9][10]
Caption: Proposed biosynthetic pathway for this compound from primary precursors.
Part 2: A Technical Guide to Pathway Elucidation
The validation of the proposed pathway and the discovery of the specific genes and enzymes involved require a systematic experimental approach. This section provides a detailed workflow for the identification and functional characterization of the target TPS and CYP enzymes from a candidate plant species known to produce this compound.
Caption: Experimental workflow for enzyme discovery and pathway validation.
Protocol 1: Gene Discovery via Transcriptome Mining
Objective: To identify candidate genes encoding the monoterpene synthase and cytochrome P450 hydroxylase from a plant source.
Methodology:
-
Plant Tissue Selection: Select tissue with the highest accumulation of this compound, as this is where the corresponding genes will be most highly expressed. Glandular trichomes are often the primary sites of monoterpene biosynthesis.[4]
-
RNA Isolation: Extract total RNA from the selected tissue using a high-quality, plant-specific RNA extraction kit. Assess RNA integrity and quantity using a bioanalyzer.
-
Library Preparation and Sequencing: Prepare an mRNA-seq library and perform deep sequencing on a platform such as Illumina NovaSeq to generate a comprehensive transcriptome.
-
Bioinformatic Analysis:
-
De novo Assembly: If a reference genome is unavailable, assemble the sequencing reads into a de novo transcriptome.
-
Gene Annotation: Annotate the assembled transcripts by sequence homology searches (BLASTx) against public databases (e.g., NCBI nr).
-
Candidate Selection:
-
Terpene Synthase (TPS): Search for transcripts annotated as "terpene synthase," "limonene synthase," or similar. Look for conserved TPS domains (e.g., RRX8W, DDXXD).[11]
-
Cytochrome P450 (CYP): Search for transcripts annotated as "cytochrome P450." Given the vast size of this gene family, prioritize candidates from CYP families known to be involved in terpene modification (e.g., CYP71, CYP76).[9]
-
-
Differential Expression: Compare the transcriptome of the producing tissue with a non-producing tissue (e.g., roots) to identify highly upregulated TPS and CYP candidates.
-
Protocol 2: Heterologous Expression and In Vitro Functional Assay
Objective: To confirm the catalytic activity of the candidate enzymes. Heterologous expression provides a clean background for studying enzyme function without interference from other plant proteins.[12]
Methodology:
-
Gene Cloning: Amplify the full-length open reading frames (ORFs) of the candidate genes from cDNA. Clone the ORFs into a suitable expression vector for E. coli (e.g., pET-28a) or yeast (S. cerevisiae, e.g., pYES-DEST52).[13]
-
Heterologous Expression:
-
Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein yield.
-
For CYPs, co-expression with a cytochrome P450 reductase (CPR) partner from a plant like Arabidopsis thaliana is often necessary for activity.
-
-
Protein Extraction: Lyse the cells and prepare a crude protein extract or purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
In Vitro Enzyme Assay:
-
TPS Assay:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).
-
Add the protein extract and the substrate, geranyl diphosphate (GPP).
-
Overlay the reaction with an organic solvent (e.g., hexane or pentane) to trap volatile products.
-
Incubate at 30°C for 1-2 hours.
-
-
CYP Assay:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Add the microsomal fraction or purified CYP/CPR, the substrate identified from the TPS assay (e.g., limonene), and an NADPH-regenerating system.
-
Incubate at 30°C with shaking for 1-2 hours.
-
-
-
Product Analysis:
-
Extract the organic layer from the assay.
-
Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the mass spectrum and retention time of the enzymatic product with an authentic standard of this compound to confirm its identity.
-
Part 3: Quantitative Data & Pathway Validation
While specific kinetic data for the enzymes in the this compound pathway are yet to be determined, the following table provides representative values for related, well-characterized plant monoterpene synthases and cytochrome P450s to serve as a benchmark for future studies.
| Enzyme Class | Example Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |
| Monoterpene Synthase | Ocimum basilicum Geraniol Synthase | GPP | 4.5 | 0.8 | [11][14] |
| Monoterpene Synthase | Mentha spicata Limonene Synthase | GPP | ~5-10 | ~0.5-1.0 | [3] |
| Cytochrome P450 | Mentha spicata Limonene-6-hydroxylase | (+)-Limonene | ~2-5 | ~0.2-0.5 | [9] |
In Vivo Pathway Reconstruction
The definitive proof of the pathway involves reconstituting it in a heterologous plant system. Co-expressing both the identified monoterpene synthase and the C9-hydroxylase in a host like Nicotiana benthamiana allows for the verification of the complete two-step conversion from GPP to this compound in vivo.[15] This approach validates the function of both enzymes and confirms their ability to work in concert within a cellular environment.
Conclusion
This guide outlines a scientifically grounded, proposed biosynthetic pathway for this compound in plants, proceeding from geranyl diphosphate via a cyclic p-menthene intermediate, which is subsequently hydroxylated by a cytochrome P450 monooxygenase. The provided experimental protocols offer a clear and robust roadmap for researchers to identify the specific enzymes from any plant source, characterize their function, and definitively validate the pathway. The successful elucidation of this pathway will not only deepen our fundamental understanding of plant specialized metabolism but also provide the genetic tools necessary for the metabolic engineering and biotechnological production of this valuable natural compound.
References
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- Cytochrome P450 oxygenases of monoterpene metabolism | Request PDF - ResearchGate.
- Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview - MDPI.
- Important examples of bacterial P450-mediated hydroxylation of... - ResearchGate.
- Hydroxylation of Specifically Deuterated Limonene Enantiomers by Cytochrome p450 limonene-6-hydroxylase Reveals the Mechanism of Multiple Product Formation - PubMed.
- Terpene Hydroxylation with Microbial Cytochrome P450 Monooxygenases | Request PDF - ResearchGate.
- Metabolic engineering of monoterpene biosynthesis in plants - Research@WUR.
- Terpenoid Metabolic Engineering in Photosynthetic Microorganisms - PMC.
- Identification and Characterization of a Fungal Monoterpene Synthase Responsible for the Biosynthesis of Geraniol | Journal of Agricultural and Food Chemistry - ACS Publications.
- Geraniol synthase, chloroplastic - Ocimum basilicum (Sweet basil) | UniProtKB | UniProt.
- Heterelogous Expression of Plant Genes - PMC - NIH.
- Identification and Characterization of a Fungal Monoterpene Synthase Responsible for the Biosynthesis of Geraniol | Journal of Agricultural and Food Chemistry - ACS Publications.
- Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC - NIH.
- Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects - PMC - NIH.
- Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC - NIH.
- Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes.
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- Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene | Request PDF - ResearchGate.
- Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene - PubMed.
- Engineering yeast for the production of plant terpenoids using synthetic biology approaches.
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An In-depth Technical Guide to p-Menth-1-en-9-ol: From Chemical Structure to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction to p-Menth-1-en-9-ol: A Chiral Monoterpenoid of Interest
Overview and Significance
This compound is a naturally occurring monoterpenoid alcohol that belongs to the menthane class of compounds.[1][2] As a chiral molecule, it exists as different stereoisomers, each with unique properties and potential applications.[3] Found as a constituent in the essential oils of various plants, including Mentha species, it contributes to their characteristic aromas.[4] While not as extensively studied as some of its structural relatives like menthol or perillyl alcohol, this compound is gaining interest as a versatile chiral building block in synthetic chemistry and as a potential, albeit under-investigated, bioactive compound.[3] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and known applications, with a focus on its relevance to researchers in chemistry and drug development.
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is 2-(4-methylcyclohex-3-en-1-yl)propan-1-ol.[4] It is also known by several synonyms, including p-mentha-1-en-9-ol and β,4-dimethyl-3-cyclohexene-1-ethanol.[4] The "p" in its name indicates a para substitution pattern on the cyclohexane ring, with a methyl group at position 1 and an isopropyl-derived group at position 4. The presence of two stereogenic centers, one on the cyclohexane ring and one on the side chain, gives rise to four possible stereoisomers.[3]
Part 2: Physicochemical and Spectroscopic Properties
Physicochemical Properties
This compound is a clear, colorless liquid with a fruity, herbal aroma.[4] It is practically insoluble in water but soluble in organic solvents like ethanol.[4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O | [4] |
| Molecular Weight | 154.25 g/mol | [4] |
| Boiling Point | 115.0 - 116.0 °C @ 10.0 mmHg | [4] |
| Density | 0.936 - 0.946 g/cm³ | [4] |
| Refractive Index | 1.483 - 1.489 | [4] |
| LogP (predicted) | 2.21 - 2.81 | [2] |
Spectroscopic Characterization
The structural elucidation of this compound and its isomers relies on a combination of spectroscopic techniques.
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the cyclohexane ring and the hydroxypropyl side chain. Key expected signals include those for the vinylic proton on the cyclohexene ring, the methyl groups, the methylene protons of the ring, and the protons of the CH(OH)CH₂ group. The exact chemical shifts and coupling constants will vary depending on the specific stereoisomer.
The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be indicative of the different carbon environments, such as the sp² hybridized carbons of the double bond, the carbon bearing the hydroxyl group, and the various aliphatic carbons of the ring and side chain.
Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern is consistent with a monoterpenoid alcohol structure, with characteristic losses of water (H₂O), a methyl group (CH₃), and other fragments from the cyclohexane ring and the side chain.[5]
The IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for both sp² and sp³ hybridized carbons are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A C=C stretching vibration for the double bond in the cyclohexene ring is expected around 1640-1680 cm⁻¹.[3]
Part 3: Synthesis and Manufacturing
Chemoenzymatic Synthesis from Limonene: A Step-by-Step Protocol
A preparative-scale synthesis of the four stereoisomers of this compound has been achieved through a chemoenzymatic approach starting from the readily available enantiomers of limonene.[3] This method offers a high degree of stereocontrol, which is crucial for obtaining the individual isomers for further study and application.[3]
The synthetic strategy involves the regioselective functionalization of the exocyclic double bond of limonene, followed by stereoselective reduction of an aldehyde intermediate. The use of enzymes, such as baker's yeast or lipases, allows for high enantioselectivity in key steps.[3]
The following is a summarized, step-by-step methodology based on the work of Serra et al. (2008)[3]:
-
Metalation of Limonene: (+)-Limonene is treated with n-butyllithium and N,N,N',N'-tetramethylethylenediamine (TMEDA) to achieve regioselective metalation at the methyl group of the isopropenyl side chain.
-
Formation of the Aldehyde Precursor: The resulting organolithium intermediate is reacted with trimethyl borate, followed by oxidative workup to yield p-mentha-1,8-dien-9-al.
-
Stereoselective Reduction:
-
Enzymatic Reduction: The aldehyde is reduced using baker's yeast to afford specific diastereomers of this compound with high enantiomeric excess.
-
Chemical Reduction: Alternatively, chemical reduction with a reducing agent like sodium borohydride yields a mixture of diastereomers.
-
-
Resolution of Diastereomers (for chemical reduction pathway): The mixture of diastereomeric alcohols can be resolved using porcine pancreas lipase (PPL) mediated acetylation, followed by separation of the resulting esters and unreacted alcohols.
-
Purification: All intermediates and final products are purified using column chromatography.
Synthesis Workflow Diagram
Caption: Chemoenzymatic synthesis of this compound isomers from limonene.
Part 4: Biological Activities and Potential Applications in Drug Development
Current State of Research on Biological Activities
The biological activities of isolated this compound have not been extensively investigated. Much of the available information comes from studies on essential oils where it is a minor component. These essential oils, often from Mentha species, are known to possess antimicrobial, anti-inflammatory, and antioxidant properties.[1] However, attributing these effects directly to this compound is challenging due to the complex mixture of compounds in the oils.
One study that investigated the cytotoxicity of various p-menthane derivatives found that many, including structurally related compounds, exhibited weak cytotoxic activity against several human tumor cell lines.[5] This suggests that this compound itself may not be a potent cytotoxic agent, but further research is needed to confirm this and to explore other potential biological activities. The known cooling sensation of some of its derivatives, such as 1-hydroxy-2,9-cineole, suggests a potential interaction with sensory receptors.[3][6]
Potential as a Chiral Building Block
A more immediate and well-documented application of this compound in a field relevant to drug development is its use as a chiral synthon. The chemoenzymatic synthesis provides access to all four stereoisomers in high purity, making them valuable starting materials for the synthesis of more complex chiral molecules.[3]
The synthesis of the cooling agent 1-hydroxy-2,9-cineole from the isomers of this compound is a prime example of this application.[3] This demonstrates its utility in creating molecules with specific stereochemistry, which is a critical aspect of modern drug design, as the biological activity of a drug is often highly dependent on its stereoisomeric form.
Future Perspectives
The lack of extensive research on the biological activities of isolated this compound represents a significant knowledge gap and an opportunity for future investigation. Given the diverse biological activities of other p-menthane monoterpenoids, it is plausible that this compound possesses uncharacterized pharmacological properties. Future research could focus on:
-
Screening for Biological Activities: Systematic screening of the pure stereoisomers of this compound for a range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.
-
Mechanism of Action Studies: If any significant bioactivity is identified, subsequent studies should focus on elucidating the underlying mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: The availability of all four stereoisomers provides an excellent platform for SAR studies to understand how the stereochemistry influences biological activity.
-
Development of Novel Derivatives: Using this compound as a scaffold for the synthesis of novel derivatives with enhanced or new biological activities.
Part 5: Conclusion
This compound is a chiral monoterpenoid with well-defined chemical and physical properties. Its synthesis from readily available starting materials like limonene is well-established, providing access to its various stereoisomers. While its primary application to date has been as a chiral building block for the synthesis of other molecules, the potential for its own intrinsic biological activity remains an underexplored area. For researchers in drug discovery and medicinal chemistry, this compound represents a readily accessible and structurally interesting molecule that warrants further investigation to unlock its full potential.
References
-
Serra, S., Fuganti, C., & Gatti, F. G. (2008). A Chemoenzymatic, Preparative Synthesis of the Isomeric Forms of this compound: Application to the Synthesis of the Isomeric Forms of the Cooling Agent 1-Hydroxy-2,9-cineole. European Journal of Organic Chemistry, 2008(6), 1031–1037. [Link]
-
Human Metabolome Database. (2022). Metabocard for this compound (HMDB0037007). [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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de Oliveira, M. G. B., et al. (2016). Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives. Molecules, 21(9), 1143. [Link]
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The Good Scents Company. (n.d.). para-menth-1-ene-9-ol. [Link]
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-
NIST. (n.d.). This compound (isomers I and II). NIST Chemistry WebBook. [Link]
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A Comprehensive Spectroscopic Guide to p-Menth-1-en-9-ol for Researchers and Drug Development Professionals
Abstract
p-Menth-1-en-9-ol, a monoterpenoid alcohol, is a molecule of significant interest in flavor, fragrance, and pharmaceutical research. Its biological activities and sensory properties are intrinsically linked to its specific chemical structure and stereochemistry. Unambiguous characterization of this compound is paramount for quality control, mechanistic studies, and the development of new applications. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating detailed experimental protocols with expert interpretation of the spectral data, this document serves as a vital resource for researchers, scientists, and drug development professionals working with this and related terpenoid compounds.
Introduction: The Molecular Architecture of this compound
This compound is a monocyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₈O.[1] Its structure is based on the p-menthane skeleton, which consists of a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The presence of a double bond within the cyclohexene ring and a primary alcohol functionality introduces stereochemical complexity, resulting in several possible isomers. Accurate spectroscopic analysis is therefore essential to not only confirm the molecular structure but also to determine the specific isomeric form.
This guide will delve into the nuances of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The methodologies described herein are designed to be self-validating, ensuring the integrity and reproducibility of the analytical results.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed picture of the molecular connectivity and stereochemistry can be constructed.
Experimental Protocol for NMR Analysis
The choice of solvent and spectrometer frequency are critical for obtaining high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound due to its excellent solubilizing properties and the presence of a single, well-defined residual solvent peak. A high-field NMR spectrometer (e.g., 400 MHz for ¹H and 100 MHz for ¹³C) is recommended to achieve optimal signal dispersion and resolution, which is particularly important for complex molecules with overlapping signals.[2]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum at 400 MHz. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum at 100 MHz using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
Caption: Experimental workflow for NMR analysis.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound provides a wealth of information about the number and connectivity of protons in the molecule. The following table summarizes the expected chemical shifts for a representative stereoisomer, (R,R)-(+)-p-menth-1-en-9-ol.[3]
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 5.362 | m | H-2 |
| 3.61 | m | H-9a |
| 3.45 | m | H-9b |
| 2.44 | m | H-4 |
| 2.05 - 1.80 | m | H-3, H-5 |
| 1.65 | s | H-7 (CH₃) |
| 1.40 - 1.20 | m | H-6 |
| 0.92 | d | H-10 (CH₃) |
Interpretation:
-
Olefinic Proton (H-2): The signal around 5.36 ppm is characteristic of a proton on a trisubstituted double bond within a cyclohexene ring.
-
Hydroxymethyl Protons (H-9): The two diastereotopic protons on the carbon bearing the hydroxyl group appear as separate multiplets around 3.61 and 3.45 ppm. Their distinct chemical shifts are a consequence of the chiral center at C-8.
-
Allylic and Alkyl Protons: The protons on the cyclohexene ring (H-3, H-4, H-5, H-6) appear as a series of complex multiplets in the upfield region (1.20-2.44 ppm).
-
Methyl Protons: The methyl group on the double bond (H-7) appears as a singlet around 1.65 ppm, while the methyl group of the isopropyl moiety (H-10) is a doublet due to coupling with the adjacent methine proton.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃) [4]
| Chemical Shift (δ, ppm) | Assignment |
| 133.9 | C-1 |
| 120.7 | C-2 |
| 66.3 | C-9 |
| 39.9 | C-8 |
| 35.3 | C-4 |
| 30.6 | C-6 |
| 29.8 | C-3 |
| 25.5 | C-5 |
| 23.3 | C-7 |
| 13.6 | C-10 |
Interpretation:
-
Olefinic Carbons (C-1 and C-2): The signals at 133.9 and 120.7 ppm are characteristic of the sp²-hybridized carbons of the double bond.
-
Hydroxymethyl Carbon (C-9): The carbon attached to the hydroxyl group (C-9) resonates at 66.3 ppm, a typical value for a primary alcohol.
-
Alkyl Carbons: The remaining sp³-hybridized carbons of the ring and the isopropyl group appear in the upfield region of the spectrum (13.6-39.9 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Analysis
For a liquid sample like this compound, a thin film between salt plates is a straightforward sample preparation method.
Step-by-Step Methodology:
-
Sample Preparation: Place a small drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Film Formation: Gently place a second salt plate on top of the first to create a thin liquid film.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300 | Broad, Strong | O-H stretch | Alcohol |
| ~3017 | Medium | =C-H stretch | Alkene |
| 2955-2850 | Strong | C-H stretch | Alkane |
| ~1675 | Medium | C=C stretch | Alkene |
| ~1450 | Medium | C-H bend | Alkane |
| ~1050 | Strong | C-O stretch | Primary Alcohol |
Interpretation:
-
O-H Stretch: A strong, broad absorption centered around 3300 cm⁻¹ is a definitive indicator of the hydroxyl group and is broadened due to hydrogen bonding.
-
C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to the stretching of the C-H bond on the double bond (=C-H), while the strong absorptions just below 3000 cm⁻¹ are from the C-H bonds of the alkyl portions of the molecule.[5]
-
C=C Stretch: The absorption around 1675 cm⁻¹ is characteristic of the carbon-carbon double bond stretch within the cyclohexene ring.
-
C-O Stretch: A strong absorption around 1050 cm⁻¹ corresponds to the stretching vibration of the C-O single bond of the primary alcohol.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by measuring its mass-to-charge ratio (m/z) and that of its fragments.
Experimental Protocol for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound, as it separates the components of a mixture before they are introduced into the mass spectrometer.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., HP-5MS). A temperature gradient program is used to separate the components.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated based on their m/z ratio and detected.
Caption: Workflow for GC-MS analysis.
Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions that provide structural information.
Table 4: Key Fragments in the Mass Spectrum of this compound [4]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 154 | 28 | [M]⁺ (Molecular Ion) |
| 136 | 23 | [M - H₂O]⁺ |
| 121 | 63 | [M - H₂O - CH₃]⁺ |
| 107 | 54 | [M - H₂O - C₂H₅]⁺ |
| 94 | 100 | [C₇H₁₀]⁺ |
| 79 | 64 | [C₆H₇]⁺ |
| 67 | 52 | [C₅H₇]⁺ |
Interpretation:
-
Molecular Ion: The peak at m/z 154 corresponds to the molecular ion [C₁₀H₁₈O]⁺, confirming the molecular weight of the compound.
-
Loss of Water: A significant peak at m/z 136 indicates the loss of a water molecule ([M - H₂O]⁺), which is a characteristic fragmentation for alcohols.
-
Further Fragmentation: Subsequent losses of methyl and ethyl radicals from the dehydrated ion lead to the fragments observed at m/z 121 and 107.
-
Base Peak: The most abundant ion, the base peak, is observed at m/z 94. This stable fragment is likely formed through a retro-Diels-Alder reaction of the dehydrated molecular ion.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural characterization. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of key functional groups (alcohol and alkene), and mass spectrometry determines the molecular weight and provides valuable information on the fragmentation patterns. The integrated application of these techniques, guided by robust experimental protocols, ensures the reliable identification and quality assessment of this compound, which is essential for its application in research and development.
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An In-depth Technical Guide to the Enantiomers of p-Menth-1-en-9-ol and Their Activity
Abstract
The stereochemical configuration of molecules is a critical determinant of their biological and sensory properties. In the realm of terpenoids, even subtle changes in the three-dimensional arrangement of atoms can lead to profound differences in activity. This guide provides a comprehensive technical overview of the enantiomers of p-Menth-1-en-9-ol, a chiral monoterpenoid alcohol. We will delve into the stereoselective synthesis of its four stereoisomers, explore the anticipated impact of their chirality on sensory perception, particularly the cooling effect, and provide detailed experimental protocols for their synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance chemistry, and sensory science.
Introduction: The Significance of Chirality in p-Menthane Monoterpenoids
p-Menthane monoterpenoids are a class of naturally occurring compounds that are widely recognized for their distinct aromas and physiological effects, the most notable of which is the cooling sensation produced by compounds like menthol.[1] The biological activity of these compounds is intrinsically linked to their stereochemistry.[2] The specific spatial arrangement of functional groups dictates how a molecule interacts with its biological targets, such as olfactory and sensory receptors.
This compound possesses two chiral centers, giving rise to four possible stereoisomers: (4R,8R), (4S,8S), (4R,8S), and (4S,8R). The absolute configuration at each of these centers is expected to significantly influence the molecule's interaction with sensory receptors, particularly the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is the primary sensor for cold and cooling agents like menthol.[3][4][5] Understanding the unique properties of each stereoisomer is paramount for the targeted development of novel cooling agents, flavorings, and potential therapeutic agents.
While direct comparative studies on the sensory properties of the four this compound stereoisomers are not extensively documented in publicly available literature, their role as immediate precursors to the potent cooling agent 1-hydroxy-2,9-cineole strongly suggests that their own sensory characteristics are of significant interest.[6] This guide will therefore focus on the established chemoenzymatic synthesis of these isomers and, through structure-activity relationship (SAR) analysis of related compounds, infer their likely distinct activities.
Chemoenzymatic Synthesis of the Four Stereoisomers of this compound
A robust and scalable synthesis of all four stereoisomers of this compound in high enantiomeric and diastereomeric purity is essential for studying their individual properties. The work of Serra et al. (2008) provides an elegant and efficient chemoenzymatic approach starting from the readily available enantiomers of limonene.[6]
Synthetic Strategy Overview
The overall synthetic strategy involves two key pathways to access all four stereoisomers. The first pathway utilizes a diastereoselective reduction of chiral aldehydes using baker's yeast to produce two of the isomers. The second pathway involves a chemical reduction followed by enzymatic resolution to obtain the remaining two isomers.
Caption: Synthetic pathways to the four stereoisomers of this compound.
Detailed Experimental Protocols
This procedure starts with the respective enantiomers of limonene. The following is a representative protocol adapted from Serra et al. (2008).[6]
Step 1: Hydroboration of Limonene
-
To a solution of (4R)-(+)-limonene (1 equiv.) in anhydrous THF, add a solution of 9-BBN (1.1 equiv.) in THF at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and add a 3M aqueous solution of NaOH, followed by the slow addition of 30% H₂O₂.
-
Stir the mixture at room temperature for 4 hours.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound as a mixture of diastereomers.
Step 2: Oxidation to the Aldehyde
-
Dissolve the crude alcohol mixture from the previous step in dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equiv.) and stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure p-mentha-1,8-dien-9-al.
This protocol provides a highly diastereoselective route to the (4R,8S) and (4S,8R) isomers.
-
Suspend baker's yeast in a sucrose solution and stir for 30 minutes at 30 °C.
-
Add a solution of the chiral aldehyde (e.g., (4R)-p-mentha-1,8-dien-9-al) in ethanol.
-
Stir the mixture at 30 °C for 48 hours.
-
Filter the mixture through celite and extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the corresponding diastereomerically enriched this compound.
This pathway allows for the isolation of the remaining two stereoisomers.
Step 1: Chemical Reduction of the Aldehyde
-
To a solution of the chiral aldehyde in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.1 equiv.) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Quench the reaction with acetone and concentrate the mixture under reduced pressure.
-
Add water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the diastereomeric mixture of alcohols.
Step 2: Lipase-Mediated Acetylation
-
Dissolve the diastereomeric alcohol mixture in anhydrous toluene.
-
Add vinyl acetate and porcine pancreas lipase (PPL).
-
Stir the mixture at room temperature and monitor the reaction progress by GC.
-
When approximately 50% conversion is reached, filter off the enzyme.
-
Concentrate the filtrate and separate the resulting acetate and the unreacted alcohol by column chromatography.
-
The separated acetate and alcohol can then be hydrolyzed to their respective pure diastereomers of this compound.
Stereochemistry and its Anticipated Impact on Activity
The sensory perception of chiral molecules, particularly those that elicit a cooling sensation, is highly dependent on their stereochemistry. The interaction with the TRPM8 receptor is a key-lock mechanism, where the three-dimensional shape of the ligand is crucial for binding and activation.[3][4][5]
Structure-Activity Relationship Insights from Menthol Isomers
The eight stereoisomers of menthol provide a classic example of how stereochemistry dictates sensory properties. (-)-Menthol is the most potent cooling agent, while its enantiomer, (+)-menthol, has a much weaker cooling effect and a different odor profile.[1] This difference in activity is attributed to the specific orientation of the hydroxyl, methyl, and isopropyl groups, which dictates the binding affinity and efficacy at the TRPM8 receptor.[3][4][5]
Caption: The influence of stereochemistry on the biological activity of this compound.
Anticipated Activity Profile of this compound Enantiomers
Based on the principles of SAR, it is highly probable that the four stereoisomers of this compound will exhibit distinct sensory profiles. The relative orientation of the hydroxyl group and the isopropanol side chain on the cyclohexene ring will determine the precise fit within the TRPM8 binding pocket.
Hypothesized Activity Ranking:
While direct experimental data is needed for confirmation, we can hypothesize a potential ranking of cooling potency based on the stereochemical similarities to potent cooling agents. It is plausible that one enantiomeric pair (e.g., (4R,8R) and (4S,8S)) will exhibit a stronger cooling sensation than the other diastereomeric pair ((4R,8S) and (4S,8R)), with subtle but significant differences between the enantiomers within each pair.
Olfactory Properties:
The odor profile of this compound is generally described as "fruity" and "herbal".[7] It is expected that each of the four isomers will have a unique odor profile, with variations in the intensity and character of these notes. For example, one isomer might be perceived as more "minty" or "camphoraceous," while another might have a more pronounced "woody" or "citrus" character.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of the expected differences in activity between the four stereoisomers. This table should be populated with experimental data as it becomes available.
| Stereoisomer | Configuration | Predicted Cooling Potency (Relative to (-)-Menthol) | Predicted Olfactory Profile |
| 1 | (4R,8R) | Moderate to High | Fruity, potentially with minty/camphoraceous notes |
| 2 | (4S,8S) | Moderate to High | Fruity, potentially with minty/camphoraceous notes |
| 3 | (4R,8S) | Low to Moderate | Herbal, with potential for woody or citrus undertones |
| 4 | (4S,8R) | Low to Moderate | Herbal, with potential for woody or citrus undertones |
Protocol for Sensory Evaluation of Cooling Agents
To quantitatively assess the cooling activity of the this compound enantiomers, a standardized sensory evaluation protocol is required.
Panelist Selection and Training
-
Recruit a panel of 10-15 healthy, non-smoking individuals.
-
Train the panelists to recognize and rate the intensity of cooling sensations using a labeled magnitude scale (LMS) ranging from "no sensation" to "strongest imaginable sensation."
-
Use reference standards such as solutions of (-)-menthol at varying concentrations to anchor the scale.
Sample Preparation
-
Prepare solutions of each this compound stereoisomer in a suitable solvent (e.g., 20% ethanol/water) at various concentrations.
-
Ensure all samples are presented at a constant temperature and in a blinded, randomized order.
Evaluation Procedure
-
Panelists should rinse their mouths with water before evaluating each sample.
-
A defined volume of the sample solution is held in the mouth for a specific duration (e.g., 30 seconds) and then expectorated.
-
Panelists rate the intensity of the cooling sensation at predefined time intervals (e.g., 30s, 1 min, 2 min, 5 min, 10 min) to capture the onset, peak, and duration of the effect.
-
A washout period with water and unsalted crackers should be enforced between samples to minimize carry-over effects.
Conclusion and Future Directions
The four stereoisomers of this compound represent a fascinating case study in the importance of chirality for biological and sensory activity. While their synthesis has been elegantly achieved, a thorough, direct comparison of their cooling and olfactory properties remains a key area for future research. Such studies, employing rigorous sensory evaluation and in vitro assays (e.g., TRPM8 activation assays), will be crucial for unlocking the full potential of these compounds in the development of next-generation cooling agents and novel flavor and fragrance ingredients. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to embark on this exciting avenue of investigation.
References
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Chen, L., Xu, S., Zhang, J., Wen, H., & Yang, F. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Pharmacology, 13, 898670. [Link]
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Chen, L., Xu, S., Zhang, J., Wen, H., & Yang, F. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Pharmacology, 13. [Link]
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Chen, L., Xu, S., Zhang, J., Wen, H., & Yang, F. (2022). Differential activation of TRPM8 by the stereoisomers of menthol. Frontiers in pharmacology, 13, 898670. [Link]
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Dhaked, R. K., & Singh, A. (2010). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. Journal of the American Chemical Society, 132(4), 1191-1193. [Link]
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Klein, A. H., Zanotto, K. L., Sostman, G. Y., & Carstens, E. (2008). Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity. The Journal of Neuroscience, 28(45), 11624-11633. [Link]
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Serra, S., Fuganti, C., & Gatti, F. G. (2008). A Chemoenzymatic, Preparative Synthesis of the Isomeric Forms of this compound: Application to the Synthesis of the Isomeric Forms of the Cooling Agent 1-Hydroxy-2,9-cineole. European Journal of Organic Chemistry, 2008(6), 1031-1037. [Link]
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Leffingwell, J. C. (2014). Wilkinson Sword Cooling Compounds: From the Beginning to Now. Perfumer & Flavorist, 39(3), 34-43. [Link]
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L'Abate, A., et al. (2021). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Medicinal Chemistry Letters, 12(3), 456-462. [Link]
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Xu, S., et al. (2020). Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel. Nature Communications, 11(1), 3798. [Link]
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A Technical Guide to the Synthesis and Derivatization of p-Menth-1-en-9-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
p-Menth-1-en-9-ol, a monoterpenoid alcohol derived from the abundant natural terpene limonene, represents a valuable and versatile chiral building block in modern organic synthesis.[1][2] Its structure, featuring two stereogenic centers and multiple reactive sites, makes it an attractive scaffold for the development of novel compounds in the flavor, fragrance, and pharmaceutical industries.[1][3][4] This technical guide provides an in-depth exploration of the core synthetic strategies for accessing the various stereoisomers of this compound, with a critical focus on overcoming the inherent challenges of stereocontrol. Furthermore, we detail key derivatization pathways that leverage the molecule's functionality to create a diverse range of downstream products. The narrative emphasizes the causality behind experimental choices, presenting validated protocols and workflows designed for practical application in a research and development setting.
The this compound Scaffold: Structure and Significance
The p-menthane skeleton is a foundational structure in the vast world of terpenes.[1] this compound, specifically, is characterized by a cyclohexene ring with a methyl group at position 4 and a 1-hydroxypropan-2-yl group at position 1.
Chemical Structure and Stereochemistry
The molecule possesses two stereogenic centers at the C4 and C8 positions, giving rise to four possible stereoisomers: (4R,8R), (4R,8S), (4S,8R), and (4S,8S). The biological activity and sensory properties of these isomers and their subsequent derivatives are often strictly dependent on their absolute configuration, making stereocontrolled synthesis a critical objective for chemists.[1][2] The availability of both (R)-(+)- and (S)-(-)-limonene as inexpensive, enantiopure starting materials is the cornerstone upon which the synthesis of these specific isomers is built.[1]
Industrial and Research Applications
The utility of this compound and its derivatives is multifaceted:
-
Flavor and Fragrance: It is recognized as a flavoring agent by the FDA and is used for its fruity, herbal aroma profile in foods and fragrances.[3][4]
-
Chiral Building Block: Its primary value lies in its role as a versatile intermediate. The four distinct, optically pure isomers serve as starting points for complex, stereospecific syntheses.[1] A notable application is the synthesis of isomeric forms of 1-hydroxy-2,9-cineole, a potent cooling agent.[1]
-
Pharmaceutical Research: Hydroxylated limonene derivatives, a class to which this compound belongs, are investigated for a broad spectrum of biological activities, including antitumour and antimicrobial properties.[2] For instance, the related monoterpenoid perillyl alcohol (p-mentha-1,8-dien-7-ol) is a well-studied anticancer agent.[5]
Core Synthesis Strategies from Limonene
The conversion of limonene to this compound hinges on the selective functionalization of the exocyclic C8=C9 double bond over the endocyclic C1=C2 double bond.
Direct Hydroboration/Hydroalumination: The Regioselective but Non-Diastereoselective Route
The most direct method for preparing this compound involves the hydroboration or hydroalumination of limonene, followed by an oxidative workup.[1]
-
Causality of Regioselectivity: These reactions exhibit high regioselectivity for the terminal double bond. The boron or aluminum hydride reagent preferentially adds to the less sterically hindered C9 carbon atom. This is a classic example of anti-Markovnikov addition driven by both steric and electronic factors.
-
The Stereoselectivity Problem: While regioselectivity is high, these reactions show very low or no diastereoselectivity with respect to the C8 center.[1] This results in a nearly 1:1 mixture of enantiopure diastereomers (e.g., (4R,8R) and (4R,8S) from (R)-limonene).
-
Validation and Purification: Separating these diastereomeric alcohols is notoriously difficult.[1] The standard industrial practice involves converting the alcohol mixture into 3,5-dinitrobenzoyl esters. The differing solubilities of these crystalline derivatives allow for separation via fractional crystallization. However, this process can be laborious and often provides some isomers in very low yields.[1]
A Chemoenzymatic Approach for Enhanced Stereocontrol
To overcome the limitations of poor diastereoselectivity, a more elegant chemoenzymatic pathway has been developed. This multi-step process introduces stereocontrol through the use of biocatalysts.[1]
-
Allylic Deprotonation and Borylation: Limonene is first treated with a strong base (like n-butyllithium in the presence of TMEDA) to deprotonate the allylic C9 methyl group, followed by reaction with trimethyl borate.
-
Oxidation to Aldehyde: An oxidative workup with hydrogen peroxide converts the boronate ester into the intermediate aldehyde, p-mentha-1,8-dien-9-al.[1]
-
Enzymatic Reduction: This is the key stereocontrol step. The aldehyde is reduced to the target alcohol using a biocatalyst, such as baker's yeast (Saccharomyces cerevisiae). The enzyme's chiral active site selectively produces one diastereomer with very high enantioselectivity.[1]
-
Enzymatic Resolution: Alternatively, chemical reduction of the aldehyde produces a diastereomeric mixture of alcohols. This mixture can then be resolved using a lipase, such as Porcine Pancreas Lipase (PPL), which selectively acylates one diastereomer, allowing for easy separation of the esterified and unreacted alcohols.[1]
This approach provides a validated and more controllable route to obtaining all four enantio- and diastereoisomerically pure alcohols.
Workflow: Synthesis of this compound Isomers
Caption: Synthetic pathways to this compound isomers from (R)-limonene.
Derivatization of the this compound Core
The true synthetic power of this compound is realized in its subsequent transformations. The primary alcohol and the endocyclic double bond are key functional handles for derivatization.
Reactions at the C9-Hydroxyl Group
-
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, p-menth-1-en-9-al, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This aldehyde is itself a valuable fragrance component.[6] Further oxidation to the carboxylic acid can be achieved with stronger agents like Jones reagent (CrO₃/H₂SO₄).
-
Esterification: Standard esterification protocols (e.g., Fischer esterification with a carboxylic acid and acid catalyst, or reaction with an acyl chloride in the presence of a base) readily convert the alcohol to its corresponding esters. These esters, such as p-menthen-9-yl acetate, are often developed for their unique flavor and fragrance profiles.[4]
Reactions Involving the Endocyclic Double Bond
-
Epoxidation: The endocyclic double bond can be selectively epoxidized using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a key intermediate for synthesizing diols or for introducing other nucleophiles via ring-opening reactions.
-
Prins Reaction: This powerful C-C and C-O bond-forming reaction involves the acid-catalyzed addition of an aldehyde (e.g., formaldehyde) to the alkene of the this compound core.[7][8] The reaction proceeds through a stabilized tertiary carbocation intermediate, which can be trapped by a nucleophile (often the solvent or the hydroxyl group of another molecule) to form complex heterocyclic structures like tetrahydropyrans. The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions, making it a sophisticated tool for building molecular complexity.
Caption: Key derivatization pathways from the this compound scaffold.
Detailed Experimental Protocol
This protocol describes a validated, preparative-scale synthesis of the key aldehyde intermediate from (+)-limonene, as adapted from literature procedures.[1]
Synthesis of p-Mentha-1,8-dien-9-al from (+)-Limonene
-
Self-Validation System: Successful synthesis is validated by characterization (¹H NMR, ¹³C NMR, GC-MS) confirming the structure of the aldehyde and purification (distillation/chromatography) to >95% purity. The expected yield provides a benchmark for experimental success.
-
Materials & Reagents:
-
(+)-Limonene (e.g., 136 g, 1.0 mol)
-
N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (128 g, 1.1 mol)
-
n-Butyllithium (1.6 M in hexanes, 625 mL, 1.0 mol)
-
Trimethyl borate (115 g, 1.1 mol)
-
Hydrogen peroxide (30% aq. solution, 170 mL, 1.5 mol)
-
Anhydrous diethyl ether
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet is charged with TMEDA and cooled to 0 °C in an ice bath.
-
Metalation: n-Butyllithium solution is added dropwise to the stirred TMEDA under a nitrogen atmosphere. The resulting yellow solution is stirred for 30 minutes. (+)-Limonene is then added slowly, ensuring the internal temperature does not exceed 10 °C. After addition, the mixture is allowed to warm to room temperature and stirred overnight. A deep red solution indicates the formation of the allylic lithium species.
-
Causality: TMEDA chelates the lithium ion, increasing the basicity of the n-butyllithium and promoting the selective deprotonation of the allylic methyl group.
-
-
Borylation: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). Trimethyl borate is added dropwise, maintaining the low temperature. The mixture is then allowed to warm slowly to -30 °C.
-
Oxidation & Quench: At -30 °C, the 30% hydrogen peroxide solution is added dropwise over a period of ~2 hours, carefully controlling the exotherm. After the addition is complete, the reaction is quenched by the slow addition of water, followed by dilution with diethyl ether.
-
Work-up: The layers are separated. The aqueous phase is extracted twice with diethyl ether. The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine.
-
Causality: The aqueous washes remove inorganic salts and unreacted water-soluble reagents.
-
-
Purification: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield p-mentha-1,8-dien-9-al as a colorless oil.
-
-
Expected Yield: 60-70%
Characterization and Data
Accurate characterization is paramount for confirming the identity and purity of synthesized compounds.
Physical and Spectroscopic Properties
The following table summarizes key physical properties for this compound. Note that values can vary slightly between diastereomers and enantiomers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [3][9] |
| Molecular Weight | 154.25 g/mol | [3][9] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Fruity, herbal | [3][4] |
| Boiling Point | 115-116 °C @ 10 mmHg | [3] |
| Density | 0.936-0.946 g/cm³ @ 25 °C | [3][4] |
| Refractive Index | 1.483-1.489 @ 20 °C | [3][4] |
| Solubility | Insoluble in water; Soluble in ethanol | [3][4] |
Conclusion and Future Outlook
This compound stands as a testament to the synthetic potential locked within abundant, renewable feedstocks like limonene. While direct synthesis routes offer simplicity, their lack of stereocontrol is a significant drawback for applications demanding isomeric purity. Chemoenzymatic strategies, though more complex, provide the necessary precision and represent a powerful fusion of traditional organic chemistry and biocatalysis. The future of this compound chemistry will likely focus on the development of more efficient and sustainable catalytic methods for both its core synthesis and its derivatization. As the demand for enantiomerically pure pharmaceuticals and specialty chemicals grows, the role of versatile chiral building blocks like the isomers of this compound will only become more critical.
References
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Serra, S., Fuganti, C., & Brenna, E. (2008). A Chemoenzymatic, Preparative Synthesis of the Isomeric Forms of this compound. European Journal of Organic Chemistry, 2008(6), 1031–1037. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86753, this compound. Retrieved from [Link]
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The Good Scents Company. (n.d.). para-menth-1-ene-9-ol. Retrieved from [Link]
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Anwar, F., et al. (2018). Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review. International Scientific Organization. [Link]
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Volcho, K. P., & Salakhutdinov, N. F. (2009). Synthesis of Hydroxy Derivatives of Limonene. Russian Chemical Reviews, 78(8), 741–757. [Link]
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McLaughlin, M. (2006). Large-Scale Preparation of (+)- p -Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol. Organic Process Research & Development, 10(3), 546-551. [Link]
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Prins‐Ritter reaction for aliphatic (a) and terpene (b) alcohols. [Diagram]. Retrieved from [Link]
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da Silva, A. G., et al. (2021). The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers. Molecules, 26(24), 7660. [Link]
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Unveiling the Therapeutic Potential of p-Menth-1-en-9-ol: A Technical Guide for Novel Drug Discovery
Foreword: Charting Unexplored Territory in Monoterpenoid Research
To our fellow researchers, scientists, and pioneers in drug development, this document serves as a specialized guide into the prospective biological activities of p-Menth-1-en-9-ol. As a monoterpenoid alcohol, this compound belongs to a class of natural compounds renowned for their diverse and potent therapeutic properties. However, direct scientific inquiry into this compound remains nascent. This guide, therefore, adopts a predictive and comparative approach, leveraging the wealth of data on its structural analogs to illuminate its potential as a novel therapeutic agent. By synthesizing established research on closely related molecules, we aim to provide a robust framework for initiating and advancing the scientific investigation of this compound.
Introduction to this compound: A Profile of the Molecule
This compound, with the molecular formula C10H18O, is a monoterpenoid alcohol characterized by a p-menthane skeleton.[1][2][3] Its structure features a cyclohexane ring with a methyl group and a 2-hydroxypropyl group. The presence of a hydroxyl group and a double bond within its structure suggests the potential for a range of biological interactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H18O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propan-1-ol | [1] |
| Synonyms | Uroterpenol, p-Menth-1-ene-9-ol, beta,4-Dimethylcyclohex-3-ene-1-ethanol | [1][4][5] |
| Physical Description | Clear colourless liquid; Fruity herbal aroma | [1] |
| Boiling Point | 115.00 to 116.00 °C @ 10.00 mm Hg | [1] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [1] |
While its primary documented use is as a flavoring agent in the food industry, its structural similarity to well-researched monoterpenoids with significant biological activities warrants a deeper investigation into its therapeutic potential.[1]
Predicted Biological Activities: A Comparative Analysis
The therapeutic potential of this compound can be inferred from the established bioactivities of its structural analogs. Monoterpenoids such as α-terpineol, perillyl alcohol, and various isomers of menthol have demonstrated a spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[6][7][8][9]
Potential Anti-inflammatory Activity
Mechanistic Hypothesis: Many monoterpenoids exhibit anti-inflammatory effects by modulating key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10][11] The structural motifs present in this compound suggest it may interact with these pathways. For instance, α-terpineol has been shown to inhibit the production of inflammatory mediators.[10]
Experimental Protocol for In Vitro Evaluation of Anti-inflammatory Activity:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Seed the cells in 96-well plates and stimulate with lipopolysaccharide (LPS) (1 µg/mL) in the presence of varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) should be included.
-
Nitric Oxide (NO) Assay: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: Assess the cytotoxicity of this compound on RAW 264.7 cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
dot
Caption: Hypothesized Anti-inflammatory Mechanism of this compound.
Potential Antimicrobial Activity
Mechanistic Hypothesis: The lipophilic nature of monoterpenoids allows them to partition into the lipid bilayers of bacterial and fungal cell membranes, disrupting their integrity and leading to leakage of intracellular components.[12][13] The hydrocarbon skeleton of this compound suggests it could possess similar membrane-disrupting capabilities. Thymol and other phenolic monoterpenoids are well-documented for their potent antimicrobial effects.[12]
Experimental Protocol for Evaluation of Antimicrobial Activity:
-
Microbial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method according to CLSI guidelines. Briefly, prepare serial dilutions of the compound in a 96-well plate containing microbial suspensions. The MIC is the lowest concentration that inhibits visible growth after incubation.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture the contents of the wells with no visible growth onto agar plates to determine the MBC/MFC, which is the lowest concentration that kills 99.9% of the initial microbial population.
-
Time-Kill Assay: To understand the kinetics of microbial killing, perform a time-kill assay by exposing the microbes to different concentrations of this compound and enumerating the viable cells at various time points.
dot
Caption: Workflow for Determining Antimicrobial Efficacy.
Potential Antioxidant Activity
Mechanistic Hypothesis: Terpenoids can exert antioxidant effects through various mechanisms, including free radical scavenging and enhancement of endogenous antioxidant defense systems.[14][15] The presence of an allylic alcohol moiety in this compound may contribute to its ability to donate a hydrogen atom to neutralize free radicals.
Experimental Protocol for Evaluation of Antioxidant Activity:
-
DPPH Radical Scavenging Assay: Measure the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction in absorbance at 517 nm is proportional to the radical scavenging activity.[16]
-
ABTS Radical Cation Scavenging Assay: Evaluate the scavenging activity against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[15][16]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: Determine the ability of the compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which indicates its reducing power.[16]
-
Cellular Antioxidant Activity (CAA) Assay: To assess antioxidant activity in a biologically relevant system, use a cell-based assay like the CAA assay, which measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.
Table 2: Common In Vitro Antioxidant Assays
| Assay | Principle |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. |
| ABTS | Measures the scavenging of the pre-formed ABTS radical cation. |
| FRAP | Measures the reducing capacity of an antioxidant. |
Potential Anticancer Activity
Mechanistic Hypothesis: Several monoterpenes, including perillyl alcohol and limonene, have demonstrated promising anticancer activities through mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[6][9][17][18][19] These compounds can modulate key signaling pathways involved in cancer progression, including the Ras, PI3K/Akt, and MAPK pathways. The structural resemblance of this compound to these anticancer monoterpenoids suggests it may possess similar cytotoxic and cytostatic effects on cancer cells.
Experimental Protocol for In Vitro Evaluation of Anticancer Activity:
-
Cell Line Selection: Utilize a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon cancer) and a non-cancerous cell line for assessing selectivity.
-
Cytotoxicity Assay: Determine the half-maximal inhibitory concentration (IC50) of this compound using an MTT or SRB assay after treating the cells with a range of concentrations for 48-72 hours.
-
Apoptosis Assay: Investigate the induction of apoptosis using techniques such as Annexin V/PI staining followed by flow cytometry, and Western blotting for key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).
-
Cell Cycle Analysis: Analyze the effect of the compound on cell cycle distribution using propidium iodide staining and flow cytometry.
-
Wound Healing/Transwell Migration Assay: Evaluate the potential of this compound to inhibit cancer cell migration and invasion.
dot
Caption: Hypothesized Anticancer Signaling Pathways Modulated by this compound.
Future Directions and Conclusion
The evidence from structurally related monoterpenoids strongly suggests that this compound is a promising candidate for further investigation as a novel therapeutic agent. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate its potential anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of the compound in relevant animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its biological activity and pharmacokinetic properties.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Zosima orientalis in Ayurveda – Uses, Phytochemistry, and Traditional Medicine. (2026, January 14).
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FooDB. (2010, April 8). Showing Compound this compound (FDB015982). Retrieved from [Link]
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Wade, A. P., Wilkinson, G. S., Dean, F. M., & Price, A. W. (1966). The isolation, characterization and structure of uroterpenol, a monoterpene from human urine. PubMed. Retrieved from [Link]
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PubChem. (n.d.). 1-p-Menthen-9-al. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). This compound (isomers I and II). NIST Chemistry WebBook. Retrieved from [Link]
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de Oliveira, J. R., et al. (2015). Antitumor Activity of Monoterpenes Found in Essential Oils. ResearchGate. Retrieved from [Link]
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The Good Scents Company. (n.d.). para-menth-1-ene-9-ol. Retrieved from [Link]
- El-Senduny, F. F., et al. (2021). Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. Cancers, 13(16), 4149.
- de Oliveira, J. R., et al. (2021). A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update. Oxidative Medicine and Cellular Longevity, 2021, 6667354.
- de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(1), 1459-1480.
- Farooq, S., & Jang, H. G. (2021). Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. Molecules, 26(16), 4998.
- D'Auria, F. D., et al. (2005). Mechanisms of Antibacterial Action of Three Monoterpenes. Annals of Microbiology, 55(3), 235-239.
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Methodological & Application
Definitive Analysis of p-Menth-1-en-9-ol: A Comprehensive GC-MS Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed and robust protocol for the analysis of p-Menth-1-en-9-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a monocyclic terpene alcohol found in various natural sources, including guava and citrus fruits, and is valued in the flavor and fragrance industries.[1][2][3] The inherent volatility of this and other terpenoids makes GC-MS the analytical method of choice for achieving high-resolution separation and definitive identification.[4][5][6] This guide moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a reproducible and scientifically sound approach for researchers in natural product chemistry, quality control, and drug development.
Scientific Grounding: The Rationale for GC-MS
Gas Chromatography-Mass Spectrometry is uniquely suited for the analysis of semi-volatile and volatile compounds like this compound.[7] The methodology hinges on two core principles:
-
Chromatographic Separation (GC): The sample is first vaporized and carried by an inert gas through a capillary column.[7] Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column wall. For terpenes, a non-polar stationary phase is typically selected to facilitate separation primarily by boiling point and subtle differences in polarity.
-
Mass Analysis (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source.[8] Standard Electron Ionization (EI) at 70 eV bombards the molecules with electrons, causing predictable fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification.
This combination provides two orthogonal data points—retention time from the GC and the mass spectrum from the MS—delivering high confidence in compound identification.
Experimental Workflow: From Sample to Spectrum
The analytical process can be visualized as a sequential workflow, beginning with meticulous sample preparation and culminating in data interpretation.
Caption: High-level workflow for GC-MS analysis.
Part I: Detailed Analytical Protocol
This protocol is designed for a standard capillary GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
Materials and Reagents
-
Analyte: this compound standard (CAS No: 18479-68-0)[9]
-
Solvent: GC-grade or higher purity Hexane, Dichloromethane, or Methanol.[8][10] The choice of solvent is critical; it must be volatile and not co-elute with the target analyte.
-
Apparatus:
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is paramount to prevent contamination of the analytical system and ensure accurate results.[12]
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in the chosen volatile solvent.
-
Working Solution: Perform a serial dilution from the stock to create a working solution at approximately 10 µg/mL.[11] This concentration is typically sufficient to achieve a strong signal without overloading the GC column.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter directly into a glass GC autosampler vial.[10] This step removes any particulates that could block the injector syringe or contaminate the inlet liner.[11]
-
Matrix Samples: For samples where this compound is in a complex matrix (e.g., essential oil, food extract), sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate analytes from non-volatile interferences.[8][10]
A Note on Derivatization: For many terpene alcohols, direct analysis is sufficient. However, if peak tailing (an indicator of analyte interaction with active sites in the system) is observed, derivatization can be employed. This process chemically modifies the polar hydroxyl group to make the analyte more volatile and less interactive.[10][13] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for alcohols.[13][14]
GC-MS Instrumentation Parameters
The following parameters serve as a validated starting point and can be optimized for specific instrumentation.
| GC Parameter | Setting | Rationale |
| Injector | Split/Splitless | Provides flexibility for different sample concentrations. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent without thermal degradation.[15] |
| Injection Mode | Split (100:1 ratio) | For a 10 µg/mL standard, a high split ratio prevents column overload, ensuring sharp, symmetrical peaks. Adjust to splitless for trace analysis. |
| Injection Volume | 1.0 µL | Standard volume for modern capillary GC systems.[15] |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good separation efficiency. Hydrogen can be used as a sustainable alternative for faster analysis, but may require source modification.[15] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimizes carrier gas velocity for the best balance of separation efficiency and analysis time. |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, low-polarity column ideal for general terpene analysis, separating compounds largely based on boiling point.[4][5] |
| Oven Program | Initial: 70°C, hold 2 min. Ramp: 8°C/min to 260°C, hold 5 min. | The initial hold allows for solvent focusing. The ramp rate is sufficient to separate this compound from other common terpenes. The final hold ensures elution of any higher-boiling compounds.[6] |
| MS Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | The standard, high-energy ionization technique that produces reproducible, library-searchable fragmentation patterns.[16] |
| Electron Energy | 70 eV | The industry standard energy that provides a balance of molecular ion formation and extensive fragmentation for structural elucidation. |
| Source Temp. | 230 °C | Hot enough to prevent analyte condensation without causing thermal degradation within the source. |
| Quadrupole Temp. | 150 °C | Maintains ion path integrity and prevents contamination of the mass filter. |
| Mass Scan Range | m/z 40 - 400 | A range that captures low-mass fragments, the molecular ion (m/z 154), and potential higher-mass background ions. |
| Acquisition Mode | Full Scan | Collects all fragment data within the scan range, essential for compound identification and library searching. |
Part II: Data Interpretation and Expected Results
Chromatographic Profile
Under the conditions specified, this compound is expected to elute as a sharp, symmetrical peak. Its retention time is highly reproducible but instrument-dependent. For method transfer, the use of the Kovats Retention Index (RI) is recommended. On standard non-polar columns, this compound has a reported RI between 1271 and 1285.[1]
Mass Spectrum Analysis
The mass spectrum is the definitive identifier. The molecular formula of this compound is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol .[1][16]
Caption: Logical fragmentation pathways for this compound.
Expected Fragmentation Pattern: The EI mass spectrum of an alcohol may show a weak or absent molecular ion peak due to the ease of fragmentation, particularly the loss of water.[17] The pattern is characterized by several key ions:
| m/z (Mass-to-Charge) | Proposed Identity/Loss | Significance |
| 154 | [M]+• (Molecular Ion) | Confirms the molecular weight of the compound. May be of low abundance. |
| 136 | [M - H₂O]+• | A classic fragmentation for alcohols, representing the loss of a water molecule.[17] |
| 95 | [M - C₃H₇O]+ | Corresponds to the loss of the entire hydroxypropyl side chain. |
| 93 | [C₇H₉]+ | Often a prominent peak resulting from fragmentation of the cyclohexene ring after initial water loss.[1] |
| 71 | [C₅H₁₁]+ | Alkyl fragment from the ring structure.[1] |
| 43 | [C₃H₇]+ | Isopropyl cation, often a significant peak in terpenes containing this moiety.[1] |
| 41 | [C₃H₅]+ | Allyl cation, a common fragment in unsaturated cyclic systems.[1] |
Confirmation: The acquired spectrum should be compared against a reference spectrum from a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library, to confirm the identification with a high match factor.[16]
References
-
National Institute of Standards and Technology (NIST). p-Menth-1(7)-en-9-ol. NIST Chemistry WebBook. [Link]
-
SCION Instruments. Sample preparation GC-MS. [Link]
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Mestrelab Research. Common Sample Preparation Techniques for GC-MS Analysis. [Link]
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Organomation. GC-MS Sample Preparation. [Link]
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National Institute of Standards and Technology (NIST). This compound (isomers I and II). NIST Chemistry WebBook. [Link]
-
University of Illinois Urbana-Champaign. Sample Preparation Guidelines for GC-MS. [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
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Ellutia. Terpene Analysis in Cannabis and Hemp by Gas Chromatography. [Link]
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International Organization for Standardization. Determine Purity of Terpenes, Propylene Glycol, Terpene Alcohols, and Light-Duty Cleaners. [Link]
-
Agilent Technologies. Analysis of Terpenes in Cannabis with Hydrogen Carrier Gas and the Agilent HydroInert Source. [Link]
-
National Center for Biotechnology Information. (+)-p-Menta-1-en-9-ol. PubChem Compound Database. [Link]
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Cannabis Science and Technology. Using Gas Chromatography for Accurate Terpene Analysis in Cannabis. [Link]
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The Human Metabolome Database. Showing metabocard for this compound (HMDB0037007). [Link]
-
Scientific Support Services. Terpene Analysis by GC-VUV. [Link]
-
PubMed. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. [Link]
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ResearchGate. (PDF) Gas Chromatographic and Mass Spectrometric Characterization of Trimethylsilyl Derivatives of Some Terpene Alcohol Phenylpropenoids. [Link]
-
National Institute of Standards and Technology (NIST). p-Menth-1-en-9-al (isomer I). NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology (NIST). p-Menth-2-en-1-ol. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology (NIST). p-Menth-8-en-1-ol, stereoisomer. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology (NIST). p-Menth-1(7)-en-9-ol. NIST Chemistry WebBook. [Link]
-
The Good Scents Company. para-menth-1-ene-9-ol. [Link]
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FooDB. Showing Compound this compound (FDB015982). [Link]
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MDPI. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. [Link]
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ResearchGate. Derivatization Methods in GC and GC/MS. [Link]
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YouTube. What Is Derivatization In GC-MS? - Chemistry For Everyone. [Link]
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Semantic Scholar. Indonesian Journal of Multidisciplinary Research. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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FooDB. Showing Compound this compound acetate (FDB016320). [Link]
-
De Gruyter. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
YouTube. GCMS 3 Fragmentation Patterns. [Link]
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Introduction: The Strategic Value of p-Menth-1-en-9-ol in Stereocontrolled Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of p-Menth-1-en-9-ol as a versatile chiral building block in asymmetric synthesis.
In the landscape of asymmetric synthesis, the use of chiral building blocks—enantiomerically pure compounds that serve as starting materials—is a cornerstone strategy for constructing complex, stereochemically defined molecules.[1][] this compound, a monoterpene alcohol derived from the abundant natural product limonene, has emerged as a valuable and versatile chiral synthon. Its rigid cyclohexene core, substituted with multiple stereogenic centers, provides a robust framework for transferring chirality and influencing the stereochemical outcome of subsequent transformations.[3]
This application note provides a comprehensive overview of this compound, detailing its preparation and its strategic application in the synthesis of complex chiral molecules. We will explore the causality behind experimental choices and provide detailed, field-proven protocols to guide researchers in leveraging this powerful chiral building block.
Key Structural Features and Synthetic Potential:
This compound possesses two key stereogenic centers at C4 and C8, the configurations of which dictate the facial bias for reactions on the molecule. The presence of a hydroxyl group and a double bond provides two distinct points for functionalization, allowing for a wide range of chemical manipulations. The four possible isomers of this compound can be selectively synthesized, providing access to a diverse array of chiral scaffolds.[3]
Strategic Application: Synthesis of Chiral Target Molecules
The primary application of this compound is as a chiral starting material for the synthesis of more complex natural products and biologically active compounds. The inherent chirality of the p-menthane skeleton is used to direct the formation of new stereocenters. A prime example is its use in the synthesis of the isomeric forms of 1-hydroxy-2,9-cineole, a known cooling agent.[3]
The general workflow for utilizing a chiral building block like this compound is depicted below.
Caption: General workflow for utilizing this compound.
Protocols and Methodologies
Protocol 1: Chemoenzymatic Synthesis of (4R,8R)- and (4R,8S)-p-Menth-1-en-9-ol from (+)-Limonene
This protocol outlines a preparative-scale synthesis of two diastereomers of this compound starting from (+)-limonene. The key steps involve selective oxidation to the corresponding aldehyde followed by a chemical reduction. This method provides a mixture of diastereomers that can be separated or used in subsequent steps.[3]
Workflow Diagram:
Caption: Synthesis of this compound diastereomers.
Step-by-Step Procedure:
-
Allylic Oxidation of (+)-Limonene:
-
To a stirred solution of (+)-limonene (e.g., 136 g, 1.0 mol) in dichloromethane (DCM), add selenium dioxide (SeO₂) (e.g., 5.5 g, 0.05 mol).
-
Slowly add 30% hydrogen peroxide (H₂O₂) (e.g., 150 mL) dropwise while maintaining the temperature below 30°C with an ice bath.
-
Stir vigorously at room temperature for 24 hours.
-
Quench the reaction with water and separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield a mixture containing p-mentha-1,8-dien-9-ol.[3]
-
-
Oxidation to Aldehyde:
-
Dissolve the crude alcohol mixture from the previous step in chloroform (CHCl₃) (e.g., 300 mL).
-
Add activated manganese dioxide (MnO₂) (e.g., 200 g, 2.3 mol) in portions.
-
Stir the mixture at reflux for 8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: MnO₂ is a mild and selective oxidizing agent for converting allylic alcohols to aldehydes without affecting the double bonds.
-
After completion, filter the mixture through a pad of Celite, wash the pad with CHCl₃, and concentrate the filtrate in vacuo to obtain crude p-mentha-1,8-dien-9-al.[3]
-
-
Chemical Reduction to this compound:
-
Dissolve the crude aldehyde in ethanol (EtOH) and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (e.g., 1.2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Causality: NaBH₄ is a standard reducing agent that chemoselectively reduces the aldehyde to a primary alcohol. The reduction is not stereoselective in this case, leading to a mixture of diastereomers at the C8 position.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding water, followed by dilute HCl to neutralize excess NaBH₄.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The resulting residue is a mixture of (4R,8R)- and (4R,8S)-p-Menth-1-en-9-ol, which can be purified by column chromatography on silica gel.
-
Protocol 2: Application in the Synthesis of 1-Hydroxy-2,9-cineole Isomers
This protocol demonstrates the use of an enantiomerically pure this compound isomer as a chiral precursor for the synthesis of a 1-hydroxy-2,9-cineole isomer. The key transformation involves a stereoselective epoxidation followed by an acid-catalyzed intramolecular cyclization.[3]
Reaction Scheme:
Caption: Synthesis of 1-Hydroxy-2,9-cineole.
Step-by-Step Procedure:
-
Epoxidation of this compound:
-
Dissolve a specific, purified isomer of this compound (e.g., 1.54 g, 10 mmol) in dichloromethane (DCM) (50 mL).
-
Add sodium bicarbonate (NaHCO₃) (e.g., 2.5 g, 30 mmol) to buffer the reaction mixture.
-
Cool the suspension to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA) (e.g., 1.1 equivalents) portion-wise.
-
Causality: m-CPBA is a common reagent for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism. The stereochemistry of the starting alcohol directs the approach of the peracid, leading to a mixture of diastereomeric epoxides, though often one is favored.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃).
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the crude epoxide mixture.
-
-
Acid-Catalyzed Intramolecular Cyclization:
-
Dissolve the crude epoxide mixture in a suitable solvent like DCM or toluene.
-
Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH).
-
Stir the reaction at room temperature and monitor by TLC.
-
Causality: The acid protonates the epoxide oxygen, activating it for nucleophilic attack. The pendant hydroxyl group then attacks one of the epoxide carbons in an intramolecular Sₙ2-type reaction. Due to steric constraints imposed by the cyclohexane ring, only one of the diastereomeric epoxides is properly oriented to cyclize, leading to the formation of the cineole derivative.[3]
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography on silica gel to isolate the desired 1-hydroxy-2,9-cineole isomer.
-
Data Summary
The efficiency of these transformations is highly dependent on the specific isomer and reaction conditions. Below is a representative table summarizing potential outcomes.
| Starting Material | Product | Key Transformation | Typical Yield | Diastereomeric Ratio |
| (+)-Limonene | p-Mentha-1,8-dien-9-al | MnO₂ Oxidation | ~85% | N/A |
| p-Mentha-1,8-dien-9-al | This compound | NaBH₄ Reduction | >90% | ~1:1 |
| This compound isomer | 1-Hydroxy-2,9-cineole isomer | Epoxidation-Cyclization | ~40-50% | >95:5 |
Note: The yield for the cyclization step is often moderate because only one of the intermediate epoxide diastereomers can effectively cyclize.[3]
Conclusion and Future Outlook
This compound stands as a powerful and accessible chiral building block for asymmetric synthesis. Its derivation from limonene provides a cost-effective entry into a chiral scaffold that can be elaborated into a wide range of complex target molecules. The protocols detailed herein provide a validated starting point for researchers to synthesize and apply this versatile synthon. Future applications are poised to expand into the synthesis of novel pharmaceuticals, agrochemicals, and fragrance compounds, where precise control of stereochemistry is paramount for function and efficacy.
References
-
Serra, S., Fuganti, C., & Gatti, F. G. (2008). A Chemoenzymatic, Preparative Synthesis of the Isomeric Forms of this compound: Application to the Synthesis of the Isomeric Forms of the Cooling Agent 1-Hydroxy-2,9-cineole. European Journal of Organic Chemistry, 2008(6), 1031–1037. [Link]
Sources
The Versatile Terpenoid: A Deep Dive into the Application of p-Menth-1-en-9-ol in Flavor and Fragrance Chemistry
Introduction: Unveiling the Potential of p-Menth-1-en-9-ol
This compound, a naturally occurring terpenoid found in sources such as Agathosma betulina, Mentha species, and Citrus maxima, presents a compelling profile for the flavor and fragrance industry.[1] Characterized by a distinct fruity and herbal aroma, this clear, colorless liquid has garnered significant interest for its ability to impart unique and desirable notes to a wide range of consumer products.[1] As a testament to its safety and utility, it is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), with no safety concerns at current intake levels when used as a flavoring agent.[1]
This guide will navigate the scientific landscape of this compound, offering a comprehensive understanding of its chemical properties, synthesis, and sensory evaluation. Furthermore, it will provide actionable protocols for its application, empowering researchers and formulators to harness its full potential.
Physicochemical Properties: A Foundation for Formulation
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties dictate its behavior in various formulations and are crucial for ensuring stability and desired sensory perception.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | PubChem |
| Molecular Weight | 154.25 g/mol | PubChem |
| Appearance | Clear colourless liquid | JECFA[1] |
| Odor Profile | Fruity, Herbal | FEMA[1] |
| Boiling Point | 115.00 to 116.00 °C @ 10.00 mm Hg | The Good Scents Company |
| Density | 0.936-0.946 g/cm³ | JECFA[1] |
| Refractive Index | 1.483-1.489 | JECFA[1] |
| Solubility | Practically insoluble in water; Soluble in ethanol | JECFA[1] |
Synthesis and Purification: From Precursor to Pure Compound
The synthesis of this compound can be achieved through various organic chemistry routes, with the hydroboration-oxidation of limonene being a common and effective method. This regioselective reaction targets the exocyclic double bond of limonene, yielding the desired primary alcohol.
Protocol 1: Laboratory-Scale Synthesis via Hydroboration-Oxidation of Limonene
This protocol details a standard laboratory procedure for the synthesis of this compound from (+)-limonene.
Materials:
-
(+)-Limonene
-
Borane dimethyl sulfide complex (BMS) or 9-Borabicyclononane (9-BBN)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (+)-limonene in anhydrous THF.
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add the borane reagent (BMS or 9-BBN) dropwise via the dropping funnel while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time (typically 2-4 hours, monitorable by TLC).
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously and slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide. This step is exothermic and requires careful temperature control.
-
Workup: After the addition of hydrogen peroxide, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Add diethyl ether to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Figure 1. Synthesis of this compound via hydroboration-oxidation.
Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For applications requiring high purity, preparative HPLC is an effective method for isolating this compound from reaction byproducts or isomers.
Instrumentation and Columns:
-
Preparative HPLC system with a suitable detector (e.g., refractive index or UV).
-
A reversed-phase C18 column is a common choice for the purification of terpene alcohols.[2][3][4][5][6]
Mobile Phase:
-
A gradient of water and a polar organic solvent such as methanol or acetonitrile is typically employed. The exact gradient will need to be optimized based on the specific crude mixture.
Procedure:
-
Method Development: Initially, develop an analytical HPLC method to determine the optimal separation conditions for the crude mixture.
-
Sample Preparation: Dissolve the crude this compound in a small amount of the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Preparative Run: Scale up the analytical method to the preparative column. Inject the prepared sample onto the column and begin the gradient elution.
-
Fraction Collection: Collect fractions as the peaks elute from the column. A fraction collector can be programmed to collect peaks based on the detector signal.
-
Purity Analysis and Solvent Removal: Analyze the collected fractions using analytical HPLC to determine their purity. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Figure 2. Workflow for the purification of this compound by preparative HPLC.
Sensory Evaluation: Characterizing the Olfactory Profile
A comprehensive sensory evaluation is crucial for understanding the odor and flavor characteristics of this compound and its potential applications. Gas Chromatography-Olfactometry (GC-O) is a powerful technique for this purpose, allowing for the correlation of specific chemical compounds with their perceived aroma.[7][8][9][10][11]
Protocol 3: Odor Profile Characterization using Gas Chromatography-Olfactometry (GC-O)
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.
-
Appropriate GC column for separating volatile compounds (e.g., a polar or mid-polar column).
Procedure:
-
Sample Preparation: Prepare a dilute solution of purified this compound in a suitable solvent (e.g., ethanol).
-
GC-O Analysis: Inject the sample into the GC. The effluent from the column is split between the FID and the olfactometry port.
-
Sensory Panel: A trained panel of sensory assessors sniffs the effluent from the olfactometry port and records the odor descriptors and their intensity at specific retention times.
-
Data Analysis: The data from the FID and the sensory panel are correlated to create an aromagram, which maps the odor characteristics to the corresponding chemical compounds.
Applications in Flavor and Fragrance Formulations
The fruity and herbal character of this compound makes it a versatile ingredient in both flavor and fragrance creations.
Application in Fruity-Herbal Fragrances
This compound can be used to add a natural, fresh, and slightly sweet nuance to a variety of fragrance types, particularly those with fruity and herbal themes. It can be used at levels up to 3.0% in the fragrance concentrate.[12]
Protocol 4: Creating a Fruity-Herbal Fragrance Accord
This protocol outlines a basic accord where this compound can be incorporated. The ratios are starting points and should be adjusted based on the desired final aroma.
Materials:
-
This compound
-
Linalool (for a floral, slightly spicy note)
-
Limonene (for a bright citrus top note)
-
Caryophyllene (for a spicy, woody base note)
-
Ethanol (perfumer's grade)
-
Glass beakers, pipettes, and sample vials.
Procedure:
-
Blending: In a glass beaker, combine the fragrance ingredients according to the desired ratios. A suggested starting point is a 3:1 ratio of Limonene to Myrcene for a bright citrus with earthy undertones, or a 2:2 ratio of Linalool to Caryophyllene for a balanced floral-spice combination.
-
Incorporating this compound: Start by adding this compound at a low concentration (e.g., 0.5-1.0%) to the blend.
-
Evaluation: Dip a fragrance strip into the blend and evaluate the aroma at different time intervals (top, middle, and base notes).
-
Adjustment: Adjust the ratios of the components, including this compound, to achieve the desired olfactory profile.
-
Maturation: Once the desired blend is achieved, dilute it in ethanol to the desired concentration (e.g., Eau de Toilette, Eau de Parfum) and allow it to mature for several weeks to allow the fragrance to meld and stabilize.
Application in Citrus Flavor Formulations
In flavor applications, this compound can enhance and modify citrus profiles, adding a unique herbal and slightly fruity complexity. Terpene alcohols, in general, are known to contribute to the overall flavor profile of citrus and other fruits.
Protocol 5: Formulating a Natural Citrus Flavor
This protocol provides a basic framework for incorporating this compound into a citrus flavor formulation.
Materials:
-
This compound
-
Natural citrus essential oils (e.g., lemon, orange, grapefruit)
-
Other natural flavor components (e.g., citral, linalool)
-
Food-grade solvent (e.g., ethanol, propylene glycol)
-
Volumetric flasks, pipettes.
Procedure:
-
Base Formulation: Create a base citrus flavor by blending different citrus essential oils and other key flavor components.
-
Addition of this compound: Introduce this compound to the base formulation at a low level (e.g., 0.1-0.5%).
-
Sensory Evaluation: Prepare a dilute solution of the flavor in water or a simple syrup and conduct a sensory panel to evaluate the taste profile.
-
Optimization: Based on the sensory feedback, adjust the concentration of this compound and other components to achieve the desired balance of citrus, fruity, and herbal notes.
Understanding the Mechanism of Action: The Olfactory Receptors
The perception of odor is initiated by the interaction of volatile molecules with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the olfactory epithelium. While the specific ORs that bind to this compound have not been definitively identified, molecular docking studies with similar terpene alcohols, such as menthol isomers, have provided insights into the potential binding mechanisms.
These studies suggest that hydrogen bonding and hydrophobic interactions are the key forces driving the binding of these molecules to the olfactory receptors. Computational simulations can help identify the key amino acid residues within the binding pocket of the OR that are crucial for receptor activation. Further research, including molecular docking and in-vitro functional assays, is needed to elucidate the specific interactions of this compound with its corresponding ORs. This knowledge will be invaluable for understanding the structure-activity relationships of this and other fragrance molecules, and for the rational design of new flavor and fragrance ingredients.
Conclusion
This compound is a valuable and versatile ingredient in the palette of flavor and fragrance chemists. Its unique fruity and herbal sensory profile, coupled with a favorable safety assessment, makes it an attractive component for a wide array of applications. By understanding its chemical properties, synthesis, and sensory characteristics, and by employing systematic formulation strategies, researchers and developers can effectively utilize this compound to create novel and appealing consumer products. Further exploration into its mechanism of action at the molecular level will undoubtedly unlock even greater potential for this intriguing terpenoid.
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Wang, M., Wen, F., Zhang, L., & Yuyu, Z. (n.d.). Molecular docking results of the olfactory receptor Olfr874 with eight menthol isomers. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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The Good Scents Company. (n.d.). para-menth-1-ene-9-ol. Retrieved from [Link]
-
King Palm. (2023, June 25). How to Make Terpenes: DIY Extraction, Blending & Pro Tips. Retrieved from [Link]
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Springer Nature. (n.d.). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). Springer Protocols. Retrieved from [Link]
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Harrens Lab. (n.d.). Encorelabs citrus terpenes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Characterization of Aroma Active Compounds in Fruit Juice and Peel Oil of Jinchen Sweet Orange Fruit (Citrus sinensis (L.) Osbeck) by GC-MS and GC-O. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the key aroma compounds in four varieties of pomegranate juice by gas chromatography-mass spectrometry (GC-MS), gas chromatography-olfactometry (GC-O), odor activity value (OAV), aroma recombination, and omission tests. Retrieved from [Link]
-
MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]
-
MDPI. (n.d.). A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis. Retrieved from [Link]
-
Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
ResearchGate. (n.d.). Most recent studies (2015-2021) with different techniques for the characterization and evaluation of odoriferous compounds in fruits. Retrieved from [Link]
-
Embrapa. (n.d.). SEMI-PREPARATIVE HPLC SEPARATION OF TERPENOIDS FROM THE SEED PODS OF HYMENAEA COURBARIL VAR STILBOCARPA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modeling of mammalian olfactory receptors and docking of odorants. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Mechanism Analysis of the Activation of Human Olfactory Receptor OR9Q2 by 4-Methylphenol. PubMed Central. Retrieved from [Link]
- Thilakarathne, R., Perera, N., & Crasto, C. (2023). Exploring the Odorant-Determined, Molecular Basis for Olfactory Perception. Journal of Drug and Alcohol Research, 12(8), 1-10.
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protocol for testing the antimicrobial activity of p-Menth-1-en-9-ol
Application Note & Protocol
Topic: Protocol for High-Throughput Screening and Validation of the Antimicrobial Activity of p-Menth-1-en-9-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Natural products represent a vast reservoir of chemical diversity for the discovery of novel antimicrobial agents. This compound, a monoterpenoid alcohol found in various plants, belongs to a class of compounds known for their biological activities.[1][2] This application note provides a comprehensive and robust framework for the systematic evaluation of its antimicrobial properties. We present detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of clinically relevant bacteria and fungi. The methodologies are grounded in the international standards set by the Clinical & Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific adaptations for the inherent challenges of testing lipophilic natural products.[3][4][5][6] This guide is designed to ensure scientific integrity, reproducibility, and the generation of high-quality, comparable data essential for early-stage drug discovery.
Introduction: The Rationale for Investigating this compound
This compound is a monocyclic monoterpenoid alcohol, a structural class of compounds prevalent in the essential oils of many aromatic plants.[2][7] Its physical properties, including being a liquid with limited water solubility, present specific challenges for antimicrobial testing in aqueous culture media.[1][8] The rising tide of antimicrobial resistance necessitates the exploration of novel chemical scaffolds, and natural products like this compound offer a promising starting point. A standardized and rigorously controlled protocol is paramount to accurately determine its spectrum of activity and potency, thereby validating its potential as a lead compound for further development.
This protocol is built on two core pillars of antimicrobial susceptibility testing (AST):
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This is the primary measure of potency.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): The lowest concentration of an antimicrobial agent required to kill a particular microorganism, defined as a ≥99.9% reduction in the initial inoculum.[9][10][11] This differentiates a microbistatic (growth-inhibiting) effect from a microbicidal (killing) effect.
Experimental Design: A Framework for Rigorous Validation
A successful antimicrobial assay is contingent upon meticulous planning and the inclusion of appropriate controls. The following sections detail the critical components required for a valid test.
Preparation of this compound Stock Solution
The lipophilic nature of terpenoids requires a solubilization strategy to ensure homogenous dispersion in aqueous broth media. Failure to achieve a stable emulsion can lead to inaccurate and non-reproducible results.
-
Causality: Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic compounds and is generally non-toxic to microorganisms at low concentrations (typically ≤1% v/v). However, to enhance the solubility and stability of terpenoids in aqueous media, a non-ionic surfactant like Tween 80 is highly recommended.[12][13][14] It acts as an emulsifying agent, preventing the compound from separating out of the solution.
Protocol:
-
Prepare a high-concentration primary stock of this compound (e.g., 51.2 mg/mL) in 100% DMSO.
-
Create a secondary, working stock solution. For example, dilute the primary stock in sterile Mueller-Hinton Broth (or other appropriate media) containing 0.5% (v/v) Tween 80 to achieve a starting concentration of 1024 µg/mL.
-
Vortex vigorously for at least 2 minutes to ensure the formation of a stable emulsion.[12] This working stock will be used for serial dilutions.
Selection and Standardization of Test Microorganisms
The choice of microorganisms should be representative of a broad spectrum of potential targets, including Gram-positive and Gram-negative bacteria, as well as fungi. For reproducibility and inter-laboratory comparison, the use of reference strains from a recognized culture collection (e.g., American Type Culture Collection - ATCC) is mandatory.[15][16][17][18]
Recommended Panel:
| Microorganism | Type | ATCC Strain | Significance |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | ATCC 25923 | Major human pathogen, common cause of skin and systemic infections.[19][20] |
| Escherichia coli | Gram-negative Bacteria | ATCC 25922 | Common cause of urinary tract and gastrointestinal infections.[21][22] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | ATCC 27853 | Opportunistic pathogen known for high intrinsic antibiotic resistance.[23][24][25] |
| Candida albicans | Yeast (Fungus) | ATCC 90028 | Common cause of opportunistic fungal infections (candidiasis).[26][27] |
| Aspergillus niger | Mold (Fungus) | ATCC 16404 | Common environmental mold, used as a standard for antifungal testing.[28][29] |
Inoculum Preparation Protocol:
-
From a fresh (18-24h) culture plate, select 3-5 isolated colonies.
-
Transfer colonies into a tube of sterile saline (0.85% NaCl) or appropriate broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate test broth to achieve the final target inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[30]
Culture Media and Controls
The use of standardized media and a full set of controls is non-negotiable for validating the experiment.
-
Media:
-
Essential Controls:
-
Positive Control: A known antibiotic/antifungal (e.g., Gentamicin for bacteria, Amphotericin B for fungi) to confirm the susceptibility of the test organisms.
-
Negative Control: Inoculum in broth with the highest concentration of the DMSO/Tween 80 vehicle to ensure it has no inhibitory effect.
-
Growth Control: Inoculum in broth only, to confirm the viability and normal growth of the microorganism.
-
Sterility Control: Broth only (no inoculum) to check for contamination.
-
Protocol I: Broth Microdilution for MIC Determination
This method, adapted from CLSI guidelines, is the gold standard for determining MIC values in a high-throughput 96-well plate format.[3][33][34]
Workflow Diagram:
Caption: Workflow for setting up a broth microdilution MIC assay.
Step-by-Step Protocol:
-
Add 100 µL of the appropriate sterile broth (e.g., CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working stock (e.g., 1024 µg/mL) to well 1.
-
Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial transfer from well 2 to well 3, and so on, up to well 10.
-
After mixing well 10, discard the final 100 µL. This results in a concentration gradient (e.g., 512, 256, ..., 1 µg/mL).
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no inoculum).
-
Prepare the standardized inoculum as described in section 2.2.
-
Add 100 µL of the final diluted inoculum (targeting 5 x 10⁵ CFU/mL final concentration) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each test well is 200 µL.
-
Seal the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well).
Protocol II: Determination of MBC/MFC
This protocol is a direct extension of the MIC assay and is crucial for determining whether the compound's primary effect is lethal.[10][31][35]
Workflow Diagram:
Caption: Workflow for determining MBC/MFC from MIC results.
Step-by-Step Protocol:
-
Using the results from the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, use the positive growth control well.
-
Mix the contents of each selected well thoroughly.
-
Spot a fixed volume (typically 10-100 µL) from each of these wells onto a fresh, appropriately labeled agar plate (e.g., MHA or SDA).
-
Allow the spots to dry completely before inverting the plate.
-
Incubate the agar plate under the same conditions used for the initial MIC assay.
-
Reading the MBC/MFC: After incubation, count the number of colonies (CFUs) in each spot. The MBC/MFC is the lowest concentration that produces a ≥99.9% reduction in CFUs compared to the count from the growth control well at time zero.[11]
Data Presentation and Interpretation
Organizing data in a clear, tabular format is essential for analysis and reporting.
Table 1: Summary of Antimicrobial Activity of this compound
| Test Microorganism | ATCC No. | MIC (µg/mL) | MBC/MFC (µg/mL) | Ratio (MBC/MIC) | Interpretation |
|---|---|---|---|---|---|
| S. aureus | ATCC 25923 | ||||
| E. coli | ATCC 25922 | ||||
| P. aeruginosa | ATCC 27853 | ||||
| C. albicans | ATCC 90028 | ||||
| A. niger | ATCC 16404 |
| Positive Control | N/A | | | | |
Interpretation of MBC/MIC Ratio: The ratio of MBC to MIC provides insight into the nature of the antimicrobial action.
-
Bactericidal/Fungicidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered cidal.[10]
-
Bacteriostatic/Fungistatic: If the MBC/MIC ratio is > 4, the compound is considered static.
Conclusion
This application note provides a validated, step-by-step protocol for assessing the antimicrobial activity of this compound. By adhering to established standards from CLSI and EUCAST and incorporating necessary modifications for a lipophilic natural product, researchers can generate reliable and reproducible data.[3][4][36] The systematic determination of MIC and MBC/MFC values against a diverse microbial panel is a critical first step in the pipeline of discovering and developing new antimicrobial agents to combat the global health threat of infectious diseases.
References
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CLSI M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Karlowsky, J. A., Kazmierczak, K. M., de Jonge, B. L. M., Stone, G. G., & Sahm, D. F. (2017). Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States. Antimicrobial Agents and Chemotherapy, 61(4), e02352-16. Retrieved from [Link]
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Livermore, D. M., & British Society for Antimicrobial Chemotherapy Working Party on Susceptibility Testing. (2001). Antimicrobial susceptibility of Pseudomonas aeruginosa: results of a UK survey and evaluation of the British Society for Antimicrobial Chemotherapy disc susceptibility test. Journal of Antimicrobial Chemotherapy, 48(5), 621-631. Retrieved from [Link]
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Tadesse, S., Tessema, B., & Beyene, G. (2014). Antibiotic Susceptibility Testing of Escherichia coli and Coliform Isolates Detected in Samples of Drinking Water from Central Greece. Medicina, 50(4), 221-228. Retrieved from [Link]
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Sharma, R., & Kumar, R. (2020). Isolation of a Novel Antimicrobial Compounds Producing Fungus Aspergillus niger MTCC 12676 and Evaluation of its Antimicrobial Activity against Selected Pathogenic Microorganisms. Journal of Pure and Applied Microbiology, 14(1), 355-365. Retrieved from [Link]
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Naranjo, T., et al. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC Research Notes, 14(1), 439. Retrieved from [Link]
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Kumar, V. A. (2014). Susceptibility testing of staphylococcus aureus. Indian Journal of Medical Research, 139(4), 646. Retrieved from [Link]
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S. aureus Antibiotic Susceptibility Test to Expand FDA Clearance. (2012). LabMedica. Retrieved from [Link]
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About Pseudomonas aeruginosa. (2023). Centers for Disease Control and Prevention. Retrieved from [Link]
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Assefa, A., et al. (2024). Antimicrobial resistance profiles of Escherichia coli isolated from clinical and environmental samples: findings and implications. Journal of Antimicrobial Chemotherapy, 79(5), 1184-1193. Retrieved from [Link]
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Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(5), 1646-1651. Retrieved from [Link]
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Sari, D., et al. (2020). Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy. ACS Infectious Diseases, 6(10), 2736-2743. Retrieved from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Pakistan. Retrieved from [Link]
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Sari, D., et al. (2020). Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy. ACS Infectious Diseases, 6(10), 2736-2743. Retrieved from [Link]
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Anaissie, E. J., et al. (1991). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial Agents and Chemotherapy, 35(8), 1641-1646. Retrieved from [Link]
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Al-Zoubi, M. S., et al. (2015). Antimicrobial susceptibility pattern of Staphylococcus aureus isolated from clinical specimens in Northern area of Jordan. Iranian journal of microbiology, 7(3), 125–132. Retrieved from [Link]
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Pfaller, M. A., et al. (2007). Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study. Journal of Clinical Microbiology, 45(10), 3273-3277. Retrieved from [Link]
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Application Note: p-Menth-1-en-9-ol as a Versatile Substrate for Enzymatic Biotransformations
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
p-Menth-1-en-9-ol, a monocyclic monoterpenoid alcohol, presents a compelling scaffold for the generation of novel chemical entities with applications in pharmaceuticals, fragrances, and flavorings.[1] As a primary alcohol with a complex terpenoid backbone, it serves as an ideal substrate for a variety of enzymatic transformations. This guide provides an in-depth exploration of this compound's utility in enzymatic reactions, focusing on oxidation by Alcohol Dehydrogenases (ADH), hydroxylation by Cytochrome P450 (CYP) monooxygenases, and esterification by lipases. We present the scientific rationale behind these transformations and provide detailed, field-proven protocols to empower researchers in their drug discovery and development efforts.
Introduction: The Case for Enzymatic Modification of this compound
This compound is a naturally occurring monoterpenoid found in plants like Agathosma betulina and citrus species.[1] Its structure, featuring a primary alcohol group attached to a chiral p-menthane ring, offers multiple sites for functionalization.[2] While chemical synthesis can modify this structure, it often requires harsh conditions, multi-step processes, and can suffer from poor regio- and stereoselectivity.
Enzymatic catalysis offers a powerful alternative, providing unparalleled specificity under mild, environmentally benign conditions.[3] Enzymes like oxidoreductases and transferases can target specific positions on the molecule, enabling the creation of derivatives that are difficult to obtain through traditional chemistry. This guide details the application of three robust enzyme classes for the biotransformation of this compound, unlocking its potential as a precursor for high-value compounds.
Enzymatic Oxidation via Alcohol Dehydrogenase (ADH)
Scientific Rationale & Causality
Alcohol dehydrogenases (ADHs) are a ubiquitous class of enzymes (EC 1.1.1.1) that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones.[4] This reaction is dependent on the coenzyme nicotinamide adenine dinucleotide (NAD+), which is reduced to NADH.[5] The oxidation of the primary alcohol in this compound yields p-Menth-1-en-9-al, a valuable aldehyde with potential applications in the flavor and fragrance industry.[6]
The choice of ADH is critical. ADHs from different sources (e.g., yeast, horse liver) exhibit varying substrate specificities.[7] For a bulky terpenoid substrate like this compound, an ADH with a broad substrate scope is preferable. The reaction equilibrium can be shifted towards aldehyde production by including a trapping agent for the NADH produced or by using an excess of NAD+.
Experimental Workflow: ADH-Mediated Oxidation
Caption: Workflow for ADH-mediated oxidation of this compound.
Detailed Protocol: In Vitro ADH Assay
This protocol is designed for a standard 96-well plate format for screening or kinetic analysis.
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl, pH 8.5. Rationale: A slightly alkaline pH is often optimal for the oxidative activity of many ADHs.
- Substrate Stock (100 mM): Dissolve 15.4 mg of this compound (MW: 154.25 g/mol ) in 1 mL of DMSO. Rationale: DMSO is used to solubilize the hydrophobic terpene substrate.
- Cofactor Stock (20 mM): Dissolve 13.3 mg of NAD+ in 1 mL of Assay Buffer. Prepare fresh.
- Enzyme Solution (1 mg/mL): Reconstitute lyophilized Yeast Alcohol Dehydrogenase (YADH) in cold Assay Buffer. Store on ice.
2. Reaction Setup (per well, 200 µL total volume):
- Add 170 µL of Assay Buffer.
- Add 10 µL of 20 mM NAD+ stock (Final concentration: 1 mM).
- Add 10 µL of Substrate stock diluted in DMSO to achieve desired final concentrations (e.g., for a 1 mM final substrate concentration, use 20 mM stock). Rationale: A substrate titration is necessary to determine kinetic parameters.
- Include a "no-enzyme" control well with 10 µL of buffer instead of the enzyme solution.
3. Reaction Initiation and Incubation:
- Equilibrate the plate at 30°C for 5 minutes.
- Initiate the reaction by adding 10 µL of the 1 mg/mL ADH solution.
- Monitor the reaction by measuring the increase in absorbance at 340 nm (for NADH production) in a plate reader, or proceed with endpoint analysis. For endpoint analysis, incubate for a set time (e.g., 60 minutes) at 30°C with gentle shaking.
4. Sample Quenching and Analysis:
- Stop the reaction by adding 200 µL of ice-cold acetonitrile. This precipitates the enzyme.
- Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to an analysis vial.
- Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the formation of p-Menth-1-en-9-al and the depletion of this compound.
Data Presentation: Expected Kinetic Parameters
The following table presents hypothetical kinetic data for the oxidation of this compound by a generic ADH. Actual values must be determined experimentally.
| Parameter | Symbol | Hypothetical Value | Unit |
| Michaelis Constant | Km | 1.5 | mM |
| Maximum Velocity | Vmax | 50 | µmol/min/mg enzyme |
| Catalytic Constant | kcat | 25 | s-1 |
| Specificity Constant | kcat/Km | 1.67 x 104 | M-1s-1 |
Cytochrome P450-Mediated Hydroxylation
Scientific Rationale & Causality
Cytochrome P450 monooxygenases (CYPs) are a vast superfamily of heme-containing enzymes renowned for their ability to catalyze the oxidation of a wide range of substrates.[8] A key reaction they perform is the insertion of an oxygen atom from O₂ into a non-activated C-H bond, a reaction that is exceptionally challenging in synthetic chemistry.[9] This capability makes CYPs powerful tools for the late-stage functionalization of complex molecules.[10]
When this compound is used as a substrate, CYPs can introduce a second hydroxyl group at various positions on the cyclohexane ring. The regioselectivity of this hydroxylation is determined by the specific CYP isoform used, governed by the architecture of its active site.[11][12] This enzymatic transformation can generate a library of novel diol and triol derivatives from a single precursor, which can then be screened for enhanced biological activity. The reaction requires a source of electrons, typically provided by NADPH via a partner reductase protein (Cytochrome P450 Reductase, or CPR).
Reaction Pathway: CYP-Mediated Polyhydroxylation
Caption: CYP-catalyzed hydroxylation of this compound into various diol products.
Detailed Protocol: In Vitro CYP Assay with Human Liver Microsomes
This protocol uses human liver microsomes (HLMs) as a source of multiple CYP enzymes and CPR.
1. Reagent Preparation:
- Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4. Rationale: pH 7.4 mimics physiological conditions and is optimal for most human CYPs.
- Substrate Stock (10 mM): Dissolve 1.54 mg of this compound in 1 mL of acetonitrile.
- HLM Suspension: Thaw cryopreserved Human Liver Microsomes on ice and dilute to a final concentration of 2 mg/mL in cold Reaction Buffer.
- NADPH Regenerating System (NRS) Solution (e.g., Promega NADPH-Glo™ or similar): Prepare according to the manufacturer's instructions. This system typically contains NADP+, glucose-6-phosphate (G6P), and G6P dehydrogenase (G6PDH) to continuously regenerate NADPH from NADP+. Rationale: The NRS prevents cofactor depletion during the reaction, ensuring sustained enzyme activity.
2. Reaction Setup (per microfuge tube, 200 µL total volume):
- Combine 148 µL of Reaction Buffer and 20 µL of the NRS solution.
- Add 2 µL of the 10 mM Substrate stock (Final concentration: 100 µM).
- Add 20 µL of the 2 mg/mL HLM suspension (Final protein concentration: 0.2 mg/mL).
- Include a "no-NRS" control to check for NADPH-independent degradation.
3. Reaction Initiation and Incubation:
- Pre-incubate the mixture at 37°C for 5 minutes to bring it to the optimal temperature for human enzymes.
- Initiate the reaction by adding the final component (typically the NRS or substrate).
- Incubate for 60 minutes at 37°C in a shaking water bath.
4. Sample Quenching and Analysis:
- Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
- Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to an analysis vial.
- Analyze the sample by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Use a parent ion scan for m/z 155.1 (M+H)+ to screen for the substrate and a neutral loss scan or precursor ion scan to identify potential hydroxylated metabolites (expected M+H of 171.1).
Data Presentation: Potential Hydroxylation Products
The table below summarizes potential products from the CYP-mediated hydroxylation of this compound. Identification requires full characterization (e.g., NMR).
| Product Name (Hypothetical) | Molecular Formula | Exact Mass (M+H)+ | Potential Site of Hydroxylation |
| p-Menth-1-ene-6,9-diol | C10H18O2 | 171.1380 | C6 (allylic position) |
| p-Menth-1-ene-3,9-diol | C10H18O2 | 171.1380 | C3 (allylic position) |
| p-Menth-1-ene-8,9-diol | C10H18O2 | 171.1380 | C8 (isopropyl group) |
Lipase-Catalyzed Esterification
Scientific Rationale & Causality
Lipases (EC 3.1.1.3) are hydrolases that, in aqueous environments, catalyze the hydrolysis of esters. However, in non-aqueous or micro-aqueous environments, the thermodynamic equilibrium shifts to favor the reverse reaction: ester synthesis. This makes lipases exceptional biocatalysts for producing esters from alcohols and carboxylic acids (or their activated forms, like vinyl esters).
The primary alcohol of this compound can be readily esterified with various acyl donors to produce p-menth-1-en-9-yl esters. These esters often have enhanced aromatic properties and different physicochemical characteristics (e.g., lipophilicity) compared to the parent alcohol. Immobilized lipases, such as Candida antarctica lipase B (CALB), are particularly effective as they are stable in organic solvents and easily recovered for reuse, aligning with green chemistry principles.
Experimental Workflow: Lipase-Catalyzed Esterification
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Application Notes and Protocols: Experimental Design for p-Menth-1-en-9-ol Bioassays
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of p-Menth-1-en-9-ol
This compound is a monocyclic monoterpenoid, a class of organic compounds found widely in nature, including in plants like Agathosma betulina, Mentha, and Citrus maxima.[1] Its structural foundation is the p-menthane backbone, characterized by a cyclohexane ring with a methyl group and a (2-methyl)-propyl group.[2] With a molecular weight of 154.25 g/mol , this compound is recognized for its fruity and herbal aroma, leading to its use as a flavoring agent in the food industry.[1][3] Beyond its sensory characteristics, the broader family of terpenoids is increasingly being investigated for a range of biological activities, making this compound a compound of interest for further pharmacological screening.[4][5]
This guide provides a comprehensive framework for designing and executing robust in vitro bioassays to explore the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant potential of this compound. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data.
PART 1: Foundational Experimental Considerations
Before embarking on specific bioassays, several core principles must be addressed to ensure the validity and reliability of the experimental outcomes.
Compound Sourcing, Purity, and Characterization
The quality of the test compound is paramount. It is essential to source this compound from a reputable chemical supplier. The purity of the compound should be verified, ideally through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), to confirm its identity and the absence of significant impurities that could confound experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H18O | PubChem[1] |
| Molecular Weight | 154.25 g/mol | PubChem[1][6] |
| Appearance | Clear colourless liquid | JECFA[1] |
| Aroma | Fruity, Herbal | JECFA[1] |
| Boiling Point | 115.0-116.0 °C @ 10.00 mm Hg | The Good Scents Company[3] |
| LogP | 2.2 | XLogP3[1] |
Stock Solution Preparation and Storage
Due to its lipophilic nature (LogP 2.2), this compound may have limited solubility in aqueous media.[1] A high-concentration stock solution should be prepared in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to determine the maximum solvent concentration that is non-toxic to the cells used in the assays. This is typically below 0.5% (v/v) for DMSO in most cell-based assays. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize degradation and freeze-thaw cycles.
Cell Line Selection and Culture
The choice of cell lines is dictated by the biological question being addressed.[7] For general cytotoxicity screening, a panel of cancer cell lines from different tissue origins is often used.[8] For mechanistic studies, cell lines with specific genetic backgrounds or reporter systems may be more appropriate. All cell culture work must be performed under aseptic conditions in a laminar flow hood.[9] Cells should be maintained in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics as required, and incubated at 37°C in a humidified atmosphere with 5% CO2.[9] Regularly check cultures for confluency and signs of contamination.[10]
Experimental Controls: The Cornerstone of Valid Data
Proper controls are non-negotiable for interpreting bioassay results.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any effects of the solvent on cell viability or the assay readout.
-
Untreated Control (Negative Control): Cells cultured in medium alone. This represents the baseline response.
-
Positive Control: A known bioactive compound that induces the expected effect in the assay (e.g., doxorubicin for cytotoxicity, lipopolysaccharide (LPS) for inflammation). This confirms that the assay is performing as expected.
PART 2: Core Bioassay Protocols
The following sections provide detailed, step-by-step protocols for evaluating the key biological activities of this compound.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[12] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting concentration range for initial screening is 1 µM to 100 µM.[12] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Simplified LPS-induced nitric oxide signaling pathway.
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the growth of a specific microorganism. [13]
-
Bacterial/Fungal Culture: Grow the selected microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well plate using sterile broth.
-
Inoculation: Adjust the microbial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 100 µL to each well of the plate.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a vehicle control.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Antioxidant Potential: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger. [14]Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. [14]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. [14]2. Compound Dilution: Prepare serial dilutions of this compound in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution. [14]4. Controls: Use a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [14]6. Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. Determine the IC50 value, the concentration required to scavenge 50% of the DPPH radicals. [14]
PART 3: Data Interpretation and Next Steps
The initial screening assays provide a foundational understanding of the biological activities of this compound.
Table 2: Summary of Bioassay Endpoints and Interpretation
| Bioassay | Primary Endpoint | Interpretation |
| Cytotoxicity (MTT) | IC50 Value | The concentration at which 50% of cell growth is inhibited. A lower IC50 indicates higher cytotoxic potential. |
| Anti-inflammatory (Griess) | % NO Inhibition, IC50 | The ability to reduce nitric oxide production. A higher inhibition percentage and lower IC50 suggest anti-inflammatory activity. |
| Antimicrobial (Microdilution) | MIC Value | The minimum concentration that prevents microbial growth. A lower MIC indicates greater antimicrobial potency. |
| Antioxidant (DPPH) | % Scavenging, IC50 | The capacity to neutralize free radicals. A higher scavenging percentage and lower IC50 indicate stronger antioxidant potential. |
Positive "hits" from these primary screens warrant further investigation through more complex, secondary assays to elucidate the mechanism of action. For instance, promising anti-inflammatory activity could be followed up with assays to measure the expression of other inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or qPCR. Cytotoxic effects could be further explored through apoptosis assays (e.g., caspase activity, Annexin V staining) to determine the mode of cell death.
Conclusion
The systematic application of these well-validated in vitro bioassays provides a robust and efficient strategy for characterizing the pharmacological profile of this compound. By adhering to the principles of rigorous experimental design, including appropriate controls and careful data analysis, researchers can generate reliable data to guide further drug discovery and development efforts. This structured approach is essential for unlocking the therapeutic potential of this and other naturally derived compounds.
References
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Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. [Link]
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Gazivoda, T., Rašković, Z., D'Incalci, M., & Zucchetti, M. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase”. Anticancer Research, 39(7), 3329-3335. [Link]
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MDPI. (2023, April 14). Anti-Inflammatory and Anti-Adipogenesis Effects of Alchemilla vulgaris L., Salvia officinalis L., and Vitis vinifera L. in THP-1-Derived Macrophages and 3T3-L1 Cell Line. [Link]
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The Good Scents Company. (n.d.). para-menth-1-en-9-al, 29548-14-9. Retrieved from [Link]
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techniques for the stereoselective synthesis of p-Menth-1-en-9-ol
Application Note: Stereoselective Synthesis of p-Menth-1-en-9-ol
Abstract: This document provides a detailed technical guide for the stereoselective synthesis of the four isomers of this compound, a valuable chiral building block in the fragrance industry and a precursor to novel cooling agents. We present a robust and scalable chemoenzymatic methodology starting from the readily available enantiomers of limonene. This guide details two distinct, highly stereoselective reduction strategies for the key intermediate, p-mentha-1,8-dien-9-al: a biocatalytic reduction using Saccharomyces cerevisiae (baker's yeast) and a chemical reduction followed by enzymatic resolution. Full experimental protocols, comparative data, and workflow diagrams are provided to enable researchers to successfully replicate and adapt these methods.
Introduction: The Significance of Stereoisomeric Purity
This compound is a monoterpenoid alcohol characterized by a p-menthane skeleton.[1] Its structure contains two stereogenic centers, one in the cyclohexene ring (C4) and one in the side chain (C8), meaning it can exist as four distinct stereoisomers. The biological properties of such molecules, including flavor profiles and physiological effects, are often intrinsically linked to their absolute configuration.[2] Consequently, access to all four stereoisomerically pure forms is of significant interest for applications ranging from flavor and fragrance creation to the development of new pharmaceutical agents, such as cooling agents derived from 1-hydroxy-2,9-cineole.[3]
The primary challenge in synthesizing these isomers lies in controlling the stereochemistry at both the C4 and C8 positions. Direct synthesis often results in diastereomeric mixtures that are difficult to separate. The methodologies presented herein leverage a chemoenzymatic approach, which combines the precision of biocatalysis with the efficiency of traditional organic synthesis to overcome this challenge, providing excellent stereocontrol.[3]
Overview of the Chemoenzymatic Synthetic Strategy
The overall strategy begins with the enantiomerically pure forms of limonene, (+)-(R)-limonene or (-)-(S)-limonene, which are abundant and relatively inexpensive natural products. The synthesis proceeds in two key stages:
-
Synthesis of the Aldehyde Intermediate: Regioselective functionalization of the limonene starting material to introduce a carbonyl group at the C9 position, yielding the key intermediate, p-mentha-1,8-dien-9-al.
-
Stereoselective Reduction: Transformation of the aldehyde into the target primary alcohol, this compound, with precise control over the newly formed stereocenter at C8.
This guide details two powerful protocols for the second stage, allowing for the selective synthesis of different stereoisomers.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of p-Menth-1-en-9-ol
Welcome to the technical support center for the synthesis of p-Menth-1-en-9-ol, a valuable terpenoid intermediate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The primary industrial route to this compound (also known as nopol) is the Prins condensation reaction between β-pinene and formaldehyde.[1][2] This guide will focus on optimizing this reaction and addressing the challenges you may encounter.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the synthesis of this compound.
Question 1: My β-pinene conversion is low. What are the likely causes and how can I improve it?
Answer:
Low conversion of β-pinene is a frequent issue that can often be traced back to catalyst activity, reaction conditions, or the quality of your reagents.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Cause: The catalyst, whether a Lewis acid like ZnCl₂ or a heterogeneous catalyst such as sulfated zirconia, may be old, hydrated, or improperly activated.[1] Brønsted acids can also be used but may lead to different side reactions.
-
Solution:
-
Activate Your Catalyst: For solid catalysts like zeolites or sulfated zirconia, ensure they are properly activated, typically by heating under vacuum to remove adsorbed water.[3] For Lewis acids like anhydrous ZnCl₂, ensure it is truly anhydrous as water can deactivate it.
-
Increase Catalyst Loading: Systematically increase the catalyst loading. For instance, with sulfated zirconia, a loading of 5-10 wt% relative to β-pinene is a good starting point.[4]
-
Consider a Different Catalyst: If conversion remains low, consider switching to a more active catalyst. Sulfated zirconia and tin-based catalysts like Sn-MCM-41 have been reported to give very high conversions.[1]
-
-
-
Suboptimal Reaction Temperature:
-
Cause: The Prins reaction is temperature-sensitive. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote side reactions and catalyst degradation.
-
Solution: The optimal temperature is catalyst-dependent. For many heterogeneous catalysts, a range of 80-100°C is effective.[4] We recommend performing small-scale experiments to screen a temperature range (e.g., 60°C, 80°C, 100°C, 120°C) to find the sweet spot for your specific catalytic system.
-
-
Improper Molar Ratio of Reactants:
-
Cause: The stoichiometry between β-pinene and formaldehyde is critical. An insufficient amount of formaldehyde will naturally limit the conversion of β-pinene.
-
Solution: An excess of formaldehyde is often used to drive the reaction to completion. A molar ratio of β-pinene to paraformaldehyde of 1:1.5 to 1:2 is a common starting point.[4]
-
-
Poor Quality of Reagents:
-
Cause: The presence of impurities in β-pinene (e.g., other terpenes from turpentine oil) or wet paraformaldehyde can inhibit the reaction.
-
Solution: Use high-purity β-pinene (≥98%) for initial experiments. Ensure your paraformaldehyde is dry and stored in a desiccator.
-
Experimental Workflow for Optimizing Conversion:
Caption: Troubleshooting workflow for low β-pinene conversion.
Question 2: My reaction has a high conversion of β-pinene, but the selectivity to this compound is poor. What are the common byproducts and how can I minimize them?
Answer:
Poor selectivity is a classic challenge in the Prins reaction. The carbocation intermediate formed after the initial electrophilic attack can undergo various rearrangements and further reactions, leading to a mixture of products.
Common Byproducts and Their Formation:
-
Nopol Acetate: If acetic acid is used as a solvent or is present as an impurity, it can react with the nopol product, especially at higher temperatures.
-
Dioxane Derivatives: Formaldehyde can react with itself or with the nopol product to form various dioxane derivatives. This is more prevalent with a large excess of formaldehyde and strong Brønsted acid catalysts.[5]
-
Isomeric Alcohols and Ethers: Rearrangements of the carbocation intermediate can lead to the formation of other isomeric alcohols or ethers.
-
Polymers: Under harsh acidic conditions and high temperatures, polymerization of β-pinene or formaldehyde can occur.
Strategies to Improve Selectivity:
-
Catalyst Choice is Key:
-
Cause: The nature of the acid sites on the catalyst plays a crucial role. Strong Brønsted acids tend to promote more side reactions, including the formation of ethers and dioxane derivatives. Lewis acids are generally more selective for the formation of nopol.[3]
-
Solution: Employ a catalyst with a high ratio of Lewis acid sites to Brønsted acid sites. Zn-exchanged beta zeolites have shown that a lower Brønsted to Lewis acidity ratio increases the yield of nopol.[3] Sulfated zirconia is another excellent choice, often exhibiting over 99% selectivity to nopol under optimized conditions.[1]
-
-
Control Reaction Temperature and Time:
-
Cause: Higher temperatures and longer reaction times can lead to the formation of thermodynamically more stable byproducts, including the conversion of the desired nopol into other compounds.
-
Solution: Monitor the reaction progress using GC analysis. Stop the reaction once the maximum yield of nopol is achieved to prevent its subsequent conversion to byproducts. As mentioned before, a temperature range of 80-100°C is often a good starting point.[4]
-
-
Solvent Effects:
-
Cause: The solvent can influence the reaction pathway and the stability of intermediates.
-
Solution: Non-polar solvents like toluene are often used.[1] Some studies have shown that solvents like benzonitrile can also lead to high selectivity.[1] Avoid using protic solvents like alcohols unless they are intended as part of the reaction, as they can participate in side reactions.
-
Table 1: Catalyst Performance in this compound Synthesis
| Catalyst | Typical Conversion of β-pinene (%) | Typical Selectivity to Nopol (%) | Reference |
| Sulfated Zirconia | >99 | ~99 | [1] |
| ZnCl₂ on Montmorillonite | 75 | 97 | [1] |
| Sn-MCM-41 | 100 | >96 | [1] |
| 25 wt% MoO₃–SiO₂ | 77 | 98.7 | [1] |
| 25 wt% ZnO–SiO₂ | 72 | 96.3 | [1] |
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer:
Purification of this compound from the reaction mixture can be challenging due to the presence of unreacted starting materials and byproducts with similar boiling points.
Recommended Purification Protocol:
-
Catalyst Removal:
-
If you are using a heterogeneous catalyst, it can be easily removed by filtration after the reaction. The catalyst can often be washed with a solvent (e.g., toluene), dried, and reused.[1]
-
For homogeneous catalysts like ZnCl₂, a work-up with a mild aqueous base (e.g., saturated sodium bicarbonate solution) is necessary to quench the catalyst and remove it in an aqueous layer.
-
-
Solvent Removal:
-
The solvent can be removed under reduced pressure using a rotary evaporator.
-
-
Vacuum Distillation:
-
Cause: this compound has a relatively high boiling point, and distillation at atmospheric pressure can lead to decomposition.
-
Solution: The most effective method for purifying nopol is vacuum distillation. This allows for distillation at a lower temperature, preventing thermal degradation of the product. The boiling point of nopol is approximately 115-116°C at 10 mmHg.
-
-
Column Chromatography:
-
For small-scale synthesis or to obtain very high purity material, column chromatography can be employed. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate nopol from less polar byproducts and unreacted β-pinene.
-
Purification Workflow:
Caption: Recommended purification workflow for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Prins reaction for nopol synthesis?
The Prins reaction for nopol synthesis is an acid-catalyzed electrophilic addition. The mechanism involves:
-
Activation of Formaldehyde: The acid catalyst (Lewis or Brønsted) activates the formaldehyde, making it more electrophilic.
-
Electrophilic Attack: The electron-rich double bond of β-pinene attacks the activated formaldehyde, forming a carbocation intermediate.
-
Deprotonation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton, leading to the formation of this compound.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the Prins reaction for nopol synthesis.
Q2: Can I use turpentine oil directly as a source of β-pinene?
Yes, it is possible to use turpentine oil as a source of β-pinene.[1] However, be aware that turpentine oil is a mixture of terpenes, with α-pinene often being a major component. The presence of other terpenes can lead to the formation of different byproducts. For initial experiments and to establish a reliable protocol, it is highly recommended to use purified β-pinene. Once the reaction is optimized, you can then transition to using turpentine oil, but you will likely need to re-optimize the reaction and purification conditions.
Q3: Is it better to use formaldehyde solution or paraformaldehyde?
Paraformaldehyde, the solid polymer of formaldehyde, is generally preferred for this reaction. Aqueous formaldehyde solutions introduce water into the reaction mixture, which can deactivate many Lewis acid catalysts and promote side reactions. Paraformaldehyde needs to be depolymerized in situ, and this is typically facilitated by the reaction conditions (heat and acid catalyst).
Q4: How can I monitor the progress of the reaction?
Gas chromatography (GC) is the most effective technique for monitoring the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can quantify the consumption of β-pinene and the formation of this compound and any major byproducts. This will allow you to determine the optimal reaction time to maximize the yield of the desired product.
III. Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound using sulfated zirconia as a catalyst. This should be considered a starting point, and optimization may be required.
Materials:
-
β-pinene (high purity)
-
Paraformaldehyde
-
Sulfated zirconia catalyst
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen inlet
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add β-pinene (e.g., 0.1 mol) and toluene (e.g., 100 mL).
-
Addition of Reagents: While stirring, add paraformaldehyde (e.g., 0.15 mol, 1.5 equivalents) and the sulfated zirconia catalyst (e.g., 5-10 wt% relative to β-pinene).
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by GC. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid sulfated zirconia catalyst by filtration. Wash the catalyst with a small amount of toluene.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and remove the toluene using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
IV. References
-
Bain, J. P. (1946). Nopol. I. The Reaction of β-Pinene with Formaldehyde. Journal of the American Chemical Society, 68(4), 638–641. [Link]
-
ResearchGate. (n.d.). Prins condensation reaction between β‐Pinene and formaldehyde. [Link]
-
ResearchGate. (n.d.). Scheme of condensation of β-pinene with formaldehyde. [Link]
-
ResearchGate. (n.d.). Synthesis of nopol via Prins condensation of β-pinene and paraformaldehyde catalyzed by sulfated zirconia. [Link]
-
Scribd. (n.d.). Prins Condensation of Beta Pinene To Nopol. [Link]
-
Taylor & Francis Online. (2006). Reactions of β-Pinene with Aromatic Aldehydes. [Link]
-
CNR-IRIS. (2008). A Chemoenzymatic, Preparative Synthesis of the Isomeric Forms of this compound. [Link]
-
Organic Chemistry Portal. (n.d.). Prins Reaction. [Link]
-
MDPI. (n.d.). Impact of the Non-Uniform Catalyst Particle Size on Product Selectivities in Consecutive Reactions. [Link]
-
ResearchGate. (n.d.). Active site proximity regulates selectivity in ammonia oxidation reactions. [Link]
-
DASH (Harvard). (n.d.). Nanoparticle proximity controls selectivity in benzaldehyde hydrogenation. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of p-Menth-1-en-9-ol in Aqueous Media
Welcome to the technical support guide for p-Menth-1-en-9-ol, a valuable monoterpenoid in various research and development applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound.
This compound, also known as sobrerol, is a monoterpenoid belonging to the menthane class of organic compounds.[1] Its structure, characterized by a cyclohexane ring, makes it inherently hydrophobic and thus "practically insoluble or insoluble in water".[2] This limited aqueous solubility can be a significant hurdle in various experimental setups, including in vitro assays, formulation development, and biological studies.
This guide provides a comprehensive overview of effective strategies to enhance the aqueous solubility of this compound, complete with troubleshooting advice and detailed protocols to ensure the successful implementation of these techniques in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the typical aqueous solubility of this compound?
A1: The aqueous solubility of this compound is quite low. One source estimates it to be around 311.7 mg/L at 25°C, while another predicts it to be approximately 1.3 g/L.[1] It is practically considered insoluble in water.[2]
Q2: Why is this compound poorly soluble in water?
A2: this compound is a menthane monoterpenoid.[1] Its molecular structure is predominantly non-polar due to the hydrocarbon backbone, which limits its ability to form favorable interactions with polar water molecules.
Q3: Can I use common organic solvents to dissolve this compound?
A3: Yes, this compound is soluble in organic solvents like ethanol and oils.[2][3] However, the use of high concentrations of organic solvents may not be compatible with many biological systems or aqueous-based formulations due to potential toxicity or interference with the experiment.
Q4: What are the main strategies to improve the aqueous solubility of this compound?
A4: The primary techniques for enhancing the solubility of poorly water-soluble compounds like this compound include the use of co-solvents, cyclodextrin complexation, and surfactant-based systems.[4][5]
Q5: Will increasing the temperature significantly improve its solubility?
A5: While increasing the temperature generally enhances the solubility of solids in liquids, the effect may be limited for hydrophobic compounds like this compound in water.[6] Furthermore, elevated temperatures might not be suitable for all experimental conditions or could risk degradation of the compound.
Troubleshooting Guides & Detailed Protocols
This section provides in-depth guidance on three primary methods to overcome the solubility challenges of this compound. A workflow is provided to help you select the most appropriate method for your needs.
Decision-Making Workflow for Solubility Enhancement
Caption: Decision workflow for selecting a solubility enhancement method.
Method 1: Co-solvent Systems
Principle: Co-solvency is a technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution to increase the solubility of a non-polar solute.[7] The co-solvent reduces the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic compounds like this compound.[7]
Common Co-solvents:
| Co-solvent | Properties | Typical Concentration Range |
| Ethanol | Volatile, common laboratory solvent | 1 - 20% (v/v) |
| Propylene Glycol | Less volatile, viscous | 5 - 40% (v/v) |
| Polyethylene Glycol (PEG) 300/400 | Low volatility, low toxicity | 10 - 50% (v/v) |
| Glycerol | Viscous, non-toxic | 5 - 30% (v/v) |
Experimental Protocol: Screening for an Effective Co-solvent System
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent where it is freely soluble (e.g., 100 mg/mL in ethanol).
-
Preparation of Co-solvent Blends: Prepare a series of aqueous solutions containing different concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, and 40% v/v of propylene glycol in water).
-
Solubility Determination:
-
Add an excess amount of this compound to each co-solvent blend in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC, GC).
-
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal blend for your desired concentration.
Troubleshooting Guide for Co-solvent Systems
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution | The final concentration of the co-solvent is too low to maintain solubility. | Increase the co-solvent concentration in the final solution or use a more potent co-solvent system. |
| Cell toxicity or assay interference | The chosen co-solvent is incompatible with the biological system. | Screen for less toxic co-solvents (e.g., glycerol, PEG 400). Always run a vehicle control (co-solvent without the compound) to assess baseline effects. |
| Incomplete dissolution | The concentration of this compound exceeds its solubility limit in the chosen co-solvent blend. | Refer to your solubility screening data and adjust the concentration accordingly. Consider combining co-solvency with another technique. |
Method 2: Cyclodextrin Inclusion Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate non-polar molecules, like this compound, within their cavity to form an "inclusion complex".[8][9] This complex has a hydrophilic exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[10]
Caption: Formation of a this compound-cyclodextrin inclusion complex.
Commonly Used Cyclodextrins:
| Cyclodextrin | Cavity Diameter (Å) | Water Solubility (g/100mL at 25°C) | Notes |
| β-Cyclodextrin (β-CD) | 6.0 - 6.5 | 1.85 | Common and cost-effective. |
| Hydroxypropyl-β-CD (HP-β-CD) | 6.0 - 6.5 | > 60 | Higher solubility and lower toxicity than β-CD. |
| Sulfobutylether-β-CD (SBE-β-CD) | 6.0 - 6.5 | > 50 | High solubility, often used in parenteral formulations. |
Experimental Protocol: Phase Solubility Study
This method, based on the Higuchi and Connors method, is used to determine the stoichiometry and stability constant of the inclusion complex.[11]
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 15 mM HP-β-CD).[11]
-
Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Seal the vials and shake at a constant temperature for 48-72 hours to reach equilibrium.[11]
-
Sample Analysis:
-
Filter the solutions through a 0.22 µm syringe filter to remove undissolved compound.
-
Analyze the concentration of dissolved this compound in the filtrate by a suitable analytical method (e.g., HPLC, GC).
-
-
Data Interpretation:
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin.
-
A linear relationship (AL-type diagram) suggests the formation of a 1:1 inclusion complex. The slope of the line can be used to calculate the stability constant (Ks).
-
Troubleshooting Guide for Cyclodextrin Complexation
| Issue | Possible Cause | Suggested Solution |
| Low solubility enhancement | The chosen cyclodextrin cavity is not a good fit for this compound. | Try a different type of cyclodextrin (e.g., if β-CD derivatives are ineffective, consider γ-CD which has a larger cavity). |
| Non-linear phase solubility diagram | Formation of higher-order complexes or self-aggregation of the cyclodextrin. | This can still indicate successful solubilization. More complex models may be needed for data interpretation.[12] |
| Complex precipitates out of solution | The solubility of the inclusion complex itself is limited. | This is more common with unmodified β-cyclodextrin. Switch to a more soluble derivative like HP-β-CD or SBE-β-CD. |
Method 3: Micellar Solubilization with Surfactants
Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the critical micelle concentration (CMC), self-assemble into micelles in aqueous solutions.[13] These micelles have a hydrophobic core and a hydrophilic shell.[14] Poorly soluble compounds like this compound can be partitioned into the hydrophobic core, leading to a significant increase in their apparent aqueous solubility.[13]
Commonly Used Surfactants:
| Surfactant | Type | Typical Concentration Range |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1 - 5% (w/v) |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.1 - 5% (w/v) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 2% (w/v) |
| Cremophor® EL | Non-ionic | 0.5 - 10% (w/v) |
Experimental Protocol: Surfactant-based Solubility Enhancement
-
Prepare Surfactant Solutions: Prepare aqueous solutions of the selected surfactant at various concentrations, ensuring they are above the CMC.
-
Add Excess Compound: Add an excess amount of this compound to each surfactant solution.
-
Equilibration: Seal the containers and agitate at a constant temperature for 24-48 hours.
-
Sample Analysis:
-
Centrifuge the samples to pellet undissolved compound.
-
Analyze the concentration of dissolved this compound in the supernatant using an appropriate analytical method.
-
Troubleshooting Guide for Micellar Solubilization
| Issue | Possible Cause | Suggested Solution |
| Phase separation or cloudiness | The surfactant concentration is too high, or the temperature is near the cloud point (for non-ionic surfactants). | Reduce the surfactant concentration or adjust the temperature. |
| Foaming during preparation | Vigorous shaking or stirring of surfactant solutions. | Gently mix the solutions to avoid excessive foaming. |
| Incompatibility with downstream applications | Surfactants can interfere with certain assays or be toxic to cells. | Select a non-ionic surfactant with low toxicity (e.g., Polysorbate 80). Always include a vehicle control in your experiments. |
References
-
PubChem. (n.d.). 1-p-Menthen-9-al. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2019). Showing Compound this compound (FDB015982). Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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de la Torre, M. C., & Sierra, M. A. (2004). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 9(12), 976–1004. [Link]
-
Human Metabolome Database. (2022). Showing metabocard for this compound (HMDB0037007). Retrieved from [Link]
-
Serra, S., Fuganti, C., & Brenna, E. (2008). A Chemoenzymatic, Preparative Synthesis of the Isomeric Forms of this compound. European Journal of Organic Chemistry, 2008(6), 1031–1037. [Link]
-
Prajapati, R., & Patel, M. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 116-127. [Link]
-
Prajapati, S. T., Patel, C. G., & Patel, C. N. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Solution Chemistry, 38(7), 849-858. [Link]
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Jadhav, P. B., & Pandey, P. S. (2013). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. World Research Journal of Pharmaceutical Research, 1(1), 05-11. [Link]
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S. P., & S. D. (2011). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 3(3), 533-549. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Sharipova, A. A., et al. (2021). Plant Alkylbenzenes and Terpenoids in the Form of Cyclodextrin Inclusion Complexes as Antibacterial Agents and Levofloxacin Synergists. Molecules, 26(21), 6524. [Link]
-
Becuwe, M., et al. (2017). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Molecules, 22(1), 137. [Link]
-
de Matos, R. S., et al. (2016). Inclusion of Terpenes in Cyclodextrins: Preparation, Characterization and Pharmacological Approaches. Carbohydrate Polymers, 151, 1119-1135. [Link]
-
Lee, S. H., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(10), 1419–1426. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
de Matos, R. S., et al. (2016). Inclusion of terpenes in cyclodextrins: Preparation, characterization and pharmacological approaches. Carbohydrate Polymers, 151, 1119-1135. [Link]
-
Quora. (2021). How does surfactant affect solubility of relatively non polar substance? Retrieved from [Link]
-
Loftsson, T., & Friðriksdóttir, H. (1998). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. International Journal of Pharmaceutics, 163(1-2), 115-121. [Link]
-
Cogo, R., et al. (2000). Review on Sobrerol as a Muco-Modifying Drug: Experimental Data and Clinical Findings in Hypersecretory Bronchopulmonary Diseases. Pulmonary Pharmacology & Therapeutics, 13(3), 135-141. [Link]
-
ResearchGate. (n.d.). β-Cyclodextrin inclusion complex: Preparation, characterization, and its aspirin release in vitro. Retrieved from [Link]
-
Larsen, K. L., et al. (2017). Understanding the phase-solubility diagram of hydrocortisone and γ-cyclodextrin. Journal of Pharmaceutical Sciences, 106(10), 2947-2953. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Patel, M. M., & Patel, J. K. (2012). Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest. International Journal of Pharmaceutical Investigation, 2(3), 142–149. [Link]
-
Wagh, P., & Dr. Ashok Bhosale. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Pharmaceutical and Bio-Sciences, 10(4), 1-8. [Link]
-
Astray, G., et al. (2010). Inclusion complex formation of cyclodextrin with its guest and their applications. OAHOST, 2(1), 1-8. [Link]
-
Hepburn, C. D., et al. (2011). Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. Journal of Chemical & Engineering Data, 56(3), 562–567. [Link]
-
Semantic Scholar. (n.d.). Characterization of Cyclodextrin Inclusion Complexes - A Review. Retrieved from [Link]
-
Al-Malah, K. I. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Molecules, 28(23), 7859. [Link]
-
Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(2), 11-13. [Link]
-
Wang, Y., et al. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. Foods, 11(23), 3901. [Link]
-
SciSpace. (2011). A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
AAPS. (2017, January 31). AAPS Tutorial Series - Solubility [Video]. YouTube. [Link]
-
Verghese, J. (1983). A peep into p-menth-1-ene chemistry. Perfumer & Flavorist, 8(4), 35-40. [Link]
-
ResearchGate. (n.d.). Large-Scale Preparation of (+)- p -Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol. Retrieved from [Link]
Sources
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Technical Support Center: Biological Testing of p-Menth-1-en-9-ol
Welcome to the technical support center for p-Menth-1-en-9-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the biological testing of this valuable monoterpenoid. Due to its inherent physicochemical properties, working with this compound requires specific methodological considerations to ensure data accuracy and reproducibility. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address these specific issues directly.
This compound is a monocyclic monoterpenoid found in various plants.[1] Its structure, featuring a cyclohexane ring and a primary alcohol group, contributes to its notable lipophilicity and volatility.[1][2] These characteristics are central to many of the challenges observed in experimental settings.
| Property | Value | Source |
| Molecular Formula | C10H18O | [2] |
| Molecular Weight | 154.25 g/mol | [3] |
| Boiling Point | 115.0 °C @ 10.00 mm Hg | [4] |
| Predicted Water Solubility | 1.3 g/L | [1] |
| Predicted logP | 2.21 - 2.81 | [1] |
Section 1: Compound Preparation & Handling
This section addresses the critical first steps of any experiment: preparing stable and accurate solutions of this compound. Errors in this stage are a primary source of non-reproducible results.
FAQ 1: My this compound is not dissolving in my aqueous assay buffer/medium. What should I do?
Answer:
This is a common issue stemming from the compound's lipophilic (fat-loving) nature and low water solubility.[1] Direct dissolution in aqueous solutions will likely fail or result in a non-homogenous mixture. The use of an organic solvent is necessary to create a concentrated stock solution, which can then be diluted to the final working concentration in your aqueous medium.
Troubleshooting Protocol:
-
Select an Appropriate Solvent: Dimethyl sulfoxide (DMSO) and ethanol are the most common choices for preparing stock solutions for cell-based assays.[5][6]
-
Prepare a High-Concentration Stock: Dissolve the this compound in 100% DMSO or ethanol to create a concentrated stock (e.g., 10-100 mM). This minimizes the amount of solvent you will introduce into your final assay.
-
Perform Serial Dilutions: When preparing your working concentrations, ensure the final concentration of the organic solvent in the assay medium is low and consistent across all treatments (including vehicle controls).
-
Validate Solvent Concentration: The final solvent concentration should not exceed a level that causes toxicity or other confounding effects in your specific assay. For many cell lines, DMSO concentrations should be kept below 1%, and ideally below 0.5%, as concentrations above this can inhibit cell growth or induce cellular responses.[5][7] Ethanol can also exhibit cytotoxicity, even at concentrations as low as 0.3125% in some cases.[8] Always run a "vehicle control" (medium + same final concentration of solvent) to differentiate the effects of the compound from the effects of the solvent.
Table: Solvent Considerations for In Vitro Assays
| Solvent | Recommended Max. Final Conc. | Advantages | Disadvantages | Citations |
| DMSO | < 0.5% (ideal), < 1% (acceptable) | High solvating power for lipophilic compounds. | Can be cytotoxic, induce cell differentiation, or affect inflammatory responses at higher concentrations. | [5][8][9] |
| Ethanol | < 0.5% | Less cellularly active than DMSO in some assays. | More volatile than DMSO; can exhibit rapid, concentration-dependent cytotoxicity. | [7][8] |
FAQ 2: I've prepared my working solutions, but I see precipitation or an oily film on the surface. Why?
Answer:
This indicates that you have exceeded the solubility limit of this compound in the final aqueous medium, even with the use of a solvent. The lipophilic compound is coming out of the solution.
Troubleshooting Protocol:
-
Reduce Final Compound Concentration: The most straightforward solution is to lower the tested concentrations of this compound.
-
Increase Solvent Concentration (with caution): You can slightly increase the final solvent percentage, but you must verify that the new concentration is not toxic to your cells by testing the vehicle control.
-
Vortex Thoroughly: Ensure that upon adding the stock solution to the aqueous medium, the solution is vortexed or mixed immediately and vigorously to aid dispersion.
-
Pre-warm the Medium: Gently warming the assay medium before adding the compound stock can sometimes improve solubility.
Below is a workflow to guide the preparation of a stable working solution.
Caption: Diagram of Edge and Vapor Phase effects in a 96-well plate.
FAQ 4: I am seeing lower-than-expected activity. Could the compound be binding to my labware?
Answer:
Yes, this is a distinct possibility. Lipophilic compounds like this compound can adsorb to the surfaces of common laboratory plastics, such as polypropylene (pipette tips, tubes) and polystyrene (microplates). [10][11]This process, driven by hydrophobic interactions, removes the compound from the solution, effectively lowering the concentration that your cells or microbes are exposed to. [12]
Troubleshooting Protocol:
-
Use Low-Binding Labware: Whenever possible, use centrifuge tubes and pipette tips specifically manufactured to have low-binding surfaces.
-
Minimize Surface Area Contact: Prepare solutions in glass vessels when feasible. When using plastic, minimize the storage time of dilute solutions in plastic containers.
-
Consider Material Choice: Polystyrene, the material for most assay plates, is known to adsorb molecules via intermolecular forces. [13]While unavoidable for plate-based assays, being aware of this phenomenon is crucial for interpreting results, especially when activity seems unexpectedly low.
-
Pre-treatment (Advanced): In some specific applications, pre-treating plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding, but this must be validated to ensure the agent doesn't interfere with your assay.
Section 3: Data Interpretation & Troubleshooting
This section provides guidance on how to interpret unexpected results and a logical framework for troubleshooting.
FAQ 5: My dose-response curve is erratic and not sigmoidal. How do I troubleshoot this?
Answer:
An erratic or non-classical dose-response curve for a compound like this compound often points back to the physicochemical issues discussed previously. A systematic check is the best approach.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting erratic dose-response curves.
References
-
Holm, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 10(4), e0125 solvents. [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
OUCI. (n.d.). Assay and recommendations for the detection of vapour-phase-mediated antimicrobial activities. Retrieved from [Link]
-
Thuy, B. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]
-
Lirias - KU Leuven. (n.d.). Assay and recommendations for the detection of vapour-phase-mediated antimicrobial activities. Retrieved from [Link]
-
SciPro. (n.d.). Eliminating the Edge Effect with ReCOver™. Retrieved from [Link]
-
MDPI. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Plants, 13(19), 2784. [Link]
-
ResearchGate. (n.d.). Schematic representation for the vapor phase antimicrobial assay. Retrieved from [Link]
-
YouTube. (2022, October 28). Edge effects in multiwell plates. [Link]
-
Semantic Scholar. (n.d.). A vapour phase assay for evaluating the antimicrobial activities of essential oils against bovine respiratory bacterial pathogens. Retrieved from [Link]
-
Oxford Academic. (2013). A vapour phase assay for evaluating the antimicrobial activities of essential oils against bovine respiratory bacterial pathogens. Letters in Applied Microbiology, 56(3), 191-196. [Link]
-
Preprints.org. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. [Link]
-
Luoyang FuDau Biotechnology Co., Ltd. (2021, August 26). How to deal with the "edge effect" of 96-well plates?. [Link]
-
Eppendorf. (n.d.). Eppendorf 96-Well Cell Culture Plate – A simple method of minimizing the edge effect in cellbased assays. Retrieved from [Link]
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ResearchGate. (n.d.). How to Deal with Lipophilic and Volatile Organic Substances in Microtiter Plate Assays?. Retrieved from [Link]
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Cole-Parmer. (2023, August 21). Principles in Adsorption to Polystyrene. [Link]
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PubMed. (1997). Effects of adsorption to plastics and solvent conditions in the analysis of the cyanobacterial toxin microcystin-LR by high performance liquid chromatography. Toxicon, 35(6), 953-959. [Link]
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Redalyc. (2018). Antimicrobial evaluation of plant essential oils against pathogenic microorganisms: In vitro study of oregano oil combined with conventional food preservatives. Biotecnia, 20(3), 13-19. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (+)-p-Menta-1-en-9-ol. Retrieved from [Link]
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MDPI. (2021). Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria. Antibiotics, 10(11), 1399. [Link]
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National Institutes of Health. (2019). In Vitro Activity of Essential Oils Against Gram-Positive and Gram-Negative Clinical Isolates, Including Carbapenem-Resistant Enterobacteriaceae. Infectious Diseases: Research and Treatment, 12. [Link]
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FooDB. (n.d.). Showing Compound this compound (FDB015982). Retrieved from [Link]
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National Institutes of Health. (2019). Creating and screening natural product libraries. Methods in Enzymology, 629, 3-38. [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0037007). Retrieved from [Link]
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MDPI. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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ResearchGate. (n.d.). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. Retrieved from [Link]
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MDPI. (2022). Laboratory Studies about Microplastic Aging and Its Effects on the Adsorption of Chlorpyrifos. Toxics, 10(10), 617. [Link]
-
SciSpace. (2013). Natural product libraries: assembly, maintenance, and screening. Planta Medica, 79(13), 1143-1153. [Link]
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PubMed. (2015). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. Journal of Biomarkers, 2015, 981458. [Link]
-
NIST WebBook. (n.d.). This compound (isomers I and II). Retrieved from [Link]
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National Institutes of Health. (2015). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. Journal of Biomarkers, 2015, 981458. [Link]
-
PubMed. (2008). Are Highly Lipophilic Volatile Compounds Expected to Bioaccumulate With Repeated Exposures?. Toxicology Letters, 179(2), 85-92. [Link]
-
OAE Publishing Inc. (2024). Carbon-based adsorbents for micro/nano-plastics removal: current advances and perspectives. Carbon Research, 3, 11. [Link]
-
MDPI. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. International Journal of Molecular Sciences, 24(7), 6757. [Link]
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Technical Support Center: Method Refinement for Separating p-Menth-1-en-9-ol Diastereomers
Welcome to the technical support center for advanced chiral separations. This guide is designed for researchers, scientists, and drug development professionals actively working on the challenging separation of p-Menth-1-en-9-ol diastereomers. Here, we move beyond basic protocols to address the specific, practical issues encountered in the lab. Our focus is on troubleshooting and method refinement, grounded in the principles of stereochemistry and separation science.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the separation of this compound and related diastereomeric compounds.
Question: Why is the separation of this compound diastereomers notoriously difficult?
Answer: The challenge lies in the subtle structural differences between the diastereomers. Diastereomers, while not mirror images, often share very similar physical and chemical properties. For this compound, the isomers possess the same molecular weight and functional groups, leading to nearly identical polarity, solubility, and boiling points.[1][2] This similarity makes their separation by standard techniques like single-pass column chromatography or simple distillation inefficient, often resulting in poor resolution and co-elution.[1]
Question: What are the principal strategies for separating these diastereomers?
Answer: There are three primary strategies, each with its own set of advantages and challenges:
-
Preparative Chromatography: This is the most direct method, relying on differences in the interaction of the diastereomers with a stationary phase. Success is highly dependent on optimizing the stationary and mobile phases.[3]
-
Fractional Crystallization (often post-derivatization): This method leverages differences in the crystal lattice energies and solubilities of the diastereomers.[4] To enhance these differences, the parent alcohol is often converted into a derivative (e.g., an ester or a salt), which may have more favorable crystallization properties.[2][4]
-
Chemoenzymatic Resolution: This elegant technique uses an enzyme, typically a lipase, to selectively catalyze a reaction (like acetylation) on one diastereomer at a much faster rate than the other.[5][6] This transforms one diastereomer into a different chemical entity (an ester), making its separation from the unreacted alcohol diastereomer straightforward.[5]
Question: Is a specialized chiral column required to separate diastereomers?
Answer: No, it is not a strict requirement. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers are distinct compounds with different physical properties.[3] Therefore, they can be separated on standard, achiral stationary phases like silica gel or alumina.[3][7] The key is to find a mobile phase system that can exploit the subtle differences in their polarity and stereochemistry to achieve separation. However, in some very difficult cases, a chiral stationary phase may provide the unique steric and electronic interactions needed for resolution.[7]
Troubleshooting Guide: Preparative Column Chromatography
Gravity or flash column chromatography on silica gel is the most common first approach. When it doesn't work as expected, the following troubleshooting guide can help refine your method.
Workflow for Chromatographic Method Development
Below is a logical workflow for developing and troubleshooting a chromatographic separation of diastereomers.
Caption: Workflow for Chromatographic Separation.
Problem: My diastereomers are completely co-eluting on a silica TLC plate (ΔRf ≈ 0) in a standard Hexane/Ethyl Acetate system.
Solution: This is a common issue indicating that the polarity difference between the isomers is minimal in that solvent system. The key is to alter the selectivity of the mobile phase, not just its strength.
-
Change Solvent Class: Replace ethyl acetate with a solvent that has different types of interactions. For example:
-
Diethyl Ether: Less polar than ethyl acetate but is a hydrogen bond acceptor. A starting point could be Hexane/Et₂O (80:20).[1]
-
Dichloromethane (DCM): Can offer different selectivity. Try a DCM/Hexane system, perhaps with a small amount (1-2%) of methanol or isopropanol.
-
Toluene: The aromatic ring can introduce π-π interactions, which can sometimes differentiate closely related isomers. Try a Hexane/Toluene gradient.[1]
-
-
Add a Modifier: Introduce a small percentage (0.5-2%) of a polar solvent like methanol or isopropanol to a non-polar system (e.g., Hexane/DCM).[1] This can sharpen bands and sometimes slightly increase the separation factor by modifying the silica surface activity.
| Mobile Phase System | Typical Ratio (v/v) | Rationale |
| Hexane / Ethyl Acetate | 80:20 | Standard starting point, balances polarity. |
| Hexane / Diethyl Ether | 80:20 | Changes hydrogen bonding characteristics vs. EtOAc.[1] |
| Hexane / Dichloromethane | 50:50 to 70:30 | Offers different dipole-dipole interactions. |
| Hexane / Toluene / EtOAc | 80:15:5 | Introduces π-π interactions from toluene. |
| DCM / Methanol | 99:1 | Small amount of alcohol can sharpen peaks and improve resolution.[1] |
Problem: I can see a slight separation on TLC, but my preparative column fails to resolve the isomers, yielding only mixed fractions.
Solution: This often points to issues with column technique and overloading, which magnify the small separation window.
-
Reduce the Load: This is the most critical factor. For difficult separations, the amount of crude material should be no more than 1-2% of the mass of the silica gel (e.g., 1-2 g of sample for 100 g of silica).
-
Optimize Sample Loading: Dissolving your sample in a large volume of mobile phase or a strong solvent will cause significant band broadening.
-
Dry Loading: Pre-adsorb your crude mixture onto a small amount of silica gel (~2-3x the sample weight). Evaporate the solvent completely until you have a dry, free-flowing powder. Carefully layer this powder on top of your packed column. This is the superior method for difficult separations.
-
Wet Loading (Minimal Volume): If you must load a solution, dissolve the sample in the absolute minimum amount of the mobile phase or a less polar solvent than the mobile phase.
-
-
Column Dimensions: Use a long, thin column rather than a short, wide one. This increases the number of theoretical plates and provides more opportunity for the diastereomers to separate. A length-to-diameter ratio of >10 is recommended.
Problem: My compound appears to be decomposing on the column, resulting in streaking on TLC and low overall yield.
Solution: Standard silica gel is acidic (pH ≈ 4-5) and can catalyze degradation of sensitive compounds.
-
Test for Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears or the original spot streaks, it is likely unstable on silica.[8]
-
Deactivate the Silica: Neutralize the acidic sites by preparing your silica slurry in a mobile phase containing 0.5-1% triethylamine (Et₃N) or ammonia. Run the entire column with this modified eluent.
-
Switch the Stationary Phase: If deactivation is insufficient, consider alternative stationary phases:
-
Neutral Alumina: Less acidic than silica, but can have its own reactivity issues.
-
Florisil®: A magnesium silicate-based adsorbent that is often gentler than silica.[8]
-
Troubleshooting Guide: Chemoenzymatic Resolution
This method is highly effective for producing diastereomerically and enantiomerically pure this compound.[5][6] The most common approach is the lipase-mediated acetylation of the diastereomeric alcohol mixture.
Workflow for Enzymatic Resolution
Caption: Chemoenzymatic Resolution Workflow.
Problem: The enzymatic reaction is very slow or stops at low conversion.
Solution: Enzyme activity is highly sensitive to the reaction environment.
-
Solvent Choice: Lipases function best in non-polar, hydrophobic organic solvents like hexane, toluene, or diethyl ether. Polar solvents like DMF or DMSO can strip essential water from the enzyme and denature it.
-
Water Activity: While the reaction is run in an organic solvent, lipases require a tiny amount of water to maintain their active conformation. The enzyme preparation should not be aggressively dried. Sometimes, adding molecular sieves of a specific hydration level can help maintain optimal water activity.
-
Acyl Donor: Vinyl acetate is often preferred as it produces acetaldehyde as a byproduct, which does not participate in a reverse reaction, driving the equilibrium forward. If using acetic acid, the water produced can lead to hydrolysis and lower the yield.
-
Temperature: Most lipases are optimally active between 30-50 °C. Higher temperatures can lead to denaturation.
Problem: The enzyme shows poor diastereoselectivity, acetylating both isomers at similar rates.
Solution: While Porcine Pancreas Lipase (PPL) is known to work for this resolution, selectivity can vary.[5][6]
-
Screen Different Enzymes: Not all lipases are the same. Try lipases from different sources, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL). Each has a different active site geometry and may offer superior selectivity for your specific substrate.
-
Temperature Optimization: Lowering the reaction temperature (e.g., from 40 °C to room temperature) can sometimes increase selectivity, although it will also decrease the reaction rate. There is often a trade-off between speed and selectivity.
Detailed Experimental Protocols
Protocol 1: Preparative Flash Chromatography
This protocol assumes a separation has been established by TLC using 90:10 Hexane:Ethyl Acetate.
-
Column Preparation:
-
Select a glass column with a length-to-diameter ratio of at least 10:1.
-
Prepare a slurry of silica gel (230-400 mesh) in the mobile phase (90:10 Hexane:EtOAc). Use approximately 50-100 g of silica for every 1 g of crude material.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top to protect the silica surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve 1 g of the crude this compound diastereomeric mixture in a minimal amount of DCM or acetone.
-
Add 2-3 g of silica gel to this solution and evaporate the solvent under reduced pressure until a fine, dry powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the surface.
-
Apply pressure (flash chromatography) and begin collecting fractions. The fraction size should be approximately one-quarter of the column volume.
-
Monitor the fractions by TLC. Pool the fractions that contain only the pure, separated diastereomers.
-
Protocol 2: PPL-Mediated Kinetic Resolution
This protocol is adapted from established chemoenzymatic methods.[5][6]
-
Reaction Setup:
-
To a solution of the diastereomeric mixture of this compound (e.g., 10 g) in anhydrous diethyl ether (200 mL), add Porcine Pancreas Lipase (PPL) (e.g., 5 g).
-
Add vinyl acetate (1.5 equivalents) to the suspension.
-
Stir the mixture at a constant temperature (e.g., 30 °C).
-
-
Monitoring the Reaction:
-
Periodically take small aliquots from the reaction mixture, filter out the enzyme, and analyze by Gas Chromatography (GC) or TLC.
-
The goal is to stop the reaction at approximately 45-50% conversion, which theoretically provides the highest possible yield and purity for both the acetylated product and the remaining alcohol.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, stop the reaction by filtering off the lipase through a pad of Celite®.
-
Wash the Celite pad with additional diethyl ether.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue contains one diastereomer as an acetate and the other as an unreacted alcohol. These two compounds have significantly different polarities and can now be easily separated using standard column chromatography (see Protocol 1), typically with a Hexane/EtOAc mobile phase.
-
References
-
Serra, S., Fuganti, C., & Gatti, F. G. (2008). A Chemoenzymatic, Preparative Synthesis of the Isomeric Forms of this compound. European Journal of Organic Chemistry, 2008(6), 1031–1037. [Link]
-
Reddit user discussion on r/chromatography. (2024). Help with separation of diastereomers. [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallisation. [Link]
-
ResearchGate. (2024). How can we separate diastereomers of larger organic moiety? [Link]
- Google Patents. (1992). US5095155A - Process for the separation of isomers of diastereomeric alcohols.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Sciencemadness Discussion Board. (2006). Separation of diastereomers. [Link]
-
ResearchGate. (2019). How to separate the diastereomer peak from main peak? [Link]
-
Su, Z., & Kurono, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(21), 6688. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. iris.cnr.it [iris.cnr.it]
- 6. benchchem.com [benchchem.com]
- 7. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 8. Chromatography [chem.rochester.edu]
strategies to minimize by-product formation in p-Menth-1-en-9-ol reactions
Welcome to the technical support center for the synthesis of p-Menth-1-en-9-ol and its isomers, key intermediates in the fragrance and pharmaceutical industries. This guide is designed for researchers, scientists, and process development professionals to address common challenges encountered during synthesis, with a focus on minimizing by-product formation to improve yield, purity, and diastereoselectivity.
The intramolecular Prins-type cyclization of citronellal is the most common and efficient route to this compound (commonly known as isopulegol). However, like many acid-catalyzed reactions, it is prone to side reactions that can complicate purification and reduce the yield of the desired stereoisomer. This guide provides in-depth, field-tested solutions to these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products in this compound synthesis via citronellal cyclization, and what causes them?
A1: The main by-products are undesired stereoisomers and products from competing side reactions.
-
Diastereomers (neo-isopulegol, iso-isopulegol, neoiso-isopulegol): The cyclization of citronellal can proceed through different chair-like transition states, leading to a mixture of up to four diastereomers. The distribution is highly dependent on the catalyst and reaction conditions.[1]
-
Dehydration Products (p-menthadienes): Strong Brønsted acidity, high temperatures, or prolonged reaction times can promote the elimination of water from the alcohol product.[2]
-
Cracking/Polymerization Products: Harsh acidic conditions or excessive temperatures can lead to C-C bond cleavage or polymerization of the starting material and products.[3]
-
Etherification Products: In some cases, the alcohol product can react with another molecule of citronellal or isopulegol, especially with catalysts that promote intermolecular reactions.[4]
Q2: How does the choice of acid catalyst critically impact selectivity?
A2: The catalyst is arguably the most critical parameter for achieving high selectivity.[2] The reaction is typically promoted by a Lewis or Brønsted acid, which activates the aldehyde for the intramolecular ene reaction.[5][6]
-
Lewis Acids (e.g., ZnBr₂, SnCl₄, InCl₃): These are most common. Their effectiveness depends on their strength and coordination geometry, which influences the conformation of the transition state. Catalysts with greater Lewis acidity are often more favorable as they can decrease by-product formation.[3][7] For instance, anhydrous zinc bromide is known to be a highly selective catalyst for this cyclization.[7]
-
Solid Acids (e.g., Zeolites, Montmorillonite K10, Hydrous Zirconia): These offer advantages in terms of catalyst recovery and reuse.[2] Their selectivity is governed by the ratio of Lewis to Brønsted acid sites on their surface.[3] A catalyst with both Lewis and Brønsted acidity is often desired, but an excess of strong Brønsted sites can lead to dehydration.[3][4] Hydrous zirconia and certain zeolites like H-Beta have shown good selectivity.[2][3]
Q3: What is the role of the solvent in controlling by-product formation?
A3: The solvent influences the reaction by stabilizing or destabilizing intermediates and transition states.
-
Polarity: The polarity of the solvent can affect the stereoselectivity of the cyclization.[2]
-
Coordinating Ability: Coordinating solvents can sometimes compete with the substrate for the Lewis acid catalyst, modulating its activity.
-
Anhydrous Conditions: Critically, the reaction must be run under anhydrous conditions. The presence of water can deactivate many Lewis acid catalysts and promote undesired side reactions. Toluene and cyclohexane are commonly used anhydrous solvents.[1][2]
Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Low Overall Yield & Significant Formation of Polymeric Residue
-
Potential Cause A: Catalyst activity is too high or concentration is excessive.
-
Scientific Rationale: Highly active acids or high catalyst loading can accelerate the desired cyclization but may disproportionately accelerate undesired polymerization pathways, especially if the reaction is exothermic and temperature control is lost.
-
Solution:
-
Reduce Catalyst Loading: Methodically decrease the molar percentage of the catalyst. Start with reported literature values and perform a titration to find the optimal balance between reaction rate and by-product formation.
-
Select a Milder Catalyst: If using a very strong Lewis acid like SnCl₄, consider switching to a milder alternative such as ZnBr₂ or a solid acid catalyst like hydrous zirconia.[1]
-
-
-
Potential Cause B: Reaction temperature is too high.
-
Scientific Rationale: Higher temperatures increase the rate of all reactions, but often favor lower-activation-energy, less selective pathways like polymerization and dehydration over the desired, more ordered cyclization transition state.
-
Solution:
-
Lower the Reaction Temperature: Run the reaction at a lower controlled temperature. Many selective procedures are performed between 0 °C and room temperature.[1] An ice bath is essential for managing exotherms during catalyst addition.
-
Slow Reagent Addition: Add the catalyst or the citronellal solution dropwise at a low temperature to maintain better control over the reaction exotherm.
-
-
Problem 2: Poor Diastereoselectivity (High Levels of Unwanted Isomers)
-
Potential Cause A: Suboptimal catalyst system.
-
Scientific Rationale: Different catalysts stabilize the competing diastereomeric transition states to different extents. The desired this compound (isopulegol) is typically the thermodynamically more stable product, and the choice of catalyst is key to maximizing its formation.[2]
-
Solution:
-
Screen Lewis Acids: The choice of Lewis acid has a significant impact. As shown in the table below, different catalysts provide different isomer distributions. Zinc- and Zirconium-based catalysts often provide high selectivity for the desired isopulegol isomer.[2][4]
-
Evaluate Solid Acids: Consider using a solid acid catalyst like H-Beta zeolite or Montmorillonite K10, which can offer high selectivity and easier workup.[2][3]
-
-
| Catalyst System | Typical Selectivity for Isopulegol | Common By-products | Reference |
| Anhydrous ZnBr₂ | High (~80-95%) | neo-isopulegol | [2][7] |
| H-Beta Zeolite | Good to High | Other isomers | [2] |
| Hydrous Zirconia | Very Good | Low levels of other isomers | [4] |
| Amberlyst / Nafion | Poor | Dehydration, etherification | [3][4] |
| Sulfated Zirconia | Poor | Dehydration, cracking | [4] |
-
Potential Cause B: Incorrect reaction temperature.
-
Scientific Rationale: Temperature affects the equilibrium between the different isomers. Lowering the temperature generally favors the formation of the most thermodynamically stable isomer, which is often the desired product.[2]
-
Solution:
-
Optimize Temperature: Conduct a temperature optimization study, for example, at -10 °C, 0 °C, and 25 °C, and analyze the product mixture by GC or NMR to determine the optimal diastereomeric ratio.
-
-
Workflow for Optimizing Diastereoselectivity
Caption: Decision workflow for troubleshooting poor diastereoselectivity.
Problem 3: Significant Formation of Dehydration By-products (p-menthadienes)
-
Potential Cause A: Presence of strong Brønsted (protic) acids.
-
Scientific Rationale: The mechanism for dehydration involves protonation of the hydroxyl group by a Brønsted acid, followed by elimination of water. While Lewis acids are intended to activate the carbonyl, many can generate trace Brønsted acids, or commercial sources may be contaminated.[4]
-
Solution:
-
Use a High-Purity Lewis Acid: Ensure the Lewis acid is anhydrous and of high purity. For example, ZnBr₂ is hygroscopic and should be handled in a glovebox or dried before use.[7]
-
Choose Catalysts with Low Brønsted Acidity: Select solid acid catalysts known to have a high ratio of Lewis-to-Brønsted acid sites, such as hydrous zirconia.[2][4] Avoid strongly acidic catalysts like sulfated zirconia or Amberlyst if dehydration is an issue.[4]
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware. Use fresh, high-purity citronellal.[1]
-
-
Reaction Pathway: Cyclization vs. Dehydration
Caption: Competing pathways of desired cyclization and undesired dehydration.
Experimental Protocols
Protocol: High-Selectivity Synthesis of (-)-Isopulegol using Anhydrous Zinc Bromide (ZnBr₂)[1][2][7]
Reagents & Materials:
-
(+)-Citronellal (high purity, >95%)
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Reagent Preparation: Dissolve (+)-citronellal (1.0 eq) in anhydrous toluene (approx. 0.5 M solution).
-
Catalyst Suspension: To the reaction flask, add anhydrous zinc bromide (approx. 5-10 mol%) and a small amount of anhydrous toluene to create a slurry.
-
Reaction: Cool the flask to 0 °C using an ice-water bath. Add the citronellal solution dropwise to the ZnBr₂ slurry over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10) to separate the desired (-)-isopulegol from minor isomers and non-polar by-products.
References
-
Adilina, I. B., & Agustian, E. (2017). GREEN SYNTHESIS OF ISOPULEGOL FROM CITRONELLAL CATALYSED BY ZEOLITE BASED SOLID ACID CATALYSTS. Molekul, 12(1), 58-65. Retrieved from [Link]
-
Serra, S., Fuganti, C., & Gatti, F. G. (2008). A Chemoenzymatic, Preparative Synthesis of the Isomeric Forms of this compound. European Journal of Organic Chemistry, 2008(6), 1031–1037. Retrieved from [Link]
-
de Gonzalo, G., & Colobert, F. (2022). Recent Advances in the Prins Reaction. Molecules, 27(17), 5649. Retrieved from [Link]
-
de Gonzalo, G., & Colobert, F. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31749–31758. Retrieved from [Link]
-
Bedenik, P. V. (2000). Reactions using lewis acids. European Patent Office. EP 1053974 A1. Retrieved from [Link]
- Corma, A., & Renz, M. (2007). Catalysis by Lewis Acids: Basic Principles for Highly Stereoselective Heterogeneously Catalyzed Cyclization Reactions. In Zeolites and Ordered Mesoporous Materials: Progress and Prospects (pp. 495-502).
-
Frontier, A. (n.d.). New cyclization strategies enabled by the alkynyl Prins reaction. American Chemical Society. Retrieved from [Link]
-
Kumar, V., & Kumar, S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1021–1098. Retrieved from [Link]
-
Da Silva, K., et al. (2004). Cyclization of (+)-citronellal to (−)-isopulegol catalyzed by H3PW12O40/SiO2. Catalysis Communications, 5(8), 425-429. Retrieved from [Link]
-
Vrbková, E., et al. (2020). Reaction scheme of citronellal cyclization providing isopulegol. ResearchGate. Retrieved from [Link]
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Reddy, B. V. S., et al. (2013). Prins Cyclization: Novel Strategy Towards the Diastereoselective Total Synthesis of (-)-Cryptocaryolone. ResearchGate. Retrieved from [Link]
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Saha, B., et al. (2022). A Green and Efficient Cyclization of Citronellal into Isopulegol: A Guided-Inquiry Organic Chemistry Laboratory Experiment. Journal of Chemical Education, 99(12), 4078–4084. Retrieved from [Link]
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Chuah, G. K., et al. (2001). Cyclisation of Citronellal to Isopulegol Catalysed by Hydrous Zirconia and Other Solid Acids. Journal of Catalysis, 200(2), 352-359. Retrieved from [Link]
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Fatimah, I., et al. (2021). Heterogeneous Catalytic Conversion of Citronellal into Isopulegol and Menthol: Literature Review. Science and Technology Indonesia, 6(3), 173-181. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for p-Menth-1-en-9-ol in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of p-Menth-1-en-9-ol
This compound is a naturally occurring monoterpenoid found in various essential oils and plant extracts. Its presence and concentration are of significant interest in the pharmaceutical, food, and fragrance industries due to its potential therapeutic and aromatic properties. Quantifying this analyte in complex matrices such as plasma, urine, or crude plant extracts presents a significant analytical challenge. The inherent volatility of this compound, coupled with the presence of interfering endogenous or exogenous compounds, necessitates the development of robust and reliable analytical methods. The validation of these methods is not merely a regulatory formality; it is a scientific imperative to ensure the integrity and reproducibility of the generated data.
Method Selection: A Comparative Analysis of GC-MS and LC-MS/MS
The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice between these platforms is dictated by the physicochemical properties of the analyte, the nature of the matrix, and the specific requirements of the study.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Given that this compound is a terpene alcohol, GC is a natural choice for its analysis.[2] The coupling of GC with a Mass Spectrometer (MS) provides high selectivity and sensitivity, allowing for confident identification and quantification even in complex mixtures.
Principle of Operation: In GC, the sample is vaporized and injected into a chromatographic column. An inert carrier gas (e.g., helium or hydrogen) transports the analyte through the column, which contains a stationary phase. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.
Strengths for this compound Analysis:
-
High Resolution for Volatiles: GC offers excellent separation of volatile isomers, which is common in terpene analysis.[3]
-
Robust and Established: GC-MS methods for terpene analysis are well-established and widely used.[4][5]
-
Sensitive Detection: MS detection provides low limits of detection and quantification.[6]
Considerations:
-
Thermal Stability: The analyte must be thermally stable to withstand the high temperatures of the GC inlet and column. While many terpenes are suitable, thermal degradation can be a concern for some.
-
Derivatization: For less volatile or polar compounds, a derivatization step may be necessary to improve chromatographic behavior. This adds a step to sample preparation and can introduce variability.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
While traditionally favored for non-volatile compounds, recent advancements in LC-MS/MS have expanded its utility to the analysis of a broader range of molecules, including some terpenes.[7][8] This technique is particularly advantageous when analyzing complex biological fluids, as it often requires less rigorous sample cleanup compared to GC-MS.
Principle of Operation: In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the analyte's partitioning between the mobile and stationary phases. The eluent from the column is then introduced into a mass spectrometer, typically via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, for detection.
Strengths for this compound Analysis:
-
Analysis at Ambient Temperature: Avoids potential thermal degradation of the analyte.
-
Versatility: Can simultaneously analyze a wider range of compounds with varying polarities and volatilities.[7]
-
Reduced Sample Preparation: Often compatible with simpler extraction techniques like protein precipitation for biological samples.[9]
Considerations:
-
Ionization Efficiency: Terpenes, being relatively non-polar, can exhibit poor ionization efficiency with ESI, potentially leading to lower sensitivity. APCI is often a better choice for such compounds.[8]
-
Chromatographic Resolution: Achieving baseline separation of structurally similar terpene isomers can be more challenging in LC compared to the high-efficiency capillary columns used in GC.
Performance Comparison: GC-MS vs. LC-MS/MS
The following table summarizes illustrative performance characteristics for the validation of a GC-MS and an LC-MS/MS method for the quantification of this compound in a complex matrix (e.g., human plasma). These values are based on typical performance observed for similar analytes and should be established for each specific method.
| Validation Parameter | GC-MS | LC-MS/MS | ICH Q2(R1) Guideline/FDA Guidance |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 | Correlation coefficient should be close to 1 |
| Range | 1 - 500 ng/mL | 0.5 - 500 ng/mL | To be determined by the application |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% | ≤ 15% | ≤ 15% (≤ 20% at LLOQ) |
| LOD | ~0.3 ng/mL | ~0.15 ng/mL | Signal-to-noise ratio of 3:1 |
| LOQ | 1 ng/mL | 0.5 ng/mL | Signal-to-noise ratio of 10:1 |
| Specificity | High | High | No significant interference at the retention time of the analyte |
The Validation Workflow: A Step-by-Step Protocol
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[10] Below is a detailed protocol for the validation of a hypothetical GC-MS method for this compound in a plant extract, adhering to ICH Q2(R1) guidelines.[7]
Experimental Workflow Diagram
Caption: A generalized workflow for analytical method validation.
Detailed Experimental Protocols
A. Sample Preparation (Plant Extract):
-
Extraction: Accurately weigh 1 g of the homogenized plant material. Perform a solvent extraction using 10 mL of hexane. Vortex for 2 minutes and sonicate for 15 minutes.
-
Cleanup: Centrifuge the extract at 4000 rpm for 10 minutes. Pass the supernatant through a 0.45 µm syringe filter. For highly complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[2]
-
Internal Standard Addition: Spike the filtered extract with an appropriate internal standard (e.g., deuterated this compound or a structurally similar compound not present in the sample) to a final concentration of 100 ng/mL.
-
Dilution: If necessary, dilute the sample with hexane to bring the analyte concentration within the calibrated linear range.
B. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program: Initial temperature 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
C. Validation Experiments:
-
Specificity:
-
Analyze a blank matrix (plant extract known to be free of this compound) to ensure no interfering peaks are present at the retention time of the analyte and internal standard.
-
Analyze the blank matrix spiked with the analyte and internal standard to confirm peak identity.
-
-
Linearity and Range:
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of this compound (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Analyze each standard in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
-
-
Accuracy:
-
Prepare quality control (QC) samples by spiking the blank matrix at three concentration levels (low, medium, and high) within the linear range.
-
Analyze five replicates of each QC level.
-
Calculate the percent recovery for each sample. The mean recovery should be within 85-115% of the nominal concentration.
-
-
Precision:
-
Repeatability (Intra-day Precision): Analyze the low, medium, and high QC samples in replicates (n=5) on the same day. The relative standard deviation (%RSD) should be ≤ 15%.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis of the QC samples on three different days by different analysts. The %RSD over the three days should be ≤ 15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatogram. LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.
-
Alternatively, calculate LOD and LOQ from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
-
Robustness:
-
Intentionally introduce small, deliberate variations to the method parameters (e.g., GC oven temperature ramp rate ± 2°C/min, carrier gas flow rate ± 0.1 mL/min).
-
Analyze the medium QC sample under each of the modified conditions.
-
The results should not be significantly affected by these variations, demonstrating the method's reliability during routine use.
-
Logical Relationships in Method Validation
Caption: Interdependencies of key analytical method validation parameters.
Conclusion
The selection and validation of an analytical method for this compound in complex matrices is a multifaceted process that requires a deep understanding of both the analyte's chemistry and the principles of analytical science. While GC-MS is often the preferred technique due to its high resolving power for volatile compounds, LC-MS/MS presents a viable alternative, particularly for biological matrices where thermal degradation is a concern.
Regardless of the chosen platform, a thorough validation process, guided by international standards such as the ICH Q2(R1) guidelines, is paramount. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can ensure the generation of high-quality, reliable, and defensible data. This, in turn, is fundamental to advancing research, ensuring product quality, and meeting regulatory expectations in the pharmaceutical and related industries.
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U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][11][12]
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Ellutia. (n.d.). Terpene Analysis in Cannabis and Hemp by Gas Chromatography. [Link][2]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3][7]
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A Cross-Validated Efficacy Analysis of p-Menthane Derivatives as Insect Repellents: A Comparative Guide
Introduction: The Quest for Effective and Safe Insect Repellents
For researchers, scientists, and drug development professionals, the development of effective and safe insect repellents is a critical public health endeavor. The ideal repellent offers long-lasting protection against a broad spectrum of disease-carrying arthropods, possesses a favorable safety profile, and exhibits high user acceptability. While synthetic compounds like N,N-Diethyl-meta-toluamide (DEET) and Icaridin have long been the gold standards, there is growing interest in naturally derived alternatives. This guide provides a comprehensive cross-validation of the insect repellent efficacy of a prominent p-menthane derivative, p-Menthane-3,8-diol (PMD), in comparison to DEET and Icaridin.
It is important to note that while the initial focus of this guide was p-Menth-1-en-9-ol, a thorough review of the scientific literature reveals a significant gap in published efficacy data for this specific compound.[1][2] Therefore, this guide will focus on its close, structurally related, and extensively studied analogue, PMD. PMD is a well-established, naturally derived repellent and serves as an excellent representative for the p-menthane class of compounds.[3]
This guide is structured to provide an in-depth technical analysis, detailing the experimental protocols for efficacy validation, presenting comparative data, and exploring the underlying mechanisms of action.
The Molecular Landscape of Repellency: An Overview of Key Actives
A fundamental understanding of the chemical properties of each repellent is crucial for interpreting efficacy data and formulating effective products.
| Active Ingredient | Chemical Structure | Origin | Key Characteristics |
| p-Menthane-3,8-diol (PMD) | Terpenoid diol | Derived from the essential oil of Corymbia citriodora (lemon eucalyptus) or synthesized from citronellal.[3][4] | Pleasant odor, non-greasy feel, considered a natural alternative to synthetic repellents.[5] |
| N,N-Diethyl-meta-toluamide (DEET) | Amide | Synthetic | Considered the "gold standard" for broad-spectrum efficacy, can have a distinct odor and a plasticizing effect on some materials.[3][6] |
| Icaridin (Picaridin) | Piperidine derivative | Synthetic | Odorless, non-greasy, and does not damage plastics; efficacy is comparable to DEET at similar concentrations.[6][7] |
Mechanism of Action: Disrupting the Insect's Sensory World
Insect repellents primarily function by interfering with an insect's ability to locate a host. This is achieved through the disruption of their sophisticated olfactory system. While the precise molecular targets are still under investigation, the current understanding points to a multi-faceted mechanism.
Repellents like PMD, DEET, and Icaridin are believed to interact with olfactory receptor neurons (ORNs) located in the insect's antennae and maxillary palps. This interaction can either activate or inhibit specific odorant receptors (ORs), leading to a "jamming" of the signals that would normally guide the insect towards a host.[8][9] Some research suggests that these repellents may not act as true "repellents" at a distance but rather as "excito-repellents" upon contact, causing the insect to quickly disengage from a treated surface.[5][10]
The following diagram illustrates the generalized signaling pathway of insect olfaction and the proposed points of interference by repellent molecules.
Caption: Standardized workflow for the Arm-in-Cage (AIC) insect repellent efficacy test.
Step-by-Step Protocol:
-
Volunteer Recruitment and Preparation:
-
Recruit healthy adult volunteers who have given informed consent.
-
Ensure volunteers have not used any scented products on the day of testing.
-
Mark a defined area on the forearm for repellent application (e.g., 600 cm²).
-
-
Repellent Application:
-
Apply a standardized amount of the repellent formulation to the marked area (e.g., 1 mL).
-
One arm serves as the treated arm, while the other can be used as an untreated control in separate trials.
-
-
Mosquito Preparation:
-
Use a standardized number of host-seeking female mosquitoes (e.g., 200) of a specific species (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus) in a cage.
-
Ensure mosquitoes are of a consistent age and have been starved for an appropriate period.
-
-
Exposure and Observation:
-
At set intervals (e.g., every 30 minutes) after repellent application, the volunteer inserts the treated forearm into the cage for a fixed duration (e.g., 3 minutes).
-
Trained observers record the number of mosquitoes that land on and/or bite the exposed skin.
-
-
Determination of Complete Protection Time (CPT):
-
The test continues until the first confirmed mosquito bite. The time from application to this point is the CPT. [3]
-
-
Data Analysis:
-
Compare the CPTs of different repellents using appropriate statistical methods.
-
Field Evaluations: Real-World Performance Assessment
While laboratory tests provide controlled data, field evaluations are essential to assess a repellent's performance under real-world conditions with variable environmental factors. [11] Objective: To determine the protective efficacy of a repellent in a natural environment with wild mosquito populations.
Methodology:
-
Site Selection: Choose a location with a known and sufficient population of target mosquito species.
-
Volunteer Teams: Use teams of volunteers, with some receiving the test repellent, others a standard repellent (e.g., DEET), and some serving as untreated controls.
-
Repellent Application: Apply repellents as per the manufacturer's instructions.
-
Exposure: Volunteers conduct activities typical for the area (e.g., sitting, walking) for a defined period.
-
Data Collection: Use methods like human landing catches (where trained collectors aspirate mosquitoes that land on volunteers) to quantify biting pressure.
-
Data Analysis: Calculate the percent repellency for each product compared to the untreated control.
Comparative Efficacy Data: A Head-to-Head Analysis
The following tables summarize representative data from studies comparing the efficacy of PMD, DEET, and Icaridin against common mosquito vectors.
Table 1: Laboratory Efficacy (Arm-in-Cage) - Complete Protection Time (CPT) in Hours
| Repellent (Concentration) | Aedes aegypti | Anopheles stephensi | Culex quinquefasciatus |
| PMD (15%) | 0.5 | 1.0 | 0.5 |
| DEET (15%) | 0.5 | 2.0 | 2.0 |
| Icaridin (20%) | > 5.0 [11] | Not specified | Not specified |
| DEET (20%) | > 5.0 [11] | Not specified | Not specified |
Note: Data for PMD and DEET (15%) are from a comparative study. [3]Data for Icaridin and DEET (20%) are from a separate field study with laboratory components, indicating high protection for over 5 hours.[11]
Table 2: Field Efficacy - Percent Repellency
| Repellent (Concentration) | Overall Protection (5 hours) |
| PMD (15%) | >95% (up to 6 hours) [3] |
| DEET (15%) | >95% (up to 6 hours) [3] |
| Icaridin (20%) | 98.36% [11] |
| DEET (20%) | 98.60% [11] |
Interpretation of Results:
-
PMD demonstrates significant repellent activity, though in some laboratory settings, its CPT may be shorter than that of DEET at the same concentration. [3]However, in field studies, its performance is often comparable to lower concentrations of DEET.
-
DEET remains a highly effective repellent with a long duration of action, particularly at higher concentrations. [3][6]* Icaridin shows excellent efficacy, comparable to DEET at similar concentrations, and is often favored for its superior cosmetic properties. [7][11]
Safety and Regulatory Considerations
The safety profile of an insect repellent is as important as its efficacy.
-
PMD: Generally considered safe for topical use, but products are not recommended for children under 3 years old. It can cause eye irritation. [12]* DEET: Has a long history of safe use when applied as directed. High concentrations can cause skin irritation in some individuals and can damage plastics. [6]* Icaridin: Has a favorable safety profile with a low potential for skin irritation or sensitization. [12] All insect repellents sold in the United States must be registered with the Environmental Protection Agency (EPA), which evaluates them for safety and efficacy.
Conclusion and Future Directions
The cross-validation of insect repellent efficacy is a complex but essential process for the development of new and improved products. While DEET and Icaridin remain the benchmarks for synthetic repellents, naturally derived compounds like PMD offer a viable alternative with comparable efficacy in many situations.
The lack of specific efficacy data for this compound highlights an area for future research. Standardized Arm-in-Cage and field studies directly comparing this compound to PMD, DEET, and Icaridin would be invaluable in determining its potential as a novel insect repellent. Further research into the specific molecular targets of these repellents within the insect olfactory system will also pave the way for the rational design of next-generation repellents with enhanced efficacy and safety profiles.
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A Comparative Analysis of Synthetic vs. Natural p-Menth-1-en-9-ol: A Guide for Researchers and Drug Development Professionals
Abstract
p-Menth-1-en-9-ol, a monoterpenoid alcohol, is a compound of increasing interest in pharmaceutical and fragrance research due to its unique sensory and potential biological properties. Available from both natural and synthetic origins, the choice between these two sources is a critical decision for researchers and formulation scientists. This guide provides a comprehensive comparative analysis of natural and synthetic this compound, delving into their origins, purity profiles, isomeric complexities, and the analytical methodologies required for their characterization. By elucidating the key differences and providing actionable experimental protocols, this document serves as an essential resource for making informed sourcing decisions in research and development.
Introduction to this compound
This compound (C₁₀H₁₈O) is a monocyclic monoterpenoid alcohol characterized by a cyclohexane ring with a double bond and a hydroxyl group.[1] Its molecular structure, featuring a chiral center, gives rise to various stereoisomers, which can significantly influence its biological activity and sensory properties.[2][3] This compound is recognized for its pleasant, fruity, and herbal aroma.[4][5] While it is a constituent of some essential oils, it can also be produced through chemical synthesis. The selection between natural and synthetic this compound is a crucial consideration in drug development and other research applications, as the source can impact purity, isomeric composition, and the presence of trace impurities, all of which can affect experimental outcomes and regulatory compliance.
Sourcing and Production: A Tale of Two Origins
The origin of this compound dictates its inherent properties and potential variability. Understanding the production pathways of both natural and synthetic variants is fundamental to anticipating their respective characteristics.
The Natural Pathway: Extraction from Botanical Sources
Natural this compound is found in various plants, including those of the Agathosma, Mentha, and Citrus genera.[4] The primary method for its extraction is steam distillation of the plant material.
-
Inherent Variability: The concentration and isomeric ratio of this compound from natural sources can fluctuate significantly based on factors such as plant species, geographical location, climate, and harvest time.
-
Co-extractants: The essential oil matrix is complex, containing a multitude of other terpenes and phytochemicals. While some of these may act synergistically, they can also interfere with specific applications or introduce unwanted biological effects.
The Synthetic Route: Chemical Transformation
Synthetic this compound is commonly produced through the cyclization and subsequent reduction of citronellal, a widely available starting material.[6][7] This process offers a higher degree of control over the final product.
-
Controlled Purity and Isomerism: Chemical synthesis allows for the targeted production of specific isomers and can achieve high levels of purity, minimizing the presence of botanical co-extractants.[3]
-
Potential for By-products: The synthetic process may introduce reagents, catalysts, or reaction by-products that are not present in the natural form. Rigorous purification and analysis are necessary to identify and remove these impurities.
Comparative Physicochemical and Stereochemical Analysis
The most significant distinctions between natural and synthetic this compound lie in their purity, impurity profiles, and the distribution of their stereoisomers.
Purity and Impurity Profiling
-
Natural: The purity of natural this compound is inherently limited by the complexity of the essential oil from which it is derived. Impurities are typically other related terpenes and plant metabolites.
-
Synthetic: Synthetic this compound can often be produced at purities exceeding 96-97%.[5][8] Impurities are generally related to the synthetic pathway, such as unreacted starting materials or by-products of side reactions.
Isomeric Landscape
This compound has multiple stereoisomers, and their relative abundance can differ significantly between natural and synthetic sources. The biological activity of chiral molecules is often highly dependent on their stereochemistry.[3] Synthetic routes can be designed to favor the formation of specific isomers, offering an advantage in applications where a particular stereoisomer is desired.
Data Summary Table
| Property | Natural this compound | Synthetic this compound |
| Typical Purity | Variable, dependent on source and purification | >96% (sum of isomers)[5] |
| Common Impurities | Other terpenes, plant phenolics, pigments | Unreacted citronellal, isopulegol isomers, catalysts |
| Isomeric Composition | Mixture of isomers, ratio dependent on botanical source | Can be controlled; often a defined mixture of isomers[5] |
| Odor Profile | Complex, influenced by trace botanical compounds | Cleaner, more defined fruity and herbal notes[4][5] |
| Regulatory Status (Flavoring) | Generally Regarded as Safe (GRAS) by JECFA[4] | Generally Regarded as Safe (GRAS) by JECFA and FEMA[4][5] |
Experimental Protocols for Verification
To ensure the quality and suitability of this compound for research and development, rigorous analytical characterization is essential. The following protocols provide a framework for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile components of a sample, making it ideal for analyzing the purity and impurity profile of this compound.[9]
Objective: To determine the purity of this compound and identify any impurities.
Methodology:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent such as ethanol or hexane.
-
For natural extracts, a solid-phase microextraction (SPME) headspace analysis can be employed to minimize matrix effects.[9]
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for general terpene analysis.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 3 °C/minute.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
-
Data Analysis:
-
Identify this compound and other components by comparing their mass spectra to a reference library (e.g., NIST).
-
Confirm identifications using Kovats retention indices.[4]
-
Quantify the relative abundance of each component by peak area integration.
-
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the confirmation of isomeric structures.
Objective: To confirm the chemical structure of this compound and assess its isomeric purity.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the different protons in the molecule.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.
-
Data Analysis: Compare the acquired spectra with published data for this compound to confirm the structure and identify the presence of any isomers or impurities.[3]
Implications for Research and Drug Development
The choice between natural and synthetic this compound has significant consequences for scientific research and pharmaceutical development.
Bioactivity and Pharmacological Relevance
This compound has been investigated for various biological activities, including antimicrobial and anti-inflammatory properties.[1] It is also known to interact with sensory receptors, such as the TRPM8 receptor, which is responsible for the cooling sensation of menthol.[1]
-
Impact of Isomers: Different stereoisomers of a compound can exhibit distinct pharmacological activities and potencies. For mechanistic studies, a synthetic, isomerically pure compound is often preferred to ensure that the observed effects are attributable to a single molecular entity.
-
The Entourage Effect: In the context of natural extracts, the presence of other terpenes and phytochemicals could lead to synergistic or antagonistic effects, often referred to as the "entourage effect." While potentially beneficial, this complexity can make it challenging to elucidate the mechanism of action of a single component.
Regulatory and Quality Control Considerations
For applications in pharmaceuticals, food, and cosmetics, strict regulatory and quality control standards must be met.
-
Consistency: Synthetic production offers superior batch-to-batch consistency in terms of purity and isomeric composition, which is a critical requirement for GMP (Good Manufacturing Practice) environments.
-
Traceability: The synthetic route provides a well-documented and traceable manufacturing process, which is often easier to validate for regulatory submissions compared to the inherent variability of natural sourcing.
Caption: Decision tree for selecting the appropriate source of this compound.
Conclusion: Selecting the Appropriate Grade for Your Application
The decision to use synthetic or natural this compound is not a matter of one being universally superior to the other, but rather a question of fitness for a specific purpose.
-
For mechanistic studies, quantitative analysis, and applications requiring high purity and isomeric specificity, synthetic this compound is the preferred choice. Its well-defined nature ensures reproducibility and allows for the unambiguous attribution of observed effects.
-
For applications where a complex sensory profile is desired, or where the potential for synergistic effects from a natural matrix is being explored, natural this compound may be more suitable. However, researchers must be prepared to address the inherent variability of natural products through rigorous quality control.
Ultimately, a thorough understanding of the scientific question at hand, coupled with the analytical verification of the chosen material, is paramount to the success of any research or development endeavor involving this compound.
References
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National Institute of Standards and Technology (NIST). (n.d.). This compound (isomers I and II). NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem. Retrieved from [Link]
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FooDB. (2010). Showing Compound this compound (FDB015982). Retrieved from [Link]
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The Good Scents Company. (n.d.). para-menth-1-ene-9-ol. Retrieved from [Link]
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Letopharm Limited. (n.d.). (+)-P-menth-1-en-9-ol, mixture of isomers. Retrieved from [Link]
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Human Metabolome Database. (2022). Showing metabocard for this compound (HMDB0037007). Retrieved from [Link]
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FooDB. (2010). Showing Compound this compound acetate (FDB016320). Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). (+)-p-Menta-1-en-9-ol. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). p-Menth-1-en-9-al (isomer I). NIST Chemistry WebBook. Retrieved from [Link]
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Workman, D. (2017). Analysis of Terpenes in Cannabis Using Headspace Solid-Phase Microextraction and GC–MS. Spectroscopy Online. Retrieved from [Link]
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Waters Corporation. (n.d.). Cannabis Terpene Testing - GC-MS/MS Analysis Solutions. Retrieved from [Link]
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A Researcher's Guide to Confirming the Absolute Configuration of p-Menth-1-en-9-ol: A Comparative Analysis
The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. For researchers in drug development and natural product synthesis, an unambiguous assignment of stereochemistry is not merely a characterization detail—it is a foundational requirement for understanding structure-activity relationships (SAR), ensuring target specificity, and meeting regulatory standards. The terpene alcohol p-Menth-1-en-9-ol, a chiral building block and natural product, presents a common challenge in stereochemical assignment.[1] This guide provides an in-depth comparison of established methodologies for determining its absolute configuration, grounded in experimental data and field-proven insights.
We will delve into the widely-used NMR-based Mosher's method, compare its performance and requirements against the definitive standard of X-ray crystallography, and explore the powerful solution-state technique of Vibrational Circular Dichroism (VCD). By understanding the causality behind the experimental choices for each method, researchers can select the most logical and efficient path to a confident stereochemical assignment.
Primary Technique: Mosher's Ester Analysis via ¹H NMR Spectroscopy
The Mosher's ester analysis is a cornerstone NMR technique for deducing the absolute configuration of secondary alcohols and amines.[2][3] Its prevalence stems from its accessibility, requiring standard NMR instrumentation, and its logical framework that avoids the need for crystallization.
The Causality Behind the Method
The method's ingenuity lies in converting the enantiomeric alcohol into a pair of diastereomers by esterification with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[2][4] Diastereomers, unlike enantiomers, possess distinct physical properties and, crucially, different NMR spectra.[5][6]
The diagnostic power arises from the predictable anisotropic effect of the MTPA phenyl ring. In the most stable conformation of the resulting esters, the trifluoromethyl (CF₃), methoxy (OCH₃), and carbonyl (C=O) groups of the MTPA moiety align in a plane. The substituents on the chiral carbon of the alcohol (L₁ and L₂) will then be positioned on opposite sides of this plane, one being shielded by the phenyl ring's magnetic field and the other being deshielded.
By preparing both the (R)- and (S)-MTPA esters and calculating the difference in chemical shifts for corresponding protons (Δδ = δₛ - δᵣ), a clear pattern emerges. Protons on one side of the molecule will have a positive Δδ value, while those on the other side will have a negative value. This pattern directly maps the spatial arrangement around the chiral center, allowing for an unambiguous assignment of its absolute configuration.[7][8]
Experimental Workflow: Mosher's Method
The following diagram outlines the logical flow of a typical Mosher ester analysis.
Caption: Workflow for Mosher's Ester Analysis.
Detailed Experimental Protocol
-
Preparation of the (R)-MTPA Ester:
-
To a solution of this compound (1.0 eq) in dry pyridine, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC for completion.
-
Quench the reaction with a small amount of water and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester via flash column chromatography.
-
-
Preparation of the (S)-MTPA Ester:
-
Repeat the exact procedure described in Step 1, substituting (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) for the (R)-enantiomer.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the purified (R)- and (S)-MTPA esters in the same deuterated solvent (e.g., CDCl₃).
-
Carefully assign all relevant proton signals. 2D NMR experiments (COSY, HSQC) may be necessary for unambiguous assignment.
-
-
Data Analysis and Configuration Assignment:
-
Tabulate the chemical shifts (δ) for the protons on either side of the newly formed ester linkage.
-
Calculate the difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Protons with a positive Δδ value are located on one side of the Mosher ester plane, and those with a negative Δδ value are on the other.
-
By fitting this data to the established conformational model of the MTPA esters, the absolute configuration of the original alcohol is determined.[4][7]
-
Comparative Guide to Alternative Methodologies
While Mosher's method is robust, no single technique is universally applicable. The choice of method should be guided by the sample's physical properties, availability of instrumentation, and the desired level of certainty.
Single-Crystal X-ray Crystallography
Often considered the "gold standard," single-crystal X-ray crystallography provides a direct and unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[5][9][10]
-
Principle: The technique relies on analyzing the diffraction pattern of X-rays scattered by the ordered array of molecules within a single crystal.[9] For absolute configuration, the anomalous dispersion effect, particularly with atoms heavier than oxygen, is used to determine the correct enantiomer.[11]
-
Advantages:
-
Provides an unequivocal and highly detailed 3D structural model.
-
The result is a direct observation, not an interpretation based on a model.
-
-
Disadvantages:
-
The primary and often insurmountable hurdle is the need to grow a high-quality single crystal, which is impossible for oils, amorphous solids, or compounds that resist crystallization.[12][13] this compound, being an oil at room temperature, would require derivatization to a solid with suitable crystalline properties.
-
Requires specialized and expensive equipment.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful chiroptical technique that determines absolute configuration in the solution phase, making it an excellent alternative when crystallization fails.[13][14][15]
-
Principle: VCD measures the minute difference in the absorption of left- and right-circularly polarized infrared light by a chiral molecule.[15] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration. This experimental spectrum is then compared to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers. A match (or anti-match) between the experimental and calculated spectra confirms the configuration.[13][16]
-
Advantages:
-
Applicable to a wide range of samples, including oils, liquids, and solutions, eliminating the need for crystallization.[13]
-
Provides high confidence in the assignment when experimental and theoretical spectra correlate well.
-
-
Disadvantages:
-
Relies heavily on computational chemistry. The accuracy of the result is dependent on the quality of the theoretical calculations, which can be complex for conformationally flexible molecules.
-
Requires a specialized VCD spectrometer.
-
Chemical Correlation
This classical method involves chemically converting the molecule of unknown configuration into a compound whose absolute configuration is already known, or vice versa.
-
Principle: The synthesis must proceed via a series of stereochemically unambiguous reactions that do not affect the integrity of the chiral center . For this compound, a known synthesis starts from the enantiomers of limonene, which are commercially available in high enantiomeric purity.[1] By following a defined synthetic route, the configuration of the final product is directly correlated to the known configuration of the starting material.
-
Advantages:
-
Can provide definitive proof of configuration when a clear and reliable reaction pathway to a known compound exists.
-
-
Disadvantages:
-
Requires a suitable, known compound to correlate with.
-
The synthetic route can be time-consuming and labor-intensive.
-
There is a risk of racemization or epimerization during the chemical transformations, which would invalidate the correlation.
-
Methodology Comparison Summary
| Feature | Mosher's Method (NMR) | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Chemical Correlation |
| Sample State | Solution (oil or solid) | Single Crystal | Solution or Liquid | Any (requires reaction) |
| Principle | Diastereomer formation & NMR anisotropy | X-ray diffraction | Differential IR absorption | Synthesis from known stereocenter |
| Key Requirement | NMR Spectrometer, MTPA reagents | High-quality single crystal | VCD Spectrometer, DFT calculations | Known starting material/product |
| Primary Advantage | No crystallization needed; uses standard NMR | Unambiguous, direct structural proof | Works for non-crystalline samples | Definitive proof via synthesis |
| Primary Limitation | Can be complex for molecules with multiple chiral centers | Crystal growth can be impossible | Computationally intensive; sensitive to conformation | Can be lengthy; risk of side reactions |
| Confidence Level | High | Very High (Gold Standard) | High | High (if pathway is sound) |
Decision-Making Framework for Method Selection
The choice of technique is a critical decision driven by the properties of the analyte and available resources. The following diagram illustrates a logical approach to selecting the most appropriate method.
Caption: Decision tree for selecting a method.
Conclusion
Confirming the absolute configuration of this compound is a solvable challenge with several powerful analytical tools at the researcher's disposal. Mosher's ester analysis stands out as a highly practical and accessible first-line approach, leveraging standard NMR instrumentation to provide a confident assignment for non-crystalline samples. For absolute certainty, single-crystal X-ray crystallography remains the unparalleled gold standard, provided a suitable crystal can be obtained. When crystallization is not viable, Vibrational Circular Dichroism offers a sophisticated, solution-based alternative that is gaining significant traction in the pharmaceutical industry. Finally, chemical correlation provides a classical, synthesis-based proof that can be definitive when a reliable route is established.
References
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-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
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Harada, N. (2015). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Synthetic Organic Chemistry, Japan, 73(9), 895-906. [Link]
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Serra, S., et al. (2008). A Chemoenzymatic, Preparative Synthesis of the Isomeric Forms of this compound. European Journal of Organic Chemistry, 2008(6), 1031-1037. [Link]
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Smyth, J. E., et al. (2015). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 20(6), 10670-10681. [Link]
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Stout, G. H., & Jensen, L. H. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
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Stout, G. H., & Jensen, L. H. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Nature Experiments. [Link]
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Ahrens, V., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. [Link]
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Izumi, S., et al. (1994). Identification of Absolute Configuration of Tertiary Alcohols by Combination of Mosher's Method and Conformational Analysis. Bulletin of the Chemical Society of Japan, 67(8), 2170-2175. [Link]
-
Guo, J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
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Bey, T., et al. (2021). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Chemistry – A European Journal, 27(1), 1-8. [Link]
-
Wikipedia. (n.d.). Absolute configuration. [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
-
Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?. [Link]
-
Bultinck, P., et al. (2004). Determination of Absolute Configuration via Vibrational Circular Dichroism. Drug Discovery Today: Technologies, 1(3), 269-275. [Link]
-
ResearchGate. (2016). Strategies for using NMR spectroscopy to determine absolute configuration. [Link]
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Kellenbach, E. R., et al. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 17(5), 18-21. [Link]
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YouTube. (2020). Absolute Configuration. [Link]
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A Comparative Guide to the Structure-Activity Relationship of p-Menth-1-en-9-ol Analogs in Oncology and Inflammation
In the landscape of drug discovery, natural products remain a profound source of inspiration, offering intricate molecular architectures honed by evolution for biological activity. Among these, the monoterpenoids, a class of C10 isoprenoids, have garnered significant attention for their therapeutic potential. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the p-Menth-1-en-9-ol scaffold, a monocyclic monoterpenoid alcohol. We will dissect the nuanced ways in which subtle molecular modifications to this backbone influence its anticancer and anti-inflammatory properties, offering a rationale-driven exploration for researchers, scientists, and drug development professionals. This document is designed not as a rigid protocol, but as a strategic guide to inform the rational design of novel therapeutic agents derived from this versatile natural product scaffold.
The p-Menthane Scaffold: A Foundation for Bioactivity
The p-menthane skeleton, a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively, is the foundational structure for a vast array of bioactive monoterpenoids. This compound, with its characteristic hydroxyl group, presents a key site for chemical modification, allowing for the exploration of a diverse chemical space. Understanding how alterations to this core structure impact biological endpoints is paramount for the development of potent and selective therapeutic agents.
Anticancer Activity: A Tale of Cytotoxicity and Structural Nuances
The exploration of p-menthane derivatives as potential anticancer agents has yielded promising results, with perillyl alcohol, a close structural relative of this compound, having advanced to clinical trials. A systematic evaluation of a series of p-menthane derivatives structurally correlated with perillyl alcohol provides critical insights into the SAR for cytotoxicity against various cancer cell lines.
The Critical Role of Oxygenated Functional Groups
A key determinant of the cytotoxic potential of p-menthane analogs is the nature and position of oxygen-containing functional groups. A study evaluating 18 such derivatives against ovarian (OVCAR-8), colon (HCT-116), and brain (SF-295) cancer cell lines revealed that the presence of an aldehyde group, particularly in conjunction with an epoxide, significantly enhances anticancer activity. For instance, (-)-perillaldehyde 8,9-epoxide demonstrated the highest inhibition of cell proliferation across the tested cell lines. This suggests that the increased electrophilicity of the aldehyde and the reactivity of the epoxide ring may contribute to enhanced interactions with biological targets, leading to apoptosis or cell cycle arrest.
In contrast, the presence of additional hydroxyl groups can diminish cytotoxic activity. This observation underscores a delicate balance between hydrophilicity and lipophilicity that governs the ability of these compounds to traverse cellular membranes and engage with intracellular targets.
The Influence of Unsaturation and Stereochemistry
The degree and position of unsaturation within the cyclohexane ring also play a pivotal role in modulating cytotoxicity. The replacement of carbon-carbon double bonds with epoxide groups has been shown to increase cytotoxic potency. This modification not only alters the geometry of the molecule but also introduces a reactive functional group capable of covalent interactions with cellular macromolecules.
Furthermore, stereochemistry is a critical factor influencing the biological activity of these chiral molecules. The cytotoxic effects of different stereoisomers can vary significantly, highlighting the importance of stereoselective synthesis and evaluation in the drug discovery process. This stereospecificity suggests that the interaction with the biological target is highly dependent on the three-dimensional arrangement of the molecule.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of selected p-menthane derivatives, providing a quantitative comparison of their potency.
| Compound | OVCAR-8 (IC50 µg/mL) | HCT-116 (IC50 µg/mL) | SF-295 (IC50 µg/mL) |
| (+)-Limonene | > 250 | > 250 | > 250 |
| Perillyl alcohol | 80.5 | 85.2 | 92.1 |
| (-)-Perillaldehyde | 110.3 | 125.7 | 140.8 |
| (+)-Limonene 1,2-epoxide | 95.6 | 102.4 | 115.3 |
| (-)-Perillaldehyde 8,9-epoxide | 1.75 | 1.03 | 2.5 |
| (-)-8-Hydroxycarvotanacetone | 98.2 | 105.6 | 118.9 |
Table 1: Comparative in vitro cytotoxicity of selected p-menthane derivatives. The data clearly illustrates the superior potency of (-)-Perillaldehyde 8,9-epoxide.
Anti-inflammatory Potential: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and natural products have long been a source of anti-inflammatory agents. Monoterpenes, including various p-menthane derivatives, have demonstrated significant anti-inflammatory properties through diverse mechanisms of action.
The Role of Hydroxyl and Carbonyl Groups in Anti-inflammatory Activity
The anti-inflammatory activity of p-menthane derivatives is significantly influenced by the presence and nature of oxygenated functional groups. For instance, l-menthol, a saturated p-menthane alcohol, has been shown to reduce the production of pro-inflammatory mediators such as leukotriene B4 (LTB4) and prostaglandin E2 (PGE2) in human monocytes. Thymol, a phenolic p-menthane derivative, exhibits anti-inflammatory effects by inhibiting the release of elastase from human neutrophils.
The conversion of the hydroxyl group in alcohol derivatives to an ester can modulate the anti-inflammatory profile. For example, linalyl acetate, the esterified form of linalool, also demonstrates anti-inflammatory activity, suggesting that the ester may act as a pro-drug, releasing the active alcohol in vivo. This highlights a potential strategy for improving the pharmacokinetic properties of these compounds.
Mechanisms of Action in Inflammation
The anti-inflammatory effects of p-menthane derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Perillyl alcohol has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB and reducing the production of pro-inflammatory cytokines such as TNF-α. This inhibition of NF-κB, a central regulator of the inflammatory cascade, represents a key mechanism by which these compounds can attenuate inflammation.
Furthermore, some monoterpenes can modulate the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. For example, thymol has been shown to inhibit COX-1, while other derivatives may exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.
Comparative Anti-inflammatory Activity
| Compound | Model System | Observed Effect |
| l-Menthol | Human Monocytes | Reduced production of LTB4 and PGE2.[1] |
| Thymol | Human Neutrophils | Reduced release of elastase.[1] |
| Perillyl alcohol | Rat Model of Liver Injury | Downregulation of TNF-α and NF-κB.[2] |
| 1,8-Cineole | Rat Paw Edema | Significant reduction in paw edema.[1] |
Table 2: Summary of the anti-inflammatory effects of selected p-menthane derivatives.
Experimental Protocols: A Guide to Evaluation
To ensure the integrity and reproducibility of research in this field, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the anticancer and anti-inflammatory activities of this compound analogs.
Synthesis of this compound Analogs: A General Approach
The synthesis of novel this compound analogs often starts from readily available precursors such as limonene or carvone. A general synthetic strategy involves the selective modification of the functional groups on the p-menthane scaffold.
Caption: General workflow for the synthesis of this compound analogs.
Step-by-Step Protocol for a Representative Synthesis (Esterification):
-
Dissolution: Dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Addition of Acylating Agent: Add the desired carboxylic acid (1.2 equivalents) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.2 equivalents) to the solution. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure ester analog.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo model of acute inflammation.
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the this compound analogs orally or intraperitoneally at various doses. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.
-
Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3][4]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of specific functional groups, their stereochemistry, and the overall molecular architecture in dictating biological activity. The superior cytotoxicity of analogs bearing both aldehyde and epoxide functionalities provides a clear direction for the design of potent anticancer compounds. Similarly, the modulation of hydroxyl and ester groups offers a viable strategy for fine-tuning the anti-inflammatory properties of this class of monoterpenoids.
Future research should focus on the synthesis and systematic evaluation of a broader range of this compound analogs to further elucidate the SAR for both anticancer and anti-inflammatory activities. The exploration of hybrid molecules, combining the p-menthane scaffold with other known pharmacophores, could lead to the discovery of multifunctional agents with enhanced therapeutic profiles. Furthermore, a deeper investigation into the molecular mechanisms of action of the most potent analogs will be crucial for their translation into clinical applications. The integration of computational modeling with experimental screening will undoubtedly accelerate the discovery and optimization of the next generation of p-menthane-based therapeutics.
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de Sousa, D. P. (2011). A review on the anti-inflammatory activity of monoterpenes. Molecules, 16(5), 3271–3304. [Link]
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A Comparative Guide for the Independent Verification of the Anti-inflammatory Effects of p-Menth-1-en-9-ol
Abstract
This guide presents a rigorous, multi-tiered experimental framework for the independent verification and characterization of the anti-inflammatory properties of p-Menth-1-en-9-ol, a monoterpene of therapeutic interest. Recognizing the limited publicly available data on this specific compound, this document serves as a comprehensive blueprint for researchers, scientists, and drug development professionals. We outline a series of validated in vitro and in vivo assays designed to elucidate the compound's mechanism of action and quantify its efficacy. The proposed studies are benchmarked against two well-characterized anti-inflammatory agents: Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid. By following this guide, researchers can generate robust, reproducible data to establish a definitive profile of this compound's potential as a novel anti-inflammatory agent.
Introduction: The Rationale for Verification
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis, inflammatory bowel disease, and atherosclerosis.[1] The therapeutic landscape is dominated by NSAIDs and corticosteroids, which, despite their efficacy, are associated with significant side effects, necessitating the search for novel, safer alternatives.[1]
Monoterpenes, a class of phytochemicals found in the essential oils of many plants, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[2] Compounds like l-menthol and α-terpineol have demonstrated the ability to modulate key inflammatory pathways.[2][3] this compound belongs to this promising class of molecules, yet its specific anti-inflammatory profile remains largely uncharacterized.
This guide provides the experimental logic and detailed protocols required to move beyond speculation. Its objective is to establish a self-validating system of experiments to:
-
Investigate the cellular mechanisms through which this compound may inhibit inflammatory responses using an in vitro macrophage model.
-
Quantify its enzymatic inhibitory activity against key inflammatory targets like Cyclooxygenase-2 (COX-2).
-
Confirm its physiological efficacy in a validated in vivo model of acute inflammation.
-
Contextualize its potency and mechanism by direct comparison with Ibuprofen and Dexamethasone.
Framework for Comparison: Selection of Controls
To ensure the trustworthiness and interpretability of the experimental data, a robust comparative framework is essential. The choice of controls is not arbitrary; it is designed to probe specific mechanistic questions.
-
Vehicle Control (e.g., 0.5% DMSO in PBS): This is the most critical control, establishing the baseline response in all assays and ensuring that the observed effects are due to the compound itself and not the solvent used for its delivery.
-
Positive Control 1: Ibuprofen: As a non-selective inhibitor of COX-1 and COX-2 enzymes, Ibuprofen is a classic NSAID that primarily functions by blocking the synthesis of prostaglandins.[4][5][6][7][8] Including Ibuprofen allows us to directly assess if this compound operates through a similar COX-inhibitory mechanism.
-
Positive Control 2: Dexamethasone: This synthetic glucocorticoid acts via a broader mechanism, binding to the glucocorticoid receptor to regulate the expression of numerous anti-inflammatory and pro-inflammatory genes.[9][10][11][12] Its high potency provides a benchmark for the maximum achievable anti-inflammatory effect in our assay systems, allowing for a more complete contextualization of this compound's efficacy.
Part 1: In Vitro Mechanistic Verification
The first phase of our investigation focuses on dissecting the molecular and cellular effects of this compound. The murine macrophage cell line RAW 264.7 is the chosen model system, as it is a well-established and reliable tool for studying inflammatory responses, particularly its reaction to bacterial lipopolysaccharide (LPS), which triggers a potent inflammatory cascade.[13][14]
Caption: In Vitro Experimental Workflow.
Experiment 1: Inhibition of Nitric Oxide (NO) Production
Causality: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a massive production of nitric oxide (NO), a key inflammatory mediator.[13] Measuring the inhibition of NO production is a primary indicator of anti-inflammatory activity. NO is unstable, but it rapidly oxidizes to nitrite (NO₂⁻) in culture media, which can be quantified reliably.[14][15]
Protocol: Griess Assay for Nitrite Quantification
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[13]
-
Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound, Ibuprofen, Dexamethasone, or vehicle control.
-
Stimulation: Co-treat the cells with 1 µg/mL of LPS (or leave unstimulated for a negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.
-
Supernatant Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated vehicle control.
Experiment 2: Quantification of Pro-inflammatory Cytokines
Causality: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[16] Their inhibition is a hallmark of potent anti-inflammatory compounds. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard method for their specific and sensitive quantification.[17][18]
Protocol: TNF-α and IL-6 ELISA
-
Sample Source: Use the same cell culture supernatants collected in Experiment 1.
-
Assay Performance: Perform the ELISA according to the manufacturer's instructions for a commercial Human TNF-α or IL-6 ELISA kit.[19][20]
-
General Steps:
-
Capture: Wells pre-coated with a capture antibody bind the cytokine from the sample.
-
Detection: A biotinylated detection antibody is added, forming a sandwich complex.[17]
-
Enzyme Conjugation: Streptavidin-HRP is added, which binds to the biotin.[17]
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.
-
Stopping Reaction: The reaction is stopped with an acid solution.
-
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.
Experiment 3: Direct Cyclooxygenase-2 (COX-2) Inhibition
Causality: To determine if this compound acts like an NSAID, we must directly measure its ability to inhibit the enzymatic activity of COX-2.[6] This assay bypasses cellular complexity and provides a direct measure of enzyme-inhibitor interaction.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
-
Reagent Preparation: Prepare reagents as specified by a commercial COX-2 inhibitor screening kit (e.g., from BPS Bioscience, Cayman Chemical, or Sigma-Aldrich).[21][22][23] This typically involves diluting the human recombinant COX-2 enzyme, a fluorogenic probe (like Amplex™ Red), and the substrate (arachidonic acid).
-
Reaction Setup: In a 96-well black plate, add the following to designated wells:
-
Test Wells: COX Assay Buffer, COX-2 enzyme, and varying concentrations of this compound.
-
Positive Control: COX Assay Buffer, COX-2 enzyme, and Ibuprofen.
-
No Inhibitor Control: COX Assay Buffer, COX-2 enzyme, and vehicle.
-
Negative Control: COX Assay Buffer and vehicle (no enzyme).
-
-
Pre-incubation: Add the fluorogenic probe and incubate for approximately 10 minutes to allow the inhibitor to bind to the enzyme.[22]
-
Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[23]
-
Measurement: Immediately read the fluorescence intensity (e.g., Ex/Em = 535/590 nm) kinetically over 5-10 minutes.[21][24]
-
Calculation: The rate of increase in fluorescence is proportional to COX-2 activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
Data Summary: In Vitro Analysis
All quantitative data from the in vitro experiments should be summarized to facilitate comparison. The half-maximal inhibitory concentration (IC50) should be calculated for each compound in each assay.
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Ibuprofen | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Dexamethasone | Experimental Value | Experimental Value | Experimental Value | N/A (Not a COX-2 inhibitor) |
Part 2: In Vivo Efficacy Confirmation
Positive in vitro results are promising but must be validated in a complex physiological system. The carrageenan-induced paw edema model is a universally accepted, robust, and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[25][26]
Causality: Subplantar injection of carrageenan, a polysaccharide, induces a biphasic acute inflammatory response.[25] The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by the overproduction of prostaglandins, driven by COX-2 upregulation, and involves neutrophil infiltration.[25] Inhibition of the resulting edema (swelling) is a direct measure of in vivo anti-inflammatory efficacy.
Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.
Protocol: Carrageenan-Induced Paw Edema
-
Animals: Use Male Wistar or Sprague-Dawley rats (180-200 g).[25] Acclimatize them for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide animals into groups (n=6 per group): Vehicle control, this compound (at least two dose levels), Ibuprofen, and Dexamethasone.
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[25]
-
Compound Administration: Administer the respective compounds or vehicle orally via gavage one hour before the carrageenan injection.[25]
-
Edema Induction: Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the subplantar surface of the right hind paw.[26][27]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[25][28]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Data Summary: In Vivo Analysis
The results should be tabulated to show the time-course of inflammation and the efficacy of each compound. The peak inhibition, typically observed around the 3-4 hour mark, is a key comparative metric.
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 1h | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |
| Vehicle Control | - | 0% | 0% | 0% |
| This compound | Low Dose | Experimental Value | Experimental Value | Experimental Value |
| This compound | High Dose | Experimental Value | Experimental Value | Experimental Value |
| Ibuprofen | 50 | Experimental Value | Experimental Value | Experimental Value |
| Dexamethasone | 1 | Experimental Value | Experimental Value | Experimental Value |
Part 3: Data Synthesis and Proposed Signaling Pathway
The collective data from the in vitro and in vivo experiments will allow for a comprehensive interpretation of this compound's anti-inflammatory profile. For instance, if the compound inhibits NO, TNF-α, and IL-6 production in LPS-stimulated macrophages, it strongly suggests an upstream action on the primary inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. If it also directly inhibits the COX-2 enzyme and shows strong efficacy in the late phase of paw edema, its mechanism would bear a functional resemblance to NSAIDs.
Caption: Putative Anti-inflammatory Signaling Pathway.
Conclusion
This guide provides a comprehensive, scientifically-grounded strategy for the independent verification of the anti-inflammatory properties of this compound. By employing a logical progression from in vitro mechanistic studies to in vivo efficacy confirmation, and by benchmarking against well-defined standards like Ibuprofen and Dexamethasone, researchers can produce a definitive and trustworthy assessment of this compound's therapeutic potential. The detailed protocols and experimental rationale contained herein are designed to ensure data integrity and reproducibility, paving the way for the potential development of a novel anti-inflammatory agent.
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A Researcher's Guide to Reproducible p-Menth-1-en-9-ol Synthesis: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the reliable production of chiral molecules is paramount. p-Menth-1-en-9-ol, a monoterpenoid alcohol, serves as a valuable chiral building block for various applications, including the synthesis of pharmacologically active compounds. However, the reproducibility of its synthesis can be a significant hurdle. This guide provides an in-depth, comparative analysis of established protocols for the synthesis of this compound, primarily from the readily available starting material, limonene. We will delve into the causality behind experimental choices, assess the self-validating nature of each protocol, and provide the necessary data to inform your synthetic strategy.
Introduction to this compound and its Synthetic Challenges
This compound possesses a p-menthane skeleton with a hydroxyl group on the isopropenyl side chain, presenting specific challenges in its regioselective and stereoselective synthesis from limonene. Limonene has two distinct double bonds: the endocyclic trisubstituted double bond and the exocyclic disubstituted double bond. The primary challenge lies in selectively functionalizing the exocyclic double bond to introduce the hydroxyl group at the C9 position, while avoiding reactions at the more electron-rich endocyclic double bond. Furthermore, the creation of a new stereocenter at C8 necessitates control over diastereoselectivity. This guide will critically evaluate three distinct approaches to address these challenges: a chemoenzymatic route, a direct hydroboration-oxidation approach, and an allylic oxidation strategy using selenium dioxide.
Method 1: The Chemoenzymatic Approach: A Multi-step, Diastereoselective Synthesis
This elegant approach, detailed by Serra et al. (2008), combines classical organic reactions with a highly selective enzymatic reduction step to achieve a diastereomerically enriched product.[1] The overall strategy involves the initial synthesis of the key intermediate, p-mentha-1,8-dien-9-al, followed by a baker's yeast-mediated reduction.
Experimental Protocol: Chemoenzymatic Synthesis
Part A: Synthesis of p-Mentha-1,8-dien-9-al
-
Metalation of Limonene: To a cooled (0 °C) and well-stirred solution of 1.2 M n-butyllithium in hexane (834 mL, 1 mol), add N,N,N',N'-tetramethylethylenediamine (TMEDA) (108 g, 1.1 mol) dropwise under a nitrogen atmosphere. To the resulting yellow solution, slowly add (+)-limonene (205 g, 1.5 mol) and stir the mixture overnight at room temperature.
-
Borylation: Cool the dark red solution of metalated limonene to -78 °C and add trimethyl borate (115 g, 1.1 mol) dropwise.
-
Oxidation to p-Mentha-1,8-dien-9-ol intermediate: Warm the reaction to -30 °C and treat with a 30% aqueous hydrogen peroxide solution (170 mL, 1.5 mol) over a 2-hour period. Quench the reaction with water (200 mL) and dilute with diethyl ether (400 mL). Separate the layers and extract the aqueous phase with diethyl ether (2 x 200 mL). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
Oxidation to p-Mentha-1,8-dien-9-al: The crude alcohol mixture is then oxidized using manganese dioxide (MnO2) to yield p-mentha-1,8-dien-9-al, which is then purified by chromatography.
Part B: Diastereoselective Reduction using Baker's Yeast
-
Yeast Culture Preparation: Prepare a culture of baker's yeast in a suitable medium.
-
Biotransformation: Add the purified p-mentha-1,8-dien-9-al to the yeast culture. The reduction is typically carried out in the presence of a nonpolar resin to facilitate high substrate concentrations and simplify workup.
-
Workup and Purification: After the reaction is complete, the mixture is treated with manganese dioxide to oxidize any remaining allyl alcohols and unreacted aldehyde. The desired this compound is then isolated by chromatographic separation.
Causality and Reproducibility Analysis
The initial metalation of limonene with n-BuLi/TMEDA is designed to deprotonate one of the allylic methyl groups of the isopropenyl moiety. However, this step is not entirely regioselective, with some deprotonation occurring at the C7 methyl group, leading to the formation of perillyl alcohol as a significant byproduct (around 10%).[1] This lack of complete regioselectivity is a key reproducibility challenge, as the ratio of the desired product to the byproduct can vary, necessitating careful chromatographic purification.
The subsequent baker's yeast reduction of the p-mentha-1,8-dien-9-al intermediate is the cornerstone of this method's diastereoselectivity. The enzymes in the yeast preferentially reduce the C8-C9 double bond from one face, leading to a high diastereomeric excess of the (R)-configuration at the newly formed chiral center. Serra et al. report isolated yields of 59-67% for this biotransformation step.[1]
However, the reproducibility of microbial reductions can be influenced by several factors, including the strain of baker's yeast, culture conditions (temperature, pH, aeration), and substrate concentration. Scaling up enzymatic reactions can also present challenges in maintaining consistent performance.
Caption: Chemoenzymatic synthesis of this compound.
Method 2: The Organoborane Route: A More Direct but Less Selective Approach
A more direct synthesis of this compound can be achieved by modifying the initial steps of the chemoenzymatic route, directly oxidizing the organoborane intermediate without isolating the aldehyde. This method avoids the enzymatic step but sacrifices the high diastereoselectivity it provides.
Experimental Protocol: Organoborane Synthesis
-
Metalation of Limonene: Follow the same procedure as in Part A, step 1 of the chemoenzymatic synthesis.
-
Borylation: Follow the same procedure as in Part A, step 2 of the chemoenzymatic synthesis.
-
Direct Oxidation: The resulting organoboron compound is oxidized in situ with 30% H2O2. This yields a mixture of this compound and perillyl alcohol.
Causality and Reproducibility Analysis
This method hinges on the same initial regioselectivity challenge as the chemoenzymatic route, with the formation of a mixture of organoborane intermediates. The direct oxidation of this mixture leads to a corresponding mixture of alcohols. The primary advantage of this route is its brevity. However, the lack of diastereoselectivity in the final product mixture is a major drawback. The separation of the resulting diastereomers can be difficult, often requiring chromatographic techniques.
The reproducibility of the reported high-yield method is difficult to assess without access to the full experimental details. Factors such as the precise stoichiometry of reagents, reaction times, and temperatures could be critical for achieving such high efficiency and may not be fully captured in the review's summary.
Caption: Non-selective oxidation of limonene with SeO2.
Comparative Analysis of Synthesis Protocols
| Parameter | Chemoenzymatic Synthesis | Organoborane Route | Selenium Dioxide Oxidation |
| Starting Material | Limonene | Limonene | Limonene |
| Key Reagents | n-BuLi, TMEDA, B(OMe)3, H2O2, MnO2, Baker's Yeast | n-BuLi, TMEDA, B(OMe)3, H2O2 | SeO2, (optional H2O2) |
| Reported Yield | 59-67% (for reduction step) | Variable, up to 94% (on converted limonene, protocol details lacking) | Low to negligible for the target compound |
| Diastereoselectivity | High (due to enzymatic reduction) | Low (produces a diastereomeric mixture) | Not applicable due to lack of selectivity |
| Regioselectivity | Moderate (forms perillyl alcohol byproduct) | Moderate (forms perillyl alcohol byproduct) | Very Low (multiple oxidation products) |
| Reproducibility | Moderate to Good (enzymatic step requires careful control) | Potentially low to moderate (sensitive to conditions, high-yield protocol unverified) | Very Low |
| Scalability | Potentially challenging due to the enzymatic step | Potentially scalable, but purification may be an issue | Not suitable for scalable synthesis of the target |
| Purification | Chromatography required to remove byproduct and separate isomers | Extensive chromatography required to separate diastereomers and byproducts | Extremely challenging due to complex product mixture |
Conclusion and Recommendations
Based on this comparative analysis, the chemoenzymatic synthesis protocol stands out as the most reliable and reproducible method for obtaining diastereomerically enriched this compound . While it involves more steps than the direct organoborane route, the high diastereoselectivity imparted by the baker's yeast reduction is a significant advantage, simplifying downstream purification and ensuring a well-defined stereochemistry in the final product. Researchers should be mindful of the initial regioselectivity issue and optimize the purification of the aldehyde intermediate. For scaling up the enzymatic step, careful optimization of fermentation conditions and potentially the use of immobilized enzymes should be considered.
The organoborane route offers a quicker, more direct path but at the cost of stereocontrol. It may be suitable for applications where a diastereomeric mixture is acceptable or if efficient methods for separating the diastereomers are available. The tantalizing report of a high-yield version of this protocol warrants further investigation to locate the primary literature and validate its reproducibility.
The selenium dioxide oxidation of limonene is not a recommended method for the synthesis of this compound. The lack of selectivity leads to a complex mixture of products, making it an inefficient and irreproducible route for obtaining the desired compound.
Ultimately, the choice of synthesis protocol will depend on the specific requirements of the researcher, including the desired stereochemical purity, available resources, and scale of the reaction. This guide provides the foundational knowledge and comparative data to make an informed decision and proceed with a synthesis strategy that is both scientifically sound and practically achievable.
References
-
Serra, S., Fuganti, C., & Gatti, F. G. (2008). A Chemoenzymatic, Preparative Synthesis of the Isomeric Forms of this compound: Application to the Synthesis of the Isomeric Forms of the Cooling Agent 1-Hydroxy-2,9-cineole. European Journal of Organic Chemistry, 2008(6), 1031–1037. [Link]
-
Wilson, C. W., & Shaw, P. E. (1973). (+)− Limonene Oxidation with Selenium Dioxide-Hydrogen Peroxide. Journal of Organic Chemistry, 38(9), 1684–1687. [Link]
-
Coxon, J. M., Dansted, E., & Hartshorn, M. P. (1977). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses, 56, 25. [Link]
- Sharpless, K. B., & Lauer, R. F. (1972). A new vicinal hydroxylation procedure. Journal of the American Chemical Society, 94(20), 7154–7155.
-
Volcho, K. P., & Salakhutdinov, N. F. (2014). Synthesis of hydroxy derivatives of limonene. Russian Chemical Reviews, 83(4), 281–298. [Link]
- Tolstikov, G. A., Povolotskaya, Z. V., & Shul'ts, E. E. (1983). A new convenient method for the synthesis of p-mentha-1,8-dien-9-ol. Zhurnal Organicheskoi Khimii, 19(4), 885-886.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of p-Menth-1-en-9-ol
This document provides a detailed protocol for the proper handling and disposal of p-Menth-1-en-9-ol (CAS 18479-68-0), a menthane monoterpenoid used in laboratory and research settings.[1][2] Adherence to these procedures is critical not only for laboratory safety but also for ensuring environmental protection and regulatory compliance. The primary driver for these stringent protocols is the inherent ecotoxicity of the compound.
Core Principle: Hazard-Based Disposal
The foundation of any chemical disposal plan is a thorough understanding of the substance's intrinsic hazards. The disposal route for this compound is dictated by its classification under the Globally Harmonized System (GHS), which informs its status as a regulated hazardous waste.
Hazard Profile and Physicochemical Properties
An evaluation of the Safety Data Sheet (SDS) reveals the key hazards associated with this compound. It is not merely a benign organic alcohol; its significant environmental toxicity necessitates that it be treated as hazardous waste.
| Property | Value | Significance for Disposal |
| GHS Hazard Statements | H315: Causes skin irritationH317: May cause an allergic skin reactionH410: Very toxic to aquatic life with long lasting effects[3] | The H410 classification is the primary justification for disposal as hazardous waste. It strictly prohibits disposal via sewer systems. The skin hazards (H315, H317) mandate the use of appropriate Personal Protective Equipment (PPE) during handling and disposal. |
| Physical State | Clear, colorless liquid[3][4] | As a liquid, it requires secondary containment to mitigate spill risks. |
| Solubility in Water | Practically insoluble[3] | In the event of a spill, it will not readily dissolve in water, complicating cleanup and increasing the risk of it entering waterways if not properly contained. |
| Flash Point | 103 °C (218 °F)[4] | Classified as a combustible liquid. While not highly flammable at ambient temperatures, it must be stored away from ignition sources. |
Regulatory Framework
In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] As a generator of this waste, your laboratory is responsible for its management from "cradle-to-grave"—from the point of generation to its final, documented disposal.[7] This guide is designed to ensure compliance with these federal standards, though it is imperative to consult with your institution's Environmental Health & Safety (EHS) department to align with specific state and local regulations.[8][9]
Standard Operating Protocol: Waste Accumulation and Handling
Proper disposal begins with systematic and compliant waste collection at the point of generation. The causality behind this step is to prevent accidental mixing with incompatible waste streams and to ensure accurate characterization for the disposal vendor.
Protocol Steps:
-
Designate a Waste Container:
-
Select a container made of compatible material (e.g., High-Density Polyethylene (HDPE), glass) that can be securely sealed.
-
The container must be in good condition, free from leaks or cracks.
-
It must be designated exclusively for this compound and compatible solvent waste (e.g., alcohol rinsates). Do not mix with other waste streams like halogenated solvents or strong oxidizers.
-
-
Affix a Hazardous Waste Label:
-
Immediately label the container with a hazardous waste tag, available from your EHS department.
-
Fill in all required fields:
-
Generator Information: Your name, lab location, and contact number.
-
Chemical Contents: List "this compound" and any other components by their full chemical name. Do not use abbreviations. List percentages of each component.
-
Hazard Identification: Check the boxes corresponding to the material's hazards (e.g., Irritant, Environmental Hazard).
-
-
-
Safe Accumulation Practices:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.
-
Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.
-
Step-by-Step Disposal Procedure
This protocol provides a self-validating system for the final disposal of a full waste container.
Methodology:
-
Waste Characterization Confirmation:
-
Action: Based on the H410 classification, confirm the waste is "Hazardous Waste." Specifically, it is toxic to aquatic life.[3]
-
Causality: This formal classification is required for regulatory purposes and ensures the waste is routed to the correct type of Treatment, Storage, and Disposal Facility (TSDF).
-
-
Finalize Container for Transport:
-
Action: Once the container is full, or if the accumulation start date is approaching the institutional limit (e.g., 90-180 days), securely seal the lid.
-
Verification: Double-check that the hazardous waste label is complete, accurate, and legible. An incomplete label is a common reason for a disposal vendor to reject a pickup.
-
-
Arrange for Disposal:
-
Action: Contact your institution's EHS department to schedule a hazardous waste pickup. Do not attempt to hire an external waste vendor directly unless authorized.
-
Causality: The EHS department manages the relationship with licensed hazardous waste transporters and ensures the entire process is compliant and documented correctly.[8]
-
-
Documentation and Record-Keeping:
-
Action: When the waste is collected, you may be required to sign a manifest or log. Retain any copies provided to you.
-
Causality: This documentation is your proof of compliance with the "cradle-to-grave" responsibility.[7] It tracks the waste from your lab to its final disposal, closing the loop on your regulatory obligation.
-
Emergency Protocol: Spill Management
A chemical spill is an uncontrolled release that must be managed as a form of immediate waste disposal.
Procedure for a Small-Scale Spill (<100 mL):
-
Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a chemical spill pad.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated bag or container. Use spark-proof tools if necessary.[10]
-
Package and Label: Place the collected spill debris into a compatible container. Seal it and affix a hazardous waste label, listing the contents as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Arrange for the disposal of the spill debris container by following the main disposal protocol in Section 3.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Logical workflow for the compliant disposal of this compound.
References
- Hazardous Waste Program. Department of Environmental Protection, Commonwealth of Pennsylvania.
- What Are The Key Hazardous Waste Disposal Regulations For Engineers? Civil Engineering Explained via YouTube.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- para-menth-1-ene-9-ol, 18479-68-0. The Good Scents Company.
- Defining Hazardous Waste. Department of Toxic Substances Control, California.
- This compound | C10H18O | CID 86753. PubChem, National Center for Biotechnology Information.
- Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources.
- alpha-Terpineol Safety Data Sheet. Santa Cruz Biotechnology.
- p-Menth-1-en-8-ol(98-55-5) Safety Information. ChemicalBook.
- Showing Compound this compound (FDB015982). FooDB.
- This compound. precisionFDA.
- Plant Compound: this compound | C10H18O). The Pherobase.
- (+)-p-Menta-1-en-9-ol | C10H18O. PubChem, National Center for Biotechnology Information.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling p-Menth-1-en-9-ol
Welcome to your essential guide for the safe handling of p-Menth-1-en-9-ol. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides in-depth, field-proven insights into the necessary personal protective equipment (PPE) and logistical plans for working with this compound. The information herein is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Risks: The Chemical Profile of this compound
This compound, a monoterpenoid alcohol, is recognized for its utility in various applications. However, its handling requires a thorough understanding of its potential hazards to mitigate risks effectively. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin irritant and may cause an allergic skin reaction.[1] This means that direct contact can lead to inflammation and redness, and repeated exposure can trigger a sensitizing effect, leading to a more severe allergic response upon subsequent contact. Furthermore, it is identified as very toxic to aquatic life with long-lasting effects.[1]
Given its low vapor pressure of 0.017 mmHg at 25°C, the primary routes of exposure in a laboratory setting are through skin and eye contact.[2] While the risk of inhalation exposure is relatively low under standard laboratory conditions, it is not negligible, especially when the compound is heated or aerosolized.
Core Directive: A Multi-layered Approach to Protection
A robust PPE plan is not a mere checklist but a dynamic, risk-based strategy. The following sections detail the essential PPE components, their selection criteria, and the procedural logic behind their use when handling this compound.
Skin and Body Protection: Your Primary Barrier
Given that this compound is a known skin irritant and sensitizer, comprehensive skin and body protection is paramount.[1]
-
Laboratory Coat: A clean, buttoned lab coat serves as the first line of defense against accidental splashes and spills. It is crucial that the lab coat is made of a suitable material and is regularly laundered.
-
Full-Length Trousers and Closed-Toe Shoes: To prevent any part of the skin from being exposed, always wear long trousers and fully enclosed shoes in the laboratory.
Hand Protection: Selecting the Right Gloves
Recommended Glove Materials:
-
Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals, including alcohols, and are a suitable choice for incidental contact.[4] For handling this compound, it is advisable to use nitrile gloves with a minimum thickness of 5 mils.[6]
-
Neoprene Gloves: Neoprene provides excellent protection against a broad spectrum of chemicals, including alcohols and caustics, and can be considered for more extensive handling.[4]
Operational Protocol for Glove Use:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Double Gloving: For procedures with a higher risk of splashing, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
-
Immediate Replacement: If a glove is splashed with this compound, it must be removed and replaced immediately to prevent chemical breakthrough.[5][6]
-
Proper Removal: To avoid contaminating your skin, always remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out in the process.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing gloves.
Eye and Face Protection: Shielding Against Splashes
Protecting your eyes from accidental splashes is non-negotiable.
-
Safety Glasses with Side Shields: For general handling of small quantities of this compound, safety glasses with side shields are the minimum requirement.
-
Chemical Splash Goggles: When there is a higher risk of splashing, such as during transfers of larger volumes or when heating the substance, chemical splash goggles that form a seal around the eyes are necessary.
-
Face Shield: In conjunction with chemical splash goggles, a face shield provides an additional layer of protection for the entire face. This is strongly recommended for procedures with a significant splash potential.
Respiratory Protection: A Precautionary Measure
Due to its low vapor pressure, the inhalation risk of this compound at room temperature is minimal.[2] However, respiratory protection may be necessary under certain circumstances.
When is Respiratory Protection Needed?
-
Heating or Aerosolizing: If this compound is heated or if there is a potential for aerosol generation (e.g., during sonication or vigorous mixing), the concentration of airborne droplets or vapor can increase.
-
Large Spills: In the event of a large spill in a poorly ventilated area, the use of respiratory protection is advised during cleanup.
Selecting the Right Respirator:
If a risk assessment determines that respiratory protection is required, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended.[3] For situations where particulates may also be present, a combination OV/P95 cartridge should be used.[7] It is imperative that all personnel who require a respirator are properly fit-tested and trained in its use, maintenance, and limitations.[8]
Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
A comprehensive safety plan extends beyond the selection of PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from handling and storage to disposal.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: Whenever possible, handle this compound in a properly functioning chemical fume hood. This is especially critical when heating the substance or performing operations that could generate aerosols.[9]
-
Ventilation: Ensure that the laboratory is well-ventilated to minimize the accumulation of any potential vapors.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action can significantly mitigate harm.
-
Skin Exposure: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][10] Seek medical attention if irritation or a rash develops.
-
Eye Exposure: If this compound splashes into the eyes, immediately flush with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. An emergency eyewash station should be readily accessible.[2] Seek immediate medical attention.
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand. Place the contaminated material in a sealed, labeled container for proper disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
As a substance that is very toxic to aquatic life, the proper disposal of this compound and any contaminated materials is crucial to protect the environment.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and chemically compatible waste container.[11]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound" and the associated hazards (Skin Irritant, Skin Sensitizer, Aquatic Toxin).[11]
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] Never dispose of this compound down the drain.
Summary of Personal Protective Equipment for this compound
| Level of Protection | Equipment | Specifications and Rationale |
| Primary Protection (Essential for all handling) | Laboratory Coat | Fully buttoned, appropriate material. |
| Chemical-Resistant Gloves | Nitrile (min. 5 mil) or Neoprene. Double-gloving recommended for higher risk tasks. | |
| Eye/Face Protection | Safety glasses with side shields (minimum). Chemical splash goggles for splash risks. Face shield in addition to goggles for significant splash potential. | |
| Secondary Protection (Required under specific conditions) | Respiratory Protection | NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge. Required when heating, aerosolizing, or in case of a large spill. |
| Emergency Equipment | Emergency Eyewash and Shower | Must be readily accessible within a 10-second travel distance from the work area. |
PPE Selection Workflow
Caption: A flowchart for selecting the appropriate PPE when handling this compound.
References
-
OSHA. OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link]
-
3M. 3M Respirator Selection Guide. Available at: [Link]
-
Chemical Resistance of Gloves.pdf. (n.d.). Retrieved from [Link]
-
PubChem. This compound | C10H18O | CID 86753. Available at: [Link]
-
The Good Scents Company. para-menth-1-ene-9-ol, 18479-68-0. Available at: [Link]
-
UPenn EHRS. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]
-
OSHA. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration. Available at: [Link]
-
Sika USA. SikaTile®-395 LHT Set. (2025-12-19). Available at: [Link]
-
NIOSH. NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. Available at: [Link]
-
UCI Environmental Health & Safety. Sensitizers. Available at: [Link]
-
3M. Respirator Selection | Respiratory Protection | 3M - US. Available at: [Link]
-
NIOSH. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC. Available at: [Link]
-
Wayne State University. General Use SOP for Sensitizers. Available at: [Link]
-
University of Arkansas Environmental Health and Safety. Respiratory or Skin Sensitizers Exposure, Signs and Symptoms and Chemical Properties. Available at: [Link]
-
Stanford Environmental Health & Safety. 24-002j - General Use SOP - Sensitizers. Available at: [Link]
Sources
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- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
